Indatraline
Description
Indatraline is a nonselective monoamine reuptake inhibitor.
RN given for (trans)-isomer; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10/h2-8,13,16,19H,9H2,1H3/t13-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFXPTLYMIXFRX-XJKSGUPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043981 | |
| Record name | Indatraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86939-10-8, 97229-15-7 | |
| Record name | Indatraline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86939-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indatraline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086939108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lu 19005 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097229157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indatraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17032 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indatraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDATRALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U40Y96J1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lu 19-005 (Indatraline): A Technical Guide to its Discovery and Preclinical Development
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Lu 19-005, chemically known as (±)-trans-3-(3,4-dichlorophenyl)-N-methyl-1-indanamine hydrochloride and more commonly referred to as Indatraline, is a potent, non-selective monoamine transporter inhibitor. Developed by the pharmaceutical company H. Lundbeck A/S, Lu 19-005 emerged from research programs aimed at discovering novel antidepressant agents. Its mechanism of action involves the blockade of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to increased synaptic concentrations of these key neurotransmitters. While initially investigated for the treatment of depression, its cocaine-like pharmacological profile, characterized by a slower onset and longer duration of action, also positioned it as a candidate for the treatment of cocaine addiction. This technical guide provides a comprehensive overview of the discovery, synthesis, and extensive preclinical characterization of Lu 19-005, including detailed experimental protocols and a summary of its binding and functional activities. Notably, despite its promising preclinical profile, there is no publicly available evidence of Lu 19-005 having progressed into formal clinical trials for any indication.
Discovery and Rationale
The development of Lu 19-005 in the 1980s was rooted in the monoamine hypothesis of depression, which posits that a deficiency in synaptic levels of serotonin, norepinephrine, and dopamine is a key etiological factor in the pathophysiology of depressive disorders.[1][2] At the time, existing antidepressant medications, such as tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), targeted these systems but were often associated with significant side effects and a delayed onset of action.
The rationale behind the development of a triple reuptake inhibitor like Lu 19-005 was to create a compound that could potentiate all three major monoamine neurotransmitter systems simultaneously, with the hypothesis that this broad-spectrum activity would lead to enhanced antidepressant efficacy and a faster onset of action.[1] The phenylindan scaffold of Lu 19-005 was identified as a promising chemical starting point for potent monoamine transporter ligands.
Synthesis of Lu 19-005
Several synthetic routes for Lu 19-005 have been reported. One of the earliest and most cited methods was developed by Bøgesø and colleagues at Lundbeck.[3] More recent advancements include microwave-assisted synthesis to accelerate the process.[2]
Experimental Protocol: Representative Synthesis
A common synthetic approach involves a multi-step process starting from 1-indanone derivatives. The following is a generalized protocol based on reported syntheses:
-
Step 1: Ketone Reduction. The starting ketone is reduced to the corresponding alcohol. This step often yields a mixture of cis and trans isomers, with the cis isomer being the predominant product.
-
Step 2: Mesylation. The hydroxyl group of the cis-alcohol is converted to a mesylate, a good leaving group, while preserving the stereochemistry.
-
Step 3: Nucleophilic Substitution. The mesylate is then reacted with N-methylbenzylamine. This reaction proceeds via an SN2 mechanism, leading to a Walden inversion and the formation of the desired trans-diastereomer.
-
Step 4: Deprotection. The final step involves the removal of the benzyl protecting group to yield the racemic mixture of (±)-trans-indatraline.[3]
Preclinical Pharmacology
The pharmacological profile of Lu 19-005 has been extensively characterized through a variety of in vitro and in vivo preclinical studies. These studies have consistently demonstrated its potent and non-selective inhibition of the three major monoamine transporters.
Binding Affinity
The affinity of Lu 19-005 for DAT, SERT, and NET has been determined using radioligand binding assays. These assays measure the ability of the compound to displace a specific radiolabeled ligand from its binding site on the transporter.
Table 1: In Vitro Binding Affinities (Ki) of Lu 19-005 for Monoamine Transporters
| Transporter | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| DAT | [3H]Mazindol | Rat Striatum | 1.7 | [4] |
| SERT | [3H]Citalopram | Rat Brain | 0.42 | [5] |
| NET | [3H]Nisoxetine | Rat Cerebral Cortex | 5.8 | [6] |
Monoamine Uptake Inhibition
Functional assays measuring the inhibition of neurotransmitter uptake into synaptosomes (resealed nerve terminals) have confirmed the potent inhibitory activity of Lu 19-005.
Table 2: In Vitro Monoamine Uptake Inhibition (IC50) of Lu 19-005
| Neurotransmitter | Tissue | IC50 (nM) | Reference |
| Dopamine | Rat Striatal Synaptosomes | 3.7 | [7] |
| Serotonin | Rat Brain Synaptosomes | 0.74 | [7] |
| Noradrenaline | Rat Brain Synaptosomes | 2.3 | [7] |
Experimental Protocols: Key Assays
-
Membrane Preparation: Brain tissue (e.g., rat striatum for DAT, cerebral cortex for NET, whole brain minus striatum for SERT) is homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended to obtain a crude membrane preparation.
-
Assay Incubation: Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [3H]mazindol for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) and varying concentrations of Lu 19-005 or a competing drug.
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Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Synaptosome Preparation: Brain tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.
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Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of Lu 19-005 or a vehicle control.
-
Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine).
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of Lu 19-005 that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of Lu 19-005 is the competitive inhibition of the dopamine, serotonin, and norepinephrine transporters. By binding to these transporters, Lu 19-005 blocks the reuptake of the respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the concentration and duration of action of these monoamines in the synapse, thereby enhancing neurotransmission.
Figure 1. Mechanism of action of Lu 19-005.
The downstream signaling pathways activated by the increased synaptic monoamine concentrations are complex and involve a multitude of G-protein coupled receptors and their associated second messenger systems. For example, increased dopamine can activate D1-like (Gs-coupled) and D2-like (Gi/o-coupled) receptors, leading to modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels. Similarly, serotonin and norepinephrine activate a wide array of receptor subtypes, influencing various intracellular signaling cascades, including the phosphoinositide and mitogen-activated protein kinase (MAPK) pathways.[3][8]
Figure 2. Simplified overview of downstream signaling pathways.
In Vivo Pharmacology and Behavioral Studies
Animal studies have been instrumental in characterizing the in vivo effects of Lu 19-005. These studies have largely focused on its potential as a substitute therapy for cocaine addiction due to its similar mechanism of action but more favorable pharmacokinetic profile (slower onset, longer duration).[1]
In rhesus monkeys trained to discriminate cocaine from saline, Lu 19-005 produced a dose- and time-dependent substitution for cocaine.[1] Furthermore, repeated administration of this compound led to a sustained decrease in cocaine self-administration.[1] However, at doses effective in reducing cocaine intake, undesirable side effects such as stereotypies, weight loss, and mild anemia were observed, which may have limited its clinical utility.[1]
Clinical Development
Despite its robust preclinical profile as a potent monoamine reuptake inhibitor, a thorough review of publicly available clinical trial registries and scientific literature reveals no evidence that Lu 19-005 (this compound) has been formally evaluated in human clinical trials for depression, cocaine addiction, or any other indication. The reasons for the apparent discontinuation of its development are not publicly documented but could be related to the side effects observed in preclinical animal models or other strategic decisions by the developing company.
Conclusion
Lu 19-005 (this compound) represents a significant milestone in the exploration of triple reuptake inhibitors as potential therapeutic agents. Its discovery and preclinical development provided valuable insights into the pharmacology of monoamine transporters and the potential of broad-spectrum monoamine enhancement. The comprehensive preclinical data package, including detailed synthesis, binding, and functional characterization, underscores its potency as a research tool for investigating the roles of dopamine, serotonin, and norepinephrine in various physiological and pathological processes. While Lu 19-005 did not translate into a clinically approved medication, the knowledge gained from its development has undoubtedly contributed to the broader understanding of monoaminergic systems and informed the design of subsequent generations of antidepressant and anti-addiction medications.
References
- 1. Effects of the long-acting monoamine reuptake inhibitor this compound on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]mazindol binding associated with neuronal dopamine and norepinephrine uptake sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Indatraline: A Technical Guide to a Non-Selective Monoamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indatraline (Lu 19-005) is a potent, non-selective monoamine reuptake inhibitor that demonstrates high affinity for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[1][2][3] This technical guide provides an in-depth overview of this compound's pharmacological profile, detailing its binding affinities and inhibitory concentrations. Furthermore, this document outlines the experimental protocols for key in vitro assays used to characterize this compound and similar compounds. Finally, relevant signaling pathways are visualized to illustrate its mechanism of action.
Quantitative Pharmacological Data
The following tables summarize the binding affinity (Ki) and in vitro potency (IC50) of this compound for the human serotonin, dopamine, and norepinephrine transporters. This data highlights the compound's non-selective profile, with nanomolar potency across all three major monoamine transporters.
Table 1: this compound Binding Affinities (Ki)
| Transporter | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | 0.42 | [1][2] |
| Dopamine Transporter (DAT) | 1.7 | [1][2] |
| Norepinephrine Transporter (NET) | 5.8 | [1][2] |
Caption: In vitro binding affinities of this compound to human monoamine transporters.
Table 2: this compound Reuptake Inhibition (IC50)
| Neurotransmitter | IC50 (nM) | Reference |
| Serotonin (5-HT) | 3.7 | [4] |
| Dopamine (DA) | 0.74 | [4] |
| Norepinephrine (NA) | 2.3 | [4] |
Caption: In vitro potency of this compound in inhibiting the reuptake of monoamine neurotransmitters.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor or transporter. The following is a generalized protocol for assessing the binding of this compound to SERT, DAT, and NET.
2.1.1. Materials
-
Membrane Preparations: Human embryonic kidney (HEK293) cells stably expressing human SERT, DAT, or NET, or synaptosomal preparations from rodent brain tissue.
-
Radioligands:
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl.
-
Wash Buffer: Cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known selective inhibitor for each transporter (e.g., 10 µM fluoxetine for SERT, 10 µM GBR 12909 for DAT, 10 µM desipramine for NET).
-
Test Compound: this compound hydrochloride dissolved in a suitable solvent (e.g., DMSO).
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters.
-
Scintillation Counter and scintillation fluid.
2.1.2. Protocol
-
Membrane Preparation: Thaw cell membrane preparations or freshly prepare synaptosomes on ice.[2][11]
-
Assay Plate Preparation: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature and duration to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Reuptake Inhibition Assays
Monoamine reuptake inhibition assays measure the ability of a compound to block the transport of neurotransmitters into cells or synaptosomes.
2.2.1. Materials
-
Cell Lines or Synaptosomes: HEK293 cells expressing human SERT, DAT, or NET, or freshly prepared rodent brain synaptosomes.[2][11][12]
-
Radiolabeled Neurotransmitters: [³H]Serotonin (5-HT), [³H]Dopamine (DA), or [³H]Norepinephrine (NE).
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH) containing appropriate salts, glucose, and a monoamine oxidase inhibitor (e.g., pargyline) to prevent neurotransmitter degradation.[10]
-
Wash Buffer: Ice-cold KRH buffer.
-
Lysis Buffer: 1% Sodium dodecyl sulfate (SDS) or other suitable detergent.
-
Test Compound: this compound hydrochloride.
-
Scintillation Counter and scintillation fluid.
2.2.2. Protocol
-
Cell/Synaptosome Plating: Plate cells in a 96-well plate and allow them to adhere, or prepare a suspension of synaptosomes.
-
Pre-incubation: Wash the cells/synaptosomes with uptake buffer and pre-incubate with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.[10]
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for neurotransmitter uptake.
-
Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells/synaptosomes with ice-cold wash buffer to stop the uptake process.
-
Cell Lysis: Lyse the cells/synaptosomes with lysis buffer.
-
Scintillation Counting: Transfer the lysate to scintillation vials with scintillation fluid and quantify the radioactivity.
-
Data Analysis: Determine the IC50 value of this compound by analyzing the concentration-response curve of uptake inhibition.
Visualizations of Signaling Pathways and Workflows
Mechanism of Action at the Synapse
The primary mechanism of action of this compound is the competitive inhibition of the serotonin, dopamine, and norepinephrine transporters. This blockade leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing and prolonging their signaling.
Caption: this compound's mechanism of action in the synapse.
Experimental Workflow for In Vitro Characterization
The following diagram outlines the typical workflow for the in vitro characterization of a monoamine reuptake inhibitor like this compound.
Caption: Workflow for in vitro characterization of this compound.
Downstream Signaling Pathway: AMPK/mTOR/S6K
Recent studies have suggested that this compound can induce autophagy through the modulation of the AMPK/mTOR/S6K signaling pathway.[13] This pathway is a central regulator of cellular metabolism, growth, and proliferation.
Caption: this compound's effect on the AMPK/mTOR/S6K pathway.
Conclusion
This compound serves as a valuable research tool for studying the effects of non-selective monoamine reuptake inhibition. Its high affinity and balanced potency across SERT, DAT, and NET make it a suitable reference compound in drug discovery and neuroscience research. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for professionals in the field. Further research into the downstream effects of this compound, such as its influence on the AMPK/mTOR/S6K pathway, may reveal novel therapeutic applications for this class of compounds.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of an allosteric citalopram-binding site at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]mazindol binding associated with neuronal dopamine and norepinephrine uptake sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of [3H]mazindol binding sites in rat striatum by dopaminergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Chemical Synthesis of Racemic Indatraline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details three prominent chemical synthesis routes for racemic indatraline, a potent monoamine reuptake inhibitor. The information presented is collated from seminal peer-reviewed literature and is intended to provide a comprehensive resource for researchers in medicinal chemistry and drug development. This guide covers the classic 1-indanone-based approach, a diastereoselective ring-contraction strategy, and a modern palladium-catalyzed method, offering a comparative overview of these synthetic pathways.
The Bøgesø Synthesis: A 1-Indanone-Based Approach
This classical route, first reported by Bøgesø and colleagues in 1985, utilizes a 3-(3,4-dichlorophenyl)-1-indanone intermediate. A key feature of this synthesis is the stereochemical control required to obtain the desired trans isomer of this compound. Direct reduction of an imine or oxime of the 1-indanone intermediate problematically yields the undesired cis diastereomer. To circumvent this, the synthesis proceeds through a multi-step sequence involving reduction of the ketone, mesylation, and a subsequent SN2 reaction with N-methylbenzylamine, which proceeds with inversion of stereochemistry to afford the desired trans product. The final step involves the removal of the benzyl protecting group.
Quantitative Data for the Bøgesø-Inspired Synthesis of Methoxy Derivatives of this compound
While the original Bøgesø paper provides the foundational methodology, a subsequent paper by Gu et al. (2000) on methoxy derivatives of this compound offers a more detailed and modified experimental procedure for the synthesis of the precursor acid, which is a key intermediate. The following table summarizes the quantitative data from this modified route.
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | Substituted Benzaldehyde | Malonic acid, piperidine, pyridine, reflux | Substituted cinnamic acid | - |
| 2 | Substituted cinnamic acid | 1. SOCl₂, reflux; 2. Benzene, AlCl₃, 0 °C to rt | 3-Aryl-1-indanone | - |
| 3 | 3-Aryl-1-indanone | NaBH₄, MeOH, rt | cis-3-Aryl-1-indanol | - |
| 4 | cis-3-Aryl-1-indanol | MsCl, pyridine, 0 °C to rt | cis-3-Aryl-1-indanyl mesylate | - |
| 5 | cis-3-Aryl-1-indanyl mesylate | N-methylbenzylamine, reflux | trans-1-(N-Benzyl-N-methylamino)-3-arylindane | - |
| 6 | trans-1-(N-Benzyl-N-methylamino)-3-arylindane | H₂, Pd/C, EtOH | Racemic trans-3-aryl-N-methyl-1-indanamine (this compound analogue) | - |
Note: Specific yields for each step in the synthesis of racemic this compound itself are not detailed in the readily available literature. The table reflects the general steps of the Bøgesø-type synthesis.
Experimental Protocols for Key Steps (Adapted from Gu et al., 2000)
Synthesis of 3-(3,4-Dichlorophenyl)propanoic Acid: A mixture of 3,4-dichlorobenzaldehyde, malonic acid, piperidine, and pyridine is refluxed for several hours. The reaction mixture is then cooled, acidified, and the resulting precipitate is collected and purified to yield the corresponding cinnamic acid. This is then reduced to the propanoic acid.
Cyclization to 3-(3,4-Dichlorophenyl)-1-indanone: The 3-(3,4-dichlorophenyl)propanoic acid is converted to its acid chloride using thionyl chloride. The crude acid chloride is then subjected to an intramolecular Friedel-Crafts acylation using aluminum chloride in a suitable solvent like benzene to yield the desired 1-indanone.
Stereoselective Conversion to trans-Indanamine: The 1-indanone is reduced with sodium borohydride to predominantly the cis-alcohol. This alcohol is then converted to the corresponding mesylate using methanesulfonyl chloride in pyridine. The mesylate is subsequently reacted with N-methylbenzylamine, which proceeds via an SN2 mechanism to give the trans-aminated product with inversion of stereochemistry. Finally, debenzylation is achieved via catalytic hydrogenation to yield racemic this compound.
Bøgesø Synthesis Pathway
Caption: The Bøgesø synthesis route to racemic this compound.
The Ring-Contraction Synthesis
A more recent approach, developed by Silva Jr. and coworkers, utilizes an iodine(III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative as the key step to diastereoselectively form the indane skeleton. This method offers an alternative to the stereochemical challenges of the 1-indanone route and has been demonstrated to be efficient, with a reported overall yield of 29% over nine steps.
Quantitative Data for the Ring-Contraction Synthesis
The following table summarizes the quantitative data for this synthetic route as detailed in the 2007 Organic Letters publication by Silva Jr. et al.
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
| 1 | 4-(3,4-Dichlorophenyl)-1-tetralone | NaBH₄, MeOH, 0 °C to rt | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol | 95 |
| 2 | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol | PTSA, Benzene, reflux | 1-(3,4-Dichlorophenyl)-3,4-dihydronaphthalene | 91 |
| 3 | 1-(3,4-Dichlorophenyl)-3,4-dihydronaphthalene | PhI(OTs)OH, MeOH, rt | trans-1-Formyl-3-(3,4-dichlorophenyl)indane | 62 |
| 4 | trans-1-Formyl-3-(3,4-dichlorophenyl)indane | 2-Iodoxybenzoic acid (IBX), DMSO, rt | trans-3-(3,4-Dichlorophenyl)indane-1-carboxylic acid | 85 |
| 5 | trans-3-(3,4-Dichlorophenyl)indane-1-carboxylic acid | 1. (COCl)₂, CH₂Cl₂; 2. NH₄OH, CH₂Cl₂ | trans-3-(3,4-Dichlorophenyl)indane-1-carboxamide | 92 |
| 6 | trans-3-(3,4-Dichlorophenyl)indane-1-carboxamide | PhI(OAc)₂, KOH, MeOH, rt | Methyl trans-3-(3,4-dichlorophenyl)indan-1-ylcarbamate | 78 |
| 7 | Methyl trans-3-(3,4-dichlorophenyl)indan-1-ylcarbamate | Boc₂O, Et₃N, DMAP, CH₂Cl₂ | Boc-protected carbamate | 95 |
| 8 | Boc-protected carbamate | NaH, MeI, THF/DMF, -45 °C to rt | N-Boc-N-methyl carbamate | 89 |
| 9 | N-Boc-N-methyl carbamate | TFA, CH₂Cl₂ | Racemic this compound | 98 |
Experimental Protocols for Key Steps (from Silva Jr. et al., 2007)
Ring Contraction: To a solution of 1-(3,4-dichlorophenyl)-3,4-dihydronaphthalene in methanol at room temperature is added [hydroxy(tosyloxy)iodo]benzene (PhI(OTs)OH). The reaction is stirred until completion, quenched, and the product, trans-1-formyl-3-(3,4-dichlorophenyl)indane, is isolated by column chromatography.
Hofmann Rearrangement: The trans-3-(3,4-dichlorophenyl)indane-1-carboxamide is treated with diacetoxyiodobenzene in the presence of potassium hydroxide in methanol. This effects a Hofmann rearrangement to yield the corresponding methyl carbamate.
N-Methylation and Deprotection: The primary amine resulting from the Hofmann rearrangement is first protected with a Boc group. The resulting carbamate is then N-methylated using sodium hydride and methyl iodide. Finally, the Boc protecting group is removed with trifluoroacetic acid to afford racemic this compound.
Ring-Contraction Synthesis Workflow
Caption: The ring-contraction synthesis route to racemic this compound.
The Pastre and Correia Synthesis via Heck Arylation
This approach, reported in 2009, constitutes a formal total synthesis of racemic this compound. The key step is a palladium-catalyzed Heck arylation of methyl cinnamate with a 3,4-dichlorobenzenediazonium salt, followed by an in-situ catalytic hydrogenation. This methodology provides a convergent and efficient route to a key 1-indanone intermediate.
Quantitative Data for the Pastre and Correia Synthesis
The following table summarizes the quantitative data for this synthetic route as detailed in the 2009 Advanced Synthesis & Catalysis publication by Pastre and Correia.
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | Methyl cinnamate, 3,4-Dichloroaniline | 1. NaNO₂, HBF₄; 2. Pd(OAc)₂, H₂, MeOH | Methyl 3-(3,4-dichlorophenyl)-3-phenylpropanoate | 85 |
| 2 | Methyl 3-(3,4-dichlorophenyl)-3-phenylpropanoate | KOH, H₂O/MeOH | 3-(3,4-Dichlorophenyl)-3-phenylpropanoic acid | 91 |
| 3 | 3-(3,4-Dichlorophenyl)-3-phenylpropanoic acid | Polyphosphoric acid (PPA) or Chlorosulfonic acid (ClSO₃H) | 3-(3,4-Dichlorophenyl)-1-indanone | 38 (PPA) or 70 (ClSO₃H) |
| 4 | 3-(3,4-Dichlorophenyl)-1-indanone | (Subsequent steps as per Bøgesø route) | Racemic this compound | - |
Experimental Protocols for Key Steps (from Pastre and Correia, 2009)
Heck Arylation and In-Situ Hydrogenation: 3,4-Dichloroaniline is diazotized with sodium nitrite and tetrafluoroboric acid. The resulting diazonium salt is then reacted with methyl cinnamate in methanol in the presence of a palladium(II) acetate catalyst under a hydrogen atmosphere. The reaction mixture is stirred at room temperature until completion. The product, methyl 3-(3,4-dichlorophenyl)-3-phenylpropanoate, is isolated after workup and purification.
Hydrolysis and Cyclization: The methyl ester is hydrolyzed to the corresponding carboxylic acid using potassium hydroxide in a mixture of water and methanol. The resulting acid is then cyclized to 3-(3,4-dichlorophenyl)-1-indanone using either polyphosphoric acid or chlorosulfonic acid at elevated temperatures. The indanone is then converted to racemic this compound following the procedures outlined in the Bøgesø synthesis.
Pastre and Correia Synthesis Logical Flow
Caption: The Pastre and Correia synthesis of a key this compound precursor.
Conclusion
This guide has provided a detailed overview of three distinct and significant synthetic routes to racemic this compound. The classical Bøgesø method, while foundational, presents stereochemical challenges. The ring-contraction synthesis by Silva Jr. and colleagues offers an elegant solution to the stereochemistry problem with good overall yields. The Pastre and Correia approach provides a modern and efficient palladium-catalyzed route to a key intermediate. The choice of synthetic route will depend on factors such as starting material availability, desired scale, and the specific capabilities of the research laboratory. Each of these routes represents a valuable tool in the synthesis of this compound and its analogues for further pharmacological investigation.
The Structural Nexus: A Technical Guide to Indatraline and its Phenyltropane Congeners
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the intricate structural relationship between indatraline and the broader class of phenyltropane analogs. By dissecting their chemical architecture, we illuminate the structure-activity relationships (SAR) that govern their potent interactions with monoamine transporters. This document provides a comprehensive overview of their pharmacological profiles, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Core Structural Features and the Phenyltropane Scaffold
This compound, a non-selective monoamine reuptake inhibitor, is structurally characterized as (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine.[1] While not a classic tropane, it is functionally and pharmacologically linked to the phenyltropane class of compounds. Phenyltropanes are derivatives of cocaine and are recognized for their high affinity for the dopamine transporter (DAT).[2][3]
The fundamental phenyltropane scaffold consists of a tropane ring with a phenyl group attached at the 3β position. Modifications to this core structure, particularly on the phenyl ring and at the 2β position of the tropane ring, have profound effects on the compound's affinity and selectivity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[4][5] this compound can be considered a conformationally constrained analog of certain phenyltropanes, where the tropane's bicyclic system is replaced by an indanamine framework.
Quantitative Analysis of Transporter Binding Affinities
The potency and selectivity of this compound and its phenyltropane analogs are quantified by their binding affinities (Kᵢ or IC₅₀ values) for the monoamine transporters. The following table summarizes this data for a selection of key compounds, providing a comparative view of their pharmacological profiles.
| Compound | DAT (Kᵢ/IC₅₀, nM) | SERT (Kᵢ/IC₅₀, nM) | NET (Kᵢ/IC₅₀, nM) | Selectivity Profile |
| This compound | 1.7 | 0.42 | 5.8 | Non-selective |
| Cocaine | 230 | 740 | 480 | Non-selective |
| WIN 35,428 | 12 | 1,500 | 3,000 | DAT-selective |
| RTI-112 | ~1 | ~1 | >1000 | DAT/SERT dual selective |
| 3β-(4-Methoxyphenyl)tropane-2β-carboxylic acid methyl ester (7a) | 6.5 | 4.3 | 1110 | DAT/SERT dual selective[4] |
| 3β-(4-Methoxyphenyl)tropane-2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester (8i) | 2.5 | 3.5 | 2040 | DAT/SERT dual selective[4] |
| 3β-(4-Chlorophenyl)tropane-2β-carboxylic acid methyl ester (RTI-COC-31) | High Affinity | Lower Affinity | Lower Affinity | Primarily DAT-selective[2] |
| 3β-(4-Methylphenyl)tropane-2β-carboxylic acid methyl ester (RTI-COC-32) | High Affinity | Lower Affinity | Lower Affinity | Primarily DAT-selective[2] |
Structure-Activity Relationship (SAR)
The binding affinities presented in the table above are a direct consequence of the specific structural features of each molecule. The following diagram illustrates the key SAR trends observed in the phenyltropane series, leading to compounds with varying selectivity profiles.
Experimental Protocols
The characterization of this compound and phenyltropane analogs relies on standardized in vitro assays to determine their interaction with monoamine transporters. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay for Monoamine Transporters
This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand known to bind to that transporter.
Materials:
-
Membrane Preparation: Synaptosomes or cell membranes expressing the target transporter (DAT, SERT, or NET).
-
Radioligand: A high-affinity radiolabeled ligand for the target transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Test Compound: The unlabeled compound to be tested (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a known, potent inhibitor for the target transporter (e.g., GBR 12909 for DAT).
-
Assay Buffer: Typically a Tris-based buffer at physiological pH.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound. Prepare solutions of the radioligand and the non-specific binding control.
-
Incubation: In a 96-well plate, combine the membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes expressing the corresponding transporter.
Materials:
-
Cell/Synaptosome Preparation: Cells stably expressing the target transporter or freshly prepared synaptosomes.
-
Radiolabeled Neurotransmitter: e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.
-
Test Compound: The compound of interest.
-
Uptake Buffer: A buffer that supports cell viability and transporter function (e.g., Krebs-Ringer-HEPES).
-
Stop Solution: Ice-cold buffer to terminate the uptake process.
-
Lysis Buffer: To lyse the cells/synaptosomes.
-
Scintillation Counter.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or vehicle.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.
-
Incubation: Incubate for a short period at 37°C to allow for neurotransmitter uptake.
-
Termination of Uptake: Rapidly aspirate the medium and wash the cells with ice-cold stop solution to terminate the uptake.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Scintillation Counting: Transfer the lysate to scintillation vials and measure the radioactivity.
-
Data Analysis: Determine the amount of neurotransmitter taken up at each concentration of the test compound. Plot the uptake as a percentage of the control (vehicle-treated) against the log concentration of the test compound to determine the IC₅₀ for uptake inhibition.
The following diagram illustrates a typical workflow for these experimental procedures.
Conclusion
The structural relationship between this compound and other phenyltropanes is a compelling area of study in medicinal chemistry and pharmacology. The core phenyltropane scaffold provides a versatile platform for designing novel monoamine reuptake inhibitors with tailored selectivity profiles. By systematically modifying the substituents on the phenyl and tropane rings, researchers can fine-tune the affinity of these compounds for DAT, SERT, and NET. The quantitative data and experimental protocols provided in this guide offer a solid foundation for professionals in the field to further explore this important class of molecules for the development of novel therapeutics.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
Indatraline's Efficacy in Attenuating Methamphetamine and MDMA Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of indatraline's role as a non-selective monoamine transporter inhibitor and its capacity to block the pharmacological actions of methamphetamine (METH) and 3,4-methylenedioxymethamphetamine (MDMA). This compound demonstrates a high affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), competitively inhibiting the reuptake of their respective neurotransmitters. This mechanism of action directly antagonizes the primary targets of METH and MDMA, which are known to induce massive efflux of these monoamines. This guide summarizes the available quantitative data on this compound's binding affinities and its functional blockade of stimulant-induced monoamine release. Detailed experimental protocols for key assays are provided to facilitate further research in this area. Furthermore, the underlying signaling pathways of METH and MDMA at their respective transporters and the inhibitory action of this compound are visually represented through detailed diagrams.
Introduction
This compound, a phenylindan derivative, is a potent non-selective monoamine transporter inhibitor.[1][2] It exhibits high affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), thereby blocking the reuptake of dopamine, serotonin, and norepinephrine.[1][3] This characteristic has positioned this compound as a compound of interest for its potential therapeutic applications, particularly in the context of substance use disorders. Methamphetamine (METH) and 3,4-methylenedioxymethamphetamine (MDMA) are potent central nervous system stimulants that exert their primary effects by inducing the release of monoamines from presynaptic nerve terminals.[4][5] The surge in synaptic dopamine is largely responsible for the reinforcing and addictive properties of METH, while MDMA's effects are predominantly mediated by a massive release of serotonin.[4][5]
Given that both METH and MDMA rely on monoamine transporters to elicit their effects, a high-affinity blocker of these transporters like this compound presents a logical pharmacological strategy to counteract their actions.[4] Laboratory studies have confirmed that this compound can effectively block the actions of both METH and MDMA.[2][4] This guide will delve into the technical details of this interaction, providing researchers and drug development professionals with a comprehensive resource on the subject.
Data Presentation: Quantitative Analysis of this compound's Interaction with Monoamine Transporters
This compound's efficacy in blocking the actions of METH and MDMA is rooted in its high binding affinity for the monoamine transporters. The following tables summarize the key quantitative data from in vitro binding and functional assays.
Table 1: this compound Binding Affinities (Ki) for Human Monoamine Transporters [1][3]
| Transporter | This compound Ki (nM) |
| Dopamine Transporter (DAT) | 1.7 |
| Serotonin Transporter (SERT) | 0.42 |
| Norepinephrine Transporter (NET) | 5.8 |
Table 2: this compound's Functional Inhibition of Methamphetamine- and MDMA-Induced Monoamine Release (IC50 Values)
| Stimulant | Transporter | This compound IC50 (nM) for Release Inhibition | Reference |
| Methamphetamine | Dopamine Transporter (DAT) | Data not explicitly found in public sources | [4] |
| Methamphetamine | Norepinephrine Transporter (NET) | Data not explicitly found in public sources | [4] |
| MDMA | Serotonin Transporter (SERT) | Data not explicitly found in public sources | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the interaction of this compound with methamphetamine and MDMA.
Monoamine Transporter Binding Assay
This protocol is adapted from standard radioligand binding assays used to determine the affinity of a compound for monoamine transporters.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from cells expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitors (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or the non-specific binding inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This protocol describes the use of in vivo microdialysis to measure extracellular monoamine levels in the brain of awake, freely moving animals following administration of this compound and METH or MDMA.
Objective: To quantify the effect of this compound on METH- or MDMA-induced increases in extracellular dopamine, serotonin, and norepinephrine.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (with appropriate molecular weight cut-off).
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound, methamphetamine, or MDMA solutions for administration (e.g., intraperitoneal injection).
-
Anesthesia (e.g., isoflurane).
-
Male Wistar rats or other suitable animal model.
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). Secure the cannula with dental cement.
-
Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period (e.g., 60-90 minutes).
-
Administer this compound (or vehicle) at a predetermined time.
-
Continue collecting dialysate samples.
-
Administer METH or MDMA (or vehicle) at a specified time after this compound administration.
-
Continue collecting dialysate samples for the duration of the experiment.
-
Analyze the dialysate samples for dopamine, serotonin, and norepinephrine concentrations using HPLC-ED.
-
Express the data as a percentage of the baseline monoamine levels and plot the time course of the effects.
Locomotor Activity Assessment
This protocol outlines the measurement of spontaneous locomotor activity in rodents to assess the behavioral effects of this compound in blocking METH-induced hyperlocomotion.
Objective: To determine if this compound can attenuate the increase in locomotor activity induced by METH.
Materials:
-
Open-field activity chambers equipped with infrared photobeams.
-
Data acquisition system.
-
This compound and methamphetamine solutions for administration.
-
Rodents (e.g., mice or rats).
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (or vehicle) to the animals.
-
After a specified pretreatment time, administer methamphetamine (or vehicle).
-
Immediately place each animal in the center of an open-field activity chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-120 minutes).
-
Analyze the data by comparing the locomotor activity of the different treatment groups.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways of methamphetamine and MDMA and how this compound intervenes.
Methamphetamine Signaling and this compound Blockade at the Dopamine Transporter
Methamphetamine enters the presynaptic neuron via the dopamine transporter (DAT) and also activates the trace amine-associated receptor 1 (TAAR1).[6][7] Activation of TAAR1 can lead to the phosphorylation and internalization of DAT through protein kinase C (PKC).[6] METH also inhibits the vesicular monoamine transporter 2 (VMAT2), causing dopamine to accumulate in the cytoplasm.[8] This high cytosolic dopamine concentration, coupled with the reversal of DAT function, leads to a massive efflux of dopamine into the synaptic cleft. This compound, by competitively blocking DAT, prevents the initial entry of METH and the subsequent reverse transport of dopamine.
MDMA Signaling and this compound Blockade at the Serotonin Transporter
MDMA is a substrate for the serotonin transporter (SERT), entering the presynaptic neuron and leading to the activation of protein kinase C (PKC).[9] PKC-mediated phosphorylation of SERT can cause its internalization, reducing serotonin reuptake capacity.[9] Similar to METH, MDMA also inhibits VMAT2, leading to an increase in cytosolic serotonin.[8] This elevated cytosolic serotonin is then transported out of the neuron into the synaptic cleft via the reversed action of SERT. This compound's high affinity for SERT allows it to competitively block the transporter, thereby preventing MDMA uptake and the subsequent cascade of events leading to serotonin efflux.
Conclusion
This compound's profile as a potent, non-selective monoamine transporter inhibitor makes it a compelling candidate for counteracting the effects of methamphetamine and MDMA. The quantitative data on its binding affinities underscore its potent interaction with DAT, SERT, and NET. By blocking these transporters, this compound effectively neutralizes the primary mechanism by which METH and MDMA induce their profound neurochemical and behavioral effects. The provided experimental protocols offer a foundation for researchers to further investigate the nuances of this interaction and to explore the therapeutic potential of this compound and similar compounds in the context of stimulant use disorders. The visualization of the signaling pathways provides a clear framework for understanding the molecular basis of this compound's blocking action. Further research, particularly in obtaining more detailed in vivo quantitative data on the blockade of stimulant-induced effects, is warranted to fully elucidate the therapeutic utility of this compound.
References
- 1. This compound hydrochloride | 5-HT Transporter Inhibitors: R&D Systems [rndsystems.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound hydrochloride | 5-HT Transporters | Tocris Bioscience [tocris.com]
- 4. Neurochemical neutralization of methamphetamine with high-affinity nonselective inhibitors of biogenic amine transporters: a pharmacological strategy for treating stimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nida.nih.gov [nida.nih.gov]
- 6. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avens Publishing Group - MDMA Regulates Serotonin Transporter Function via a Protein Kinase C Dependent Mechanism [avensonline.org]
- 9. avensonline.org [avensonline.org]
Long-Term Neurological Effects of Indatraline Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indatraline is a non-selective monoamine transporter inhibitor, effectively blocking the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] While its acute effects and potential as a pharmacotherapy for psychostimulant abuse have been explored, a comprehensive understanding of the long-term neurological consequences of its administration remains an area of active investigation. This technical guide synthesizes the available preclinical data on this compound and contextualizes it within the broader knowledge of chronic monoamine transporter inhibition. The focus is on potential neuroadaptive changes, effects on cellular signaling pathways, and the methodologies employed in such research.
Introduction
This compound hydrochloride (Lu 19-005) is a potent inhibitor of monoamine uptake, with high affinity for SERT, DAT, and NET.[3][4] Its mechanism of action, which leads to increased extracellular concentrations of serotonin, dopamine, and norepinephrine, is similar to that of cocaine, albeit with a slower onset and longer duration of action.[5][6] This pharmacological profile has driven research into its use as a potential substitute therapy for cocaine dependence.[7][8] However, for any therapeutic agent considered for long-term administration, a thorough evaluation of its enduring effects on the central nervous system is paramount. Chronic exposure to substances that modulate monoamine systems can lead to significant neuroplasticity, including alterations in receptor density, intracellular signaling, and gene expression.[2][9] This guide provides an in-depth overview of the known and potential long-term neurological effects of this compound, drawing from direct studies and the broader class of triple reuptake inhibitors (TRIs).
Mechanism of Action: Monoamine Transporter Inhibition
This compound's primary mechanism is the blockade of DAT, NET, and SERT. This inhibition of reuptake leads to an accumulation of the respective neurotransmitters in the synaptic cleft, thereby enhancing and prolonging their signaling.
Preclinical Data on Long-Term Administration
Direct studies on the long-term neurological effects of this compound are limited. Most available data comes from preclinical studies investigating its potential as a treatment for cocaine addiction, which often involve repeated but not necessarily chronic administration paradigms.
Behavioral Effects
Repeated administration of this compound in rhesus monkeys has been shown to dose-dependently decrease cocaine self-administration.[7] However, these studies also noted undesirable side effects at doses that reduced cocaine intake, including behavioral stereotypies, weight loss, and mild anemia, suggesting potential long-term adverse effects with chronic use.[7][10] Studies in Wistar rats have demonstrated that this compound has a long-lasting effect on motor activity, which persisted for at least three hours after a single administration.[8][11][12]
Cellular and Molecular Effects
A significant finding regarding the long-term cellular impact of this compound is its ability to induce autophagy.[13] This process of cellular self-degradation is crucial for cellular homeostasis and survival. This compound was found to induce autophagy by suppressing the mTOR/S6 kinase signaling pathway, an effect mediated through the activation of AMP-activated protein kinase (AMPK).[13] Prolonged treatment (72 hours) in cell culture led to decreased cell survival through apoptosis-independent cell death.[13]
Potential Long-Term Neurological Effects Inferred from Monoamine Transporter Inhibitors
Given the paucity of specific long-term data for this compound, it is necessary to consider the known effects of chronic administration of other monoamine transporter inhibitors.
Neuroadaptive Changes
Chronic administration of drugs that increase synaptic monoamine levels can lead to a variety of neuroadaptive changes as the brain attempts to maintain homeostasis. These can include:
-
Receptor Desensitization and Downregulation: Prolonged stimulation of dopamine, norepinephrine, and serotonin receptors can lead to their desensitization or a reduction in their numbers.
-
Transporter Regulation: Studies on other dopamine transporter inhibitors, such as methylphenidate, have shown that long-term treatment can lead to an upregulation of dopamine transporter availability.[14][15] This could potentially reduce the efficacy of the drug over time and lead to withdrawal symptoms upon cessation.
-
Alterations in Gene Expression: Chronic drug exposure can alter the expression of genes involved in neurotransmitter synthesis, receptor expression, and intracellular signaling cascades.[2]
Neurotoxicity
While not directly studied for this compound, the potential for neurotoxicity with chronic administration of monoamine transporter inhibitors is a concern. For instance, sustained high levels of extracellular dopamine can lead to oxidative stress and damage to dopaminergic neurons.[12]
Experimental Protocols
The following are generalized methodologies for assessing the long-term neurological effects of a compound like this compound in a preclinical setting.
Chronic Administration Paradigms
-
Animal Models: Wistar or Sprague-Dawley rats are commonly used.
-
Route of Administration: Intraperitoneal (i.p.) injection or subcutaneous (s.c.) implantation of osmotic mini-pumps for continuous delivery.[7][16] Oral gavage is also a possibility.[8]
-
Dosing Regimen: Daily injections for a period of several weeks to months to simulate chronic exposure. The dosage would be based on acute studies, aiming for a therapeutically relevant but non-toxic level.
Assessment of Neurological Changes
-
Behavioral Analysis: A battery of behavioral tests should be conducted at baseline, during, and after the chronic administration period to assess changes in motor activity, anxiety levels, cognitive function, and depressive-like behaviors.
-
Neurochemical Analysis: Techniques like in vivo microdialysis can be used to measure extracellular levels of dopamine, serotonin, and norepinephrine in specific brain regions.[5] Post-mortem tissue analysis using high-performance liquid chromatography (HPLC) can determine total tissue content of monoamines and their metabolites.
-
Molecular and Cellular Analysis:
-
Receptor Autoradiography: To quantify changes in the density of dopamine, serotonin, and norepinephrine receptors.
-
Western Blotting: To measure changes in the expression levels of monoamine transporters, receptors, and key proteins in signaling pathways (e.g., AMPK, mTOR).
-
Immunohistochemistry: To visualize changes in the distribution and density of specific neuronal populations and proteins within the brain.
-
Gene Expression Analysis (e.g., qPCR, RNA-seq): To identify changes in the transcription of genes related to neuroplasticity and neurotransmitter systems.
-
Quantitative Data Summary
Due to the limited number of studies focusing on the long-term neurological effects of this compound, a comprehensive quantitative data table is not feasible at this time. The table below summarizes key findings from acute and repeated dosing studies.
| Parameter | Species | Dose Range | Duration | Key Findings | Reference |
| Cocaine Self-Administration | Rhesus Monkeys | 0.1-0.56 mg/kg/day | 7 days | Dose-dependent decrease in cocaine self-administration. | [7][10] |
| Adverse Effects | Rhesus Monkeys | ≥ 0.32 mg/kg/day | 7 days | Behavioral stereotypies, weight loss, mild anemia. | [7][10] |
| Motor Activity | Wistar Rats | 1.0-3.0 mg/kg | Single Dose | Significant and long-lasting increase in motor activity (ambulation and stereotypy). | [8][11][12] |
| Autophagy Induction | In vitro (cell culture) | 5-10 µM | 24-72 hours | Induction of autophagy via AMPK activation and mTOR/S6K inhibition. Decreased cell survival with prolonged exposure. | [13] |
Conclusion and Future Directions
The current body of research on this compound provides a solid foundation for its mechanism of action and acute behavioral effects. However, there is a clear and critical gap in the understanding of its long-term neurological consequences. The induction of autophagy represents a significant finding that warrants further investigation, as chronic alterations in this fundamental cellular process could have widespread implications for neuronal health and function.
Future research should prioritize long-term administration studies in animal models to systematically evaluate neuroadaptive changes, potential neurotoxicity, and lasting behavioral effects. Such studies are essential for a comprehensive risk-benefit assessment of this compound as a potential therapeutic agent. A deeper understanding of its chronic effects on signaling pathways beyond monoamine transport, such as the AMPK/mTOR pathway, will also be crucial in elucidating its complete neurological profile.
References
- 1. A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development [aginganddisease.org]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Cognitive-Behavioral Effects of Monoamine Transporter Inhibitors and Reversers [escholarship.org]
- 4. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acnp.org [acnp.org]
- 6. This compound: Synthesis and Effect on the Motor Activity of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. mdpi.com [mdpi.com]
- 10. Effects of the long-acting monoamine reuptake inhibitor this compound on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral effects of bidirectional modulation of brain monoamines by reserpine and d-amphetamine in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased expression of the dopamine transporter leads to loss of dopamine neurons, oxidative stress and L-DOPA reversible motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antidepressant this compound induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Indatraline in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of indatraline, a non-selective monoamine reuptake inhibitor, as characterized in various rodent models. It is designed to serve as a technical resource, consolidating key data, experimental methodologies, and mechanistic insights to support ongoing research and development efforts.
Pharmacodynamics: The Mechanistic Profile of this compound
This compound's primary mechanism of action is the inhibition of monoamine transporters, which increases the synaptic availability of dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[1][2] This triple reuptake inhibition profile is similar to that of cocaine but with a slower onset and a significantly longer duration of action, making it a subject of interest for its potential therapeutic applications, including as a treatment for psychostimulant abuse.[1][3][4]
Monoamine Transporter Binding Affinity
This compound demonstrates high potency as an inhibitor of the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[5] The binding affinities, expressed as inhibitor constants (Kᵢ), quantify the concentration of this compound required to occupy 50% of the available transporters.
| Transporter | Kᵢ (nM) | Rodent Model/Assay Reference |
| Serotonin Transporter (SERT) | 0.42 | Rat brain synaptosomes[5] |
| Dopamine Transporter (DAT) | 1.7 | Rat brain synaptosomes[5] |
| Norepinephrine Transporter (NET) | 5.8 | Rat brain synaptosomes[5] |
Table 1: this compound Binding Affinities for Monoamine Transporters.
Behavioral Effects in Rodent Models
The pharmacodynamic effects of this compound manifest as distinct behavioral changes in rodents, primarily related to increased motor activity and stereotypic behaviors, consistent with its action on the dopaminergic system.
Locomotor Activity in Rats: Studies in Wistar rats have shown that intraperitoneal (i.p.) administration of this compound produces a significant and long-lasting increase in motor activity.[3][6] The effects are dose-dependent and were observed to last for at least three hours post-administration.[3][4][6]
| Dose (mg/kg, i.p.) | Effect on Ambulation | Effect on Stereotypy | Effect on Raising |
| 0.5 | No significant effect | No significant effect | No effect |
| 1.0 | No significant effect | Enhanced | No effect |
| 2.0 | No significant effect | Enhanced | No effect |
| 3.0 | Enhanced | Enhanced | No effect |
Table 2: Dose-Dependent Effects of this compound on Motor Activity in Wistar Rats. Data summarized from Kameyama et al., 2011.[3][6]
Stereotypical Behavior in Mice: In mice, this compound has been shown to be more potent than cocaine in inducing stereotypical gnawing behavior, further highlighting its powerful effect on the central nervous system.[3][4]
Cellular Signaling Pathways
Beyond its direct effects on neurotransmitter reuptake, this compound has been identified as an inducer of autophagy. This process is mediated through the suppression of the mTOR/S6 kinase signaling pathway.[7] In a rat restenosis model, this induction of autophagy was shown to inhibit the accumulation of smooth muscle cells.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. This compound: Synthesis and Effect on the Motor Activity of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound hydrochloride | 5-HT Transporters | Tocris Bioscience [tocris.com]
- 6. This compound: synthesis and effect on the motor activity of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant this compound induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Methoxy Derivatives of Indatraline: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and monoamine transporter binding affinities of various methoxy derivatives of Indatraline. The information presented is collated from key research in the field, primarily the work of Gu et al. (2000), and is intended to serve as a comprehensive resource for researchers engaged in the development of novel monoamine reuptake inhibitors.[1][2][3][4]
Introduction
This compound is a well-established non-selective monoamine reuptake inhibitor, demonstrating affinity for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1][5] The introduction of a methoxy group to the this compound scaffold has been shown to significantly alter its binding affinity and selectivity, offering a promising avenue for the development of novel therapeutic agents, particularly for the treatment of stimulant abuse.[1][2][3] This document details the synthetic routes, experimental protocols, and structure-activity relationships of these methoxy derivatives.
Quantitative Data Summary
The following table summarizes the binding affinities of various methoxy-substituted this compound analogs for the dopamine, serotonin, and norepinephrine transporters. The data is presented as inhibitor constants (Ki, nM), with lower values indicating higher affinity.
| Compound | Substitution | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| This compound | None | 1.3 ± 0.1 | 0.53 ± 0.05 | 3.1 ± 0.4 |
| 13a | 4-Methoxy | 1.3 ± 0.2 | 16 ± 2 | 26 ± 3 |
| 13b | 5-Methoxy | 7.9 ± 0.9 | 8.5 ± 0.8 | 32 ± 4 |
| 13c | 6-Methoxy | 3.9 ± 0.5 | 1.4 ± 0.2 | 1.9 ± 0.3 |
| 13d | 7-Methoxy | 23 ± 3 | 136 ± 15 | 105 ± 12 |
| 13e | 4,5-Dimethoxy | 11 ± 1 | 24 ± 3 | 74 ± 9 |
| 13f | 5,6-Dimethoxy | 5.8 ± 0.7 | 18 ± 2 | 41 ± 5 |
| 17 | 2-Hydroxy-6-methoxy | 112 ± 13 | 2.9 ± 0.4 | 14 ± 2 |
Data sourced from Gu et al. (2000). J. Med. Chem. 43 (25), 4868-4876.[1]
Synthetic Pathways and Experimental Protocols
The synthesis of methoxy derivatives of this compound generally proceeds through the formation of a substituted indanone, followed by reduction and subsequent amination. The following sections detail the key experimental procedures.
General Synthetic Workflow
The overall process for synthesizing and evaluating methoxy-indatraline derivatives involves several key stages, from the preparation of starting materials to the final biological assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of this compound - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Indatraline (C16H15Cl2N)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indatraline, with the molecular formula C16H15Cl2N, is a potent and non-selective monoamine transporter inhibitor.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, biological activities, and mechanism of action. The information presented is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Physicochemical Properties
This compound, also known by its developmental code name Lu 19-005, is chemically defined as (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine.[2][3] Its hydrochloride salt is the commonly used form in research.
| Property | Value | Source |
| Molecular Formula | C16H15Cl2N | [2][3] |
| Molecular Weight | 292.20 g/mol | [2] |
| CAS Number | 86939-10-8 | [2][3] |
| Appearance | Not specified in retrieved results | |
| Melting Point | Not specified in retrieved results | |
| Boiling Point | Not specified in retrieved results | |
| Solubility (as HCl salt) | Soluble to 10 mM in water with gentle warming and to 100 mM in DMSO. | |
| XlogP (predicted) | 4.4 | [3] |
Synthesis
Several synthetic routes for this compound have been reported in the literature. Two notable key strategies include:
-
Friedel-Crafts Alkylation: A high-efficiency synthesis involves the Friedel-Crafts alkylation of benzene with (E)-3-(3,4-dichlorophenyl)acrylic acid as a crucial step.[4]
-
Iodine(III)-mediated Ring Contraction: Another approach utilizes an iodine(III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative.[5]
A general synthetic pathway involves the reduction of an indanone intermediate to form the corresponding alcohol, followed by conversion to a mesylate. Subsequent reaction with N-methylbenzylamine and final removal of the benzyl group yields a racemic mixture of the product.[2]
Experimental Protocol: General Synthesis Outline
A detailed enantioselective synthesis has also been described, employing lithiation/borylation–protodeboronation methodology.[6] A general, non-enantioselective synthesis can be outlined as follows:
-
Indanone Formation: Substituted 3,3-diphenylpropanoic acids can be synthesized from commercially available benzaldehydes. Cyclization of these acids, for instance using polyphosphoric acid, yields the corresponding indanone.[7]
-
Reduction: The indanone is reduced to the corresponding cis-alcohol.
-
Mesylation: The alcohol is converted to the corresponding mesylate, conserving the stereochemistry.
-
Amination: The mesylate is reacted with N-methylbenzylamine, which proceeds via an SN2 reaction, causing a Walden inversion.
-
Deprotection: The benzyl group is removed to afford the final product.[2]
Biological Activity and Pharmacology
This compound is a potent, non-selective inhibitor of the monoamine transporters, with high affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This activity profile makes it a triple reuptake inhibitor.[8]
| Target | Ki (nM) | Source |
| Dopamine Transporter (DAT) | 1.7 | |
| Serotonin Transporter (SERT) | 0.42 | |
| Norepinephrine Transporter (NET) | 5.8 |
The primary pharmacological effects of this compound stem from its ability to block the reuptake of these key neurotransmitters, leading to their increased concentration in the synaptic cleft and enhanced neurotransmission.[8]
Key Pharmacological Activities:
-
Antidepressant Potential: Due to its broad-spectrum monoamine reuptake inhibition, this compound has been investigated as a potential antidepressant.[1][2]
-
Cocaine Addiction Treatment: this compound has shown promise as a potential treatment for cocaine addiction. Its effects have a slower onset and longer duration compared to cocaine, which may reduce its abuse potential.[2][9] In laboratory experiments, it has been shown to block the actions of methamphetamine and MDMA.[2]
-
Inhibition of Smooth Muscle Cell Proliferation: this compound inhibits the proliferation of smooth muscle cells with an IC50 of 15 μM.[1] This effect is linked to its ability to induce autophagy.
-
Autophagy Induction: this compound has been found to induce autophagy, a cellular process of degradation and recycling of cellular components. This action is independent of apoptosis and is mediated through the suppression of the mTOR/S6 kinase signaling pathway.[1][10] This property suggests potential applications in diseases like atherosclerosis or restenosis.[1]
Mechanism of Action
Monoamine Transporter Inhibition
The principal mechanism of action of this compound is the blockade of DAT, SERT, and NET.[1] By inhibiting these transporters, this compound prevents the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron.[8] This leads to a prolonged presence of these neurotransmitters in the synapse, thereby amplifying their signaling to postsynaptic neurons.
Autophagy Induction via mTOR Pathway
This compound induces autophagy by modulating the AMPK/mTOR/S6K signaling axis.[1][10] By suppressing the mTOR/S6 kinase pathway, this compound promotes the formation of autophagosomes, leading to apoptosis-independent cell death in proliferating cells such as smooth muscle cells.[10]
Toxicology and Safety
Information on the toxicology and safety of this compound is limited. Preclinical studies in rhesus monkeys have suggested potential side effects, including mild anemia and weight loss.[11] A 2024 study on the metabolism of this compound in rats found that the parent compound was not detectable in urine, but it formed three phase I and four phase II metabolites.[11] The primary metabolic pathway observed was hydroxylation at the aromatic indane ring, followed by glucuronidation.[11]
Experimental Protocols
In Vitro Monoamine Transporter Binding Assay
A general protocol to determine the binding affinity (Ki) of this compound for DAT, SERT, and NET would involve radioligand binding assays using cell membranes expressing the respective transporters.
Autophagy Induction Assay
The induction of autophagy by this compound can be assessed by monitoring the formation of autophagosomes.
-
Cell Culture: Culture cells of interest (e.g., HeLa cells, smooth muscle cells) in appropriate media.
-
Transfection (for EGFP-LC3): For visualization of autophagosomes, cells can be stably transfected with a plasmid encoding EGFP-LC3.
-
Treatment: Treat cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Staining/Imaging:
-
Quantification: Quantify the number of autophagosomes per cell to determine the extent of autophagy induction.
Conclusion
This compound (C16H15Cl2N) is a well-characterized non-selective monoamine reuptake inhibitor with potential therapeutic applications in depression and substance abuse disorders. Its unique property of inducing autophagy via the mTOR signaling pathway opens avenues for exploring its use in other pathological conditions characterized by aberrant cell proliferation. Further research is warranted to fully elucidate its clinical potential and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C16H15Cl2N | CID 126280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of [2H7]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Antidepressant this compound induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Indatraline in Rhesus Monkeys
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indatraline is a non-selective monoamine reuptake inhibitor that demonstrates high affinity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1] Its long-acting pharmacological profile has prompted investigation into its potential as a pharmacotherapy for cocaine dependence.[1] In rhesus monkeys, this compound has been shown to substitute for cocaine in drug discrimination paradigms and to reduce cocaine self-administration, suggesting cocaine-like subjective effects.[1] However, at doses effective in reducing cocaine intake, observations of behavioral stereotypies and other side effects have been reported.[1]
These application notes provide a comprehensive overview of reported dosages and detailed protocols for the use of this compound in in vivo studies with rhesus monkeys, specifically focusing on cocaine self-administration and drug discrimination paradigms. The information is intended to guide researchers in designing and executing studies to further elucidate the behavioral and neurobiological effects of this compound.
Data Presentation
Table 1: this compound Dosage in Cocaine Discrimination Studies in Rhesus Monkeys
| Dosage Range (mg/kg) | Route of Administration | Study Details | Observed Effects | Citation |
| 0.1 - 1.0 | Intramuscular (IM) | Monkeys trained to discriminate 0.4 mg/kg cocaine from saline. | Dose- and time-dependent substitution for cocaine. Effects of 1.0 mg/kg peaked at 30 minutes and lasted up to 24 hours. | [1] |
Table 2: this compound Dosage in Cocaine Self-Administration Studies in Rhesus Monkeys
| Dosage Range | Route of Administration | Study Details | Observed Effects | Citation |
| 0.0032 - 0.032 mg/kg/injection | Intravenous (IV) | Substitution for cocaine (0.032 mg/kg/injection) during daily sessions. | Maintained lower rates of responding than cocaine. | [1] |
| 0.1 - 0.56 mg/kg/day | Intramuscular (IM) | Repeated treatment for 7 days to assess effects on cocaine self-administration. | Dose-dependent decreases in cocaine self-administration. The highest dose (0.56 mg/kg/day) nearly eliminated cocaine-maintained responding. Also produced behavioral stereotypies, and trends toward weight loss and mild anemia. | [1] |
| 0.001 - 0.032 mg/kg/day (ascending) | Not specified | 10-day treatment in combination with buprenorphine to assess effects on "speedball" (cocaine + heroin) self-administration. | Combination treatment with buprenorphine significantly reduced speedball self-administration. | [2] |
| 0.32 and 0.56 mg/kg/day | Not specified | Combination treatment with buprenorphine (0.10 and 0.18 mg/kg/day respectively) for 10 days. | Significantly reduced speedball self-administration compared to saline baseline. | [2] |
Table 3: Binding Affinity of this compound for Monoamine Transporters
| Transporter | Ki (nM) |
| Serotonin (SERT) | 0.42 |
| Dopamine (DAT) | 1.7 |
| Norepinephrine (NET) | 5.8 |
Ki (inhibitory constant) values indicate the concentration of a ligand that will bind to half the available receptors at equilibrium. Lower values indicate higher binding affinity.
Experimental Protocols
Protocol 1: Drug Preparation and Administration
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% sodium chloride) or sterile water
-
Dimethyl sulfoxide (DMSO) (if required for solubility)
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Syringes and needles for administration
Procedure for Intramuscular (IM) Injection:
-
Vehicle Preparation: this compound hydrochloride is soluble in water (up to 10 mM with gentle warming) and DMSO (up to 100 mM). For IM injections, sterile saline is the preferred vehicle.
-
Drug Solubilization:
-
Calculate the required amount of this compound hydrochloride based on the desired dose (mg/kg) and the animal's body weight.
-
Dissolve the calculated amount in a minimal volume of the chosen vehicle. If using DMSO to aid solubility, ensure the final concentration of DMSO is low and non-toxic.
-
Gently warm and vortex the solution to ensure complete dissolution.
-
-
Sterilization: Filter the final drug solution through a 0.22 µm sterile filter into a sterile vial.
-
Administration: Administer the solution via intramuscular injection into a suitable muscle mass, such as the quadriceps or triceps.
Procedure for Intravenous (IV) Self-Administration:
-
Catheter Implantation: Rhesus monkeys are surgically prepared with chronic indwelling intravenous catheters, typically in the jugular or femoral vein. The distal end of the catheter is passed subcutaneously to the mid-scapular region and attached to a vascular access port.
-
Drug Solution Preparation:
-
Prepare this compound hydrochloride solutions in sterile saline.
-
The concentration of the solution should be calculated to deliver the desired dose per injection volume (e.g., mg/kg/infusion).
-
-
Infusion System: The drug solution is delivered via a syringe pump connected to the monkey's catheter through a tether system that allows for freedom of movement within the experimental chamber.
-
Infusion Parameters: The volume and rate of infusion should be kept constant across all drug and vehicle conditions.
Protocol 2: Cocaine Self-Administration Paradigm
Objective: To assess the reinforcing effects of this compound or its ability to alter cocaine self-administration.
Apparatus:
-
Operant conditioning chamber equipped with response levers, stimulus lights, and a drug infusion pump connected to the monkey's intravenous catheter.
Procedure:
-
Training: Monkeys are trained to press a lever to receive intravenous infusions of a reinforcer, typically cocaine (e.g., 0.03 mg/kg/injection). A fixed-ratio (FR) schedule of reinforcement is commonly used, where a set number of lever presses (e.g., FR 10 or FR 30) is required to receive one infusion.[3]
-
Substitution Procedure:
-
Once stable responding for cocaine is established, saline is substituted for cocaine to confirm that responding is maintained by the drug.
-
Different doses of this compound (e.g., 0.0032-0.032 mg/kg/injection) are then substituted for cocaine to determine if this compound maintains self-administration.
-
-
Pretreatment Procedure:
-
To assess this compound's effect on cocaine intake, monkeys are pretreated with various doses of this compound (e.g., 0.1-0.56 mg/kg/day, IM) prior to the self-administration session where cocaine is available.
-
The effect of this compound pretreatment on the number of cocaine infusions earned is measured.
-
-
Control Conditions: Responding for a non-drug reinforcer, such as food pellets, is often assessed on alternating days or sessions to control for non-specific effects of this compound on motor activity or motivation.[1]
Protocol 3: Drug Discrimination Paradigm
Objective: To determine if this compound produces subjective effects similar to cocaine.
Apparatus:
-
Operant conditioning chamber with two response levers and a mechanism for delivering a reinforcer (e.g., food pellets).
Procedure:
-
Training:
-
Monkeys are trained to discriminate between an injection of cocaine (e.g., 0.4 mg/kg, IM) and an injection of saline.
-
Following a cocaine injection, responses on one lever (the "drug-appropriate" lever) are reinforced with food.
-
Following a saline injection, responses on the other lever (the "saline-appropriate" lever) are reinforced.
-
Training continues until the monkeys reliably respond on the correct lever depending on the injection they received.
-
-
Testing:
-
Once the discrimination is learned, test sessions are conducted where a novel drug or a different dose of the training drug is administered.
-
During test sessions, responses on either lever may be reinforced, or reinforcement may be withheld, to assess which lever the monkey predominantly chooses.
-
Various doses of this compound (e.g., 0.1-1.0 mg/kg, IM) are administered to determine the percentage of responses on the cocaine-appropriate lever. A high percentage of responding on the cocaine-appropriate lever indicates that the test drug has discriminative stimulus effects similar to cocaine.
-
Signaling Pathway and Experimental Workflows
This compound, as a monoamine reuptake inhibitor, primarily exerts its effects by blocking the DAT, SERT, and NET, thereby increasing the synaptic concentrations of dopamine, serotonin, and norepinephrine, respectively.
Figure 1. Mechanism of action of this compound.
Recent research has also implicated this compound in the regulation of the mTOR (mammalian target of rapamycin) signaling pathway. Specifically, this compound has been shown to induce autophagy by suppressing the mTOR/S6 kinase signaling cascade. This pathway is a critical regulator of cell growth, proliferation, and survival.
Figure 2. This compound's effect on the mTOR signaling pathway.
Figure 3. Workflow for cocaine self-administration studies.
Figure 4. Workflow for drug discrimination studies.
Important Considerations
-
Side Effects: As noted, doses of this compound that are effective in reducing cocaine self-administration may also produce undesirable side effects such as stereotyped behaviors, decreased food-maintained responding, weight loss, and mild anemia.[1] Careful monitoring of animal health and well-being is crucial throughout the study.
-
Ethical Considerations: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies.
These application notes and protocols are intended to serve as a starting point for researchers investigating the in vivo effects of this compound in rhesus monkeys. Adaptation of these methods will likely be necessary based on specific experimental questions and institutional guidelines.
References
- 1. Effects of the long-acting monoamine reuptake inhibitor this compound on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and buprenorphine on self-administration of speedball combinations of cocaine and heroin by rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Models of Neurological Disease (Substance Abuse): Self-Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Dissolving Indatraline Hydrochloride in DMSO for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation and use of Indatraline hydrochloride solutions in dimethyl sulfoxide (DMSO) for cell culture applications. It includes information on solubility, preparation of stock and working solutions, storage conditions, and a summary of the compound's biological activity.
Compound Information and Data Presentation
This compound hydrochloride is a potent, non-selective monoamine transporter inhibitor, blocking the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET)[1][2]. Recent studies have also demonstrated its role in inducing autophagy by suppressing the mTOR/S6K signaling pathway[3][4].
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | References |
| CAS Number | 96850-13-4 | [1][5] |
| Molecular Weight | 328.67 g/mol | [1][5] |
| Molecular Formula | C₁₆H₁₅Cl₂N·HCl | [5] |
| Appearance | Crystalline solid | [6] |
| Purity | ≥98% | [1] |
| Storage (Solid) | Desiccate at room temperature | [1][7] |
Table 2: Solubility Data
| Solvent | Maximum Concentration (Molarity) | Maximum Concentration (Mass/Volume) | References |
| DMSO | 100 mM | 32.87 mg/mL | [1] |
| Water | 10 mM (with gentle warming) | 3.29 mg/mL | [1] |
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated stock solution, which can be diluted to various working concentrations for cell culture experiments.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Methodology:
-
Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound hydrochloride using its molecular weight (328.67 g/mol ).
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 100 mM stock: Mass = 100 mM × 1 mL × 328.67 / 1000 = 32.87 mg.
-
-
Weighing: Accurately weigh the calculated amount of this compound hydrochloride powder in a sterile microcentrifuge tube or vial.
-
Dissolution:
-
Add the desired volume of sterile DMSO to the vial containing the powder.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If the compound does not dissolve readily, gentle warming in a 37°C water bath or brief sonication can be applied to aid dissolution[7][8]. Ensure the solution returns to room temperature before use.
-
-
Storage:
Protocol for Preparing Working Solutions for Cell Treatment
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the final desired treatment concentration.
Materials:
-
100 mM this compound hydrochloride stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile conical tubes
-
Pipettes and sterile tips
Methodology:
-
Determine Final Concentrations: Decide on the final concentrations of this compound hydrochloride required for your experiment (e.g., 1 µM, 5 µM, 10 µM)[3].
-
Maintain Low DMSO Concentration: It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells. A final concentration below 0.5% is generally recommended, with 0.1% or lower being preferable[8][9].
-
Dilution Calculation (Serial Dilution Recommended):
-
A common practice is to create a 1000x stock solution relative to the highest final concentration. For example, to achieve a final concentration of 10 µM, you would add 1 µL of a 10 mM stock solution to 1 mL of culture medium.
-
Step 1: Intermediate Dilution (Optional but Recommended): First, dilute the 100 mM stock solution in sterile DMSO to create an intermediate stock. This minimizes pipetting errors.
-
Step 2: Final Dilution in Medium: Add the calculated volume of the stock solution to the pre-warmed cell culture medium. To prevent precipitation, add the stock solution dropwise to the medium while gently swirling the tube[8]. Do not add the medium directly to the concentrated DMSO stock.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of cell culture medium. This is essential to distinguish the effects of the compound from any effects of the solvent[9].
-
Application to Cells: Mix the working solution gently by inverting the tube and immediately apply it to the cell cultures.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound hydrochloride solutions and treating cells.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound-induced autophagy via AMPK/mTOR signaling.
References
- 1. This compound hydrochloride | 5-HT Transporters | Tocris Bioscience [tocris.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antidepressant this compound induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. emulatebio.com [emulatebio.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Testing Indatraline as an Antidepressant
Abstract
These application notes provide a comprehensive experimental framework for evaluating the antidepressant potential of Indatraline, a non-selective monoamine transporter inhibitor.[1] this compound blocks the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), suggesting a broad mechanism of action relevant to the treatment of depression.[2][3] This document outlines detailed protocols for essential in vitro and in vivo assays to characterize its pharmacological profile and assess its antidepressant-like efficacy. The provided methodologies, data presentation guidelines, and visual workflows are intended to ensure robust and reproducible experimental outcomes.
Introduction to this compound
This compound (Lu 19-005) is a potent monoamine uptake inhibitor with high affinity for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Unlike selective reuptake inhibitors, this compound's action as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) or triple reuptake inhibitor (TRI) suggests it may offer a broader spectrum of efficacy, potentially addressing a wider range of depressive symptoms.[4][5] The "monoamine deficiency hypothesis" of depression posits that a deficit in synaptic concentrations of these key neurotransmitters is a crucial factor in the pathophysiology of the disorder.[5] By blocking their reuptake, this compound increases the extracellular levels of serotonin, norepinephrine, and dopamine, thereby enhancing monoaminergic neurotransmission.[6][7] Preliminary research has pointed to its potential as an antidepressive agent.[1][2] This document details a systematic approach to rigorously test this hypothesis.
Experimental Design and Workflow
A multi-tiered approach is essential for a thorough evaluation of this compound. The workflow begins with in vitro assays to confirm its mechanism of action and binding affinity. This is followed by in vivo behavioral studies in established rodent models of depression to assess its therapeutic potential.
Caption: High-level experimental workflow for this compound testing.
In Vitro Protocols
In vitro assays are crucial for quantifying this compound's interaction with its molecular targets.
Protocol: Monoamine Transporter Binding Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Methodology: Radioligand binding assays using membranes from cells stably expressing the respective human transporters.
Materials:
-
HEK293 cell membranes expressing hSERT, hNET, or hDAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Non-specific binding competitors: Clomipramine (SERT), Desipramine (NET), GBR 12909 (DAT).
-
This compound (test compound) at various concentrations.
-
Scintillation fluid and microplates.
-
Filtration apparatus and glass fiber filters.
Procedure:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
In a 96-well plate, add assay buffer, cell membranes, and the appropriate radioligand at a concentration near its Kd.
-
For total binding wells, add buffer. For non-specific binding wells, add the corresponding competitor in excess.
-
For experimental wells, add this compound across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Incubate plates at room temperature for 60-120 minutes.
-
Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
In Vivo Protocols
In vivo studies are essential to evaluate the behavioral effects of this compound in animal models that mimic aspects of human depression.[8]
Protocol: Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of this compound by measuring its effect on immobility time in rodents.[9][10] This test is a widely used screening tool for potential antidepressant drugs.[11]
Methodology: The FST is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[8] Antidepressant treatments are known to reduce this immobility time.[9]
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound, vehicle control (e.g., saline with 0.5% Tween 80), and positive control (e.g., Imipramine, 20 mg/kg).
-
Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment and analysis software.
Procedure:
-
Acclimatize animals to the housing facility for at least one week.
-
Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally), vehicle, or positive control 30-60 minutes before the test.
-
Gently place each mouse into a cylinder of water for a 6-minute session.
-
Record the entire session. The first 2 minutes are considered a habituation period.
-
Score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Analyze the data to compare immobility times between treatment groups.
Protocol: Chronic Unpredictable Mild Stress (CUMS)
Objective: To evaluate the efficacy of chronic this compound treatment in a more etiologically relevant model of depression that induces anhedonia and other depressive-like behaviors.[8][9]
Methodology: The CUMS model exposes animals to a series of varied, mild stressors over several weeks to induce a state analogous to human depression.[8]
Materials:
-
Male Sprague-Dawley rats (180-200g).
-
This compound, vehicle, and positive control (e.g., Fluoxetine, 10 mg/kg).
-
A variety of mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal, restraint stress, food/water deprivation).
-
Sucrose preference test apparatus (see section 5.3).
Procedure:
-
Establish a baseline for sucrose preference for all animals.
-
Divide animals into non-stressed and CUMS groups. The CUMS group is subjected to a variable sequence of stressors, one per day, for 4-6 weeks.
-
After 2 weeks of stress, begin daily administration of this compound, vehicle, or positive control to subgroups of the CUMS animals. Continue stress protocol and drug administration for the remainder of the study.
-
Conduct weekly sucrose preference tests to monitor the development and reversal of anhedonia.
-
At the end of the study, other behavioral tests (e.g., open field test for locomotor activity) can be performed.
Protocol: Sucrose Preference Test (SPT)
Objective: To measure anhedonia, a core symptom of depression, by assessing the animal's preference for a sweetened solution over plain water.[11]
Procedure:
-
Habituate animals to two bottles in their home cage, one with water and one with a 1% sucrose solution, for 48 hours.
-
Following a period of food and water deprivation (e.g., 4 hours), present the animals with two pre-weighed bottles (one water, one 1% sucrose) for a defined period (e.g., 1-4 hours).
-
Weigh the bottles again at the end of the period to determine consumption.
-
Calculate sucrose preference as: (Sucrose solution consumed / Total fluid consumed) x 100%.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between experimental groups.
Table 1: Monoamine Transporter Binding Affinity of this compound
| Transporter | Radioligand | Competitor | This compound Ki (nM) |
|---|---|---|---|
| hSERT | [³H]Citalopram | Clomipramine | Value ± SEM |
| hNET | [³H]Nisoxetine | Desipramine | Value ± SEM |
| hDAT | [³H]WIN 35,428 | GBR 12909 | Value ± SEM |
Table 2: Effect of this compound on Immobility Time in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | n | Immobility Time (seconds) |
|---|---|---|---|
| Vehicle Control | - | 10 | Value ± SEM |
| This compound | 1 | 10 | Value ± SEM |
| This compound | 5 | 10 | Value ± SEM |
| This compound | 10 | 10 | Value ± SEM |
| Imipramine | 20 | 10 | Value ± SEM |
Table 3: Effect of Chronic this compound Treatment on Sucrose Preference in CUMS Model
| Treatment Group | Dose (mg/kg) | Week 0 | Week 2 | Week 4 | Week 6 |
|---|---|---|---|---|---|
| Non-Stressed + Vehicle | - | % ± SEM | % ± SEM | % ± SEM | % ± SEM |
| CUMS + Vehicle | - | % ± SEM | % ± SEM | % ± SEM | % ± SEM |
| CUMS + this compound | 10 | % ± SEM | % ± SEM | % ± SEM | % ± SEM |
| CUMS + Fluoxetine | 10 | % ± SEM | % ± SEM | % ± SEM | % ± SEM |
Visualization of Signaling Pathway
This compound's mechanism involves blocking monoamine transporters, which increases neurotransmitter levels in the synaptic cleft and enhances downstream signaling. This is a critical process in mediating its potential antidepressant effects.[12][13]
Caption: Mechanism of action of this compound at the monoamine synapse.
Another potential pathway influenced by this compound involves the suppression of the mTOR/S6 kinase signaling pathway, leading to the induction of autophagy.[14][15]
Caption: this compound's potential role in inducing autophagy via mTOR suppression.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]
- 7. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. herbmedpharmacol.com [herbmedpharmacol.com]
- 9. researchgate.net [researchgate.net]
- 10. Screening of Anti depressant | PPTX [slideshare.net]
- 11. pharmacyfreak.com [pharmacyfreak.com]
- 12. ClinPGx [clinpgx.org]
- 13. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Antidepressant this compound induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction to Indatraline and Autophagy
This compound is a non-selective monoamine transporter inhibitor that effectively blocks the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[1][2] Originally developed as an antidepressant, recent research has unveiled its potent ability to induce autophagy, the cellular process of self-degradation where damaged organelles and misfolded proteins are sequestered in autophagosomes and degraded upon fusion with lysosomes.[3][4][5] This discovery has positioned this compound as a valuable chemical probe for investigating the link between monoamine transporters and autophagy regulation.[4]
Autophagy plays a critical role in cellular homeostasis, and its dysregulation is implicated in a wide array of human pathologies, including neurodegenerative diseases, cancer, and cardiovascular conditions like restenosis.[4][6][7] this compound's ability to modulate this pathway offers a promising therapeutic avenue for these autophagy-related diseases.[1][8] These notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its application in autophagy research.
Mechanism of Action: The AMPK/mTOR Signaling Axis
This compound induces autophagy through the activation of AMP-activated protein kinase (AMPK) and subsequent suppression of the mammalian target of rapamycin (mTOR) signaling pathway.[3][9] This mechanism is distinct from the canonical PI3K/AKT signaling pathway, which appears unaffected by this compound.[3]
The proposed mechanism is as follows:
-
AMPK Activation: this compound treatment leads to a discernible increase in the phosphorylation of AMPK.[4][10]
-
mTOR/S6K Inhibition: Activated AMPK subsequently inhibits the mTOR complex 1 (mTORC1), a central regulator of cell growth and a negative regulator of autophagy.[4][9] This inhibition is observed through the decreased phosphorylation of mTOR and its downstream effector, S6 kinase (S6K).[10]
-
Autophagy Induction: The suppression of mTOR signaling relieves its inhibitory effect on the autophagy-initiating ULK1 complex, leading to the formation of autophagosomes and robust induction of autophagic flux.[4][9]
This signaling cascade ultimately results in apoptosis-independent cell death with prolonged treatment and inhibition of cell proliferation, highlighting its therapeutic potential.[4]
Caption: this compound activates AMPK, which inhibits the mTOR/S6K pathway to induce autophagy.
Applications in Autophagy-Related Disease Models
Restenosis
Restenosis, the re-narrowing of arteries following angioplasty, is primarily caused by the excessive proliferation of vascular smooth muscle cells (SMCs). This compound has been shown to inhibit SMC proliferation and suppress neointimal accumulation in a rat restenosis model, suggesting its potential as a therapeutic agent for atherosclerosis and restenosis.[3][4][8]
Neurodegenerative Diseases
The accumulation of misfolded proteins is a hallmark of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[11][12] By inducing autophagy, this compound can enhance the clearance of these toxic protein aggregates.[13] Studies have suggested that this compound may slow the progression of such disorders, making it a candidate for further investigation in neuroprotection.[13]
Cancer
Autophagy has a dual role in cancer, acting as either a tumor suppressor or a promoter of survival for established tumors.[14] this compound has been demonstrated to induce autophagy in various cancer cell lines, including human colon and lung cancer cells.[15] This suggests its potential application in cancer therapy, possibly in combination with other treatments to modulate autophagic processes for a therapeutic benefit.[16]
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's activity.
Table 1: Monoamine Transporter Binding Affinity
| Transporter | K_i Value (nM) | Reference(s) |
|---|---|---|
| Serotonin (SERT) | 0.42 | [17] |
| Dopamine (DAT) | 1.7 | [17] |
| Norepinephrine (NET) | 5.8 |[17] |
Table 2: Effective Concentrations in Cellular Assays
| Biological Effect | Cell Type | Concentration | Reference(s) |
|---|---|---|---|
| Autophagy Induction (2.87-fold) | HCS Screen | 10 µM | [13] |
| LC3 Conversion (Initiation) | Various | 5 µM | [4] |
| SMC Proliferation Inhibition (IC₅₀) | Smooth Muscle Cells | 15 µM | [1] |
| EGFP-LC3 Puncta Formation | HeLa Cells | 1-10 µM |[1] |
Experimental Protocols
Caption: General workflow for studying this compound-induced autophagy in vitro.
Protocol 1: In Vitro Autophagy Induction with this compound
Objective: To induce autophagy in a cultured cell line using this compound for subsequent analysis.
Materials:
-
Cell line of interest (e.g., HeLa, COS-7, SMCs)
-
Complete cell culture medium
-
This compound hydrochloride (Stock solution in DMSO or water)[17]
-
Vehicle control (DMSO or water)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed cells in culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare fresh medium containing the desired final concentration of this compound (a typical starting range is 1-20 µM).[1] Also, prepare a vehicle control medium containing the same concentration of DMSO or water.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the this compound-containing medium or vehicle control medium to the respective wells.
-
Incubate the cells for the desired duration (e.g., 3, 12, or 24 hours).[4]
-
After incubation, cells are ready for downstream analysis such as protein extraction for Western blotting or fixation for microscopy.
Protocol 2: Western Blot Analysis of Autophagy Markers
Objective: To quantify the levels of key autophagy-related proteins following this compound treatment.
Principle: Autophagy induction leads to the conversion of cytosolic LC3-I to lipidated, autophagosome-associated LC3-II. The levels of p62/SQSTM1, a protein that binds to LC3 and is degraded in autolysosomes, are expected to decrease with increased autophagic flux.[18][19] Phosphorylation levels of AMPK (increase) and mTOR/S6K (decrease) confirm pathway engagement.
Materials:
-
Cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-phospho-p70-S6K, anti-p70-S6K, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)
-
Chemiluminescence substrate (ECL)
Procedure:
-
Lyse the cells from Protocol 1 using ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Calculate the LC3-II/LC3-I ratio or normalize LC3-II to the loading control. A significant increase in this ratio indicates autophagosome formation.[4] A decrease in p62 levels suggests successful autophagic flux. Analyze the ratio of phosphorylated to total protein for AMPK, mTOR, and S6K.
Protocol 3: Autophagic Flux Assay with Lysosomal Inhibitors
Objective: To confirm that the accumulation of autophagosomes is due to autophagy induction rather than a blockage of lysosomal degradation.
Principle: Lysosomal inhibitors like Bafilomycin A1 or a combination of E64d and Pepstatin A block the final stage of autophagy—the degradation of autophagosomes. If this compound is a true autophagy inducer, the co-treatment with a lysosomal inhibitor will result in a further accumulation of LC3-II compared to treatment with this compound alone.[4]
Materials:
-
Same materials as Protocol 1
-
Lysosomal inhibitor (e.g., Bafilomycin A1, Chloroquine, or E64d/Pepstatin A)
Procedure:
-
Set up four experimental groups:
-
Vehicle Control
-
This compound alone
-
Lysosomal inhibitor alone
-
This compound + Lysosomal inhibitor
-
-
Seed and grow cells as described in Protocol 1.
-
For the co-treatment group, pre-treat cells with the lysosomal inhibitor for 1-2 hours before adding this compound.
-
Add this compound to the appropriate wells and incubate for the desired time (e.g., 6 hours).
-
Harvest cell lysates and perform Western blot analysis for LC3 and p62 as described in Protocol 2.
-
Analysis: Compare the LC3-II levels between the four groups. A significantly higher LC3-II level in the "this compound + Inhibitor" group compared to the "this compound alone" group indicates a functional and induced autophagic flux.[4]
Protocol 4: Fluorescence Microscopy of Autophagy
Objective: To visualize and quantify autophagosome formation in cells.
Principle: This can be achieved using cells stably expressing EGFP-LC3, where autophagy induction causes a redistribution of the fluorescent signal from a diffuse cytosolic pattern to distinct puncta (dots) representing autophagosomes.[1][13] Alternatively, monodansylcadaverine (MDC) staining can be used, as it is a fluorescent dye that accumulates in acidic autophagic vacuoles.[13]
Materials:
-
EGFP-LC3 expressing stable cell line (e.g., EGFP-LC3-HeLa) or wild-type cells for MDC staining
-
This compound
-
MDC dye (for MDC staining protocol)
-
4% Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure (EGFP-LC3 Method):
-
Grow EGFP-LC3 stable cells on glass coverslips.
-
Treat cells with this compound (e.g., 5-10 µM) or vehicle for 12-24 hours.[4]
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash again and mount the coverslips onto slides using a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope.
-
Analysis: Capture images from multiple random fields. Count the number of EGFP-LC3 puncta per cell. An increase in the average number of puncta per cell in this compound-treated cells compared to controls indicates autophagy induction.[4][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Antidepressant this compound induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy and Autophagy-Related Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy-targeted therapy to modulate age-related diseases: Success, pitfalls, and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Is Autophagy Involved in the Diverse Effects of Antidepressants? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Association Between Autophagy and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autophagy in Neurodegenerative Diseases: From Mechanism to Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antidepressants as Autophagy Modulators for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound hydrochloride | 5-HT Transporters | Tocris Bioscience [tocris.com]
- 18. Expression and role of autophagy related protein p62 and LC3 in the retina in a rat model of acute ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Binding preference of p62 towards LC3-ll during dopaminergic neurotoxin-induced impairment of autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Indatraline Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for indatraline in behavioral studies involving rats. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key workflows and pathways to guide researchers in designing and executing their studies effectively.
Introduction
This compound is a non-selective monoamine reuptake inhibitor, acting on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1] Its pharmacological profile, characterized by a slower onset and longer duration of action compared to cocaine, has made it a compound of interest in preclinical research, particularly in studies of substance abuse and addiction.[1] The choice of administration route is a critical variable in experimental design, influencing the pharmacokinetic and pharmacodynamic properties of the drug, and consequently, the behavioral outcomes. This document details the most common administration routes for this compound in rats for behavioral research.
Signaling Pathway of this compound
This compound exerts its effects by blocking the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and prolongs the presence of these neurotransmitters in the synapse, leading to enhanced postsynaptic receptor activation.
Caption: Mechanism of action of this compound.
Administration Route Comparison
The selection of an administration route depends on the specific aims of the behavioral study, including the desired onset and duration of drug action, and the necessity to mimic a particular route of human drug use. The following tables summarize quantitative data for different administration routes of this compound in rats.
Table 1: Intraperitoneal (i.p.) Administration
| Parameter | Value | Reference |
| Dosage Range | 0.03 - 3.0 mg/kg | [1][2] |
| Vehicle | 0.9% NaCl | [1] |
| Injection Volume | 1.0 mL/kg | [1] |
| Pre-treatment Time | 30 minutes | [2] |
| Behavioral Effects | Increased locomotor activity, enhanced stereotypy.[1] Failed to alter cocaine dose-effect curve but reinstated extinguished cocaine-taking behavior.[2] |
Table 2: Oral (p.o.) Administration
| Parameter | Value | Reference |
| Dosage | 2 mg/kg | [3] |
| Vehicle | Not specified (assumed aqueous solution) | [3] |
| Administration Method | Gavage | [3] |
| Behavioral Effects | Primarily used for metabolism studies; behavioral data not reported. | [3] |
Note: Data for subcutaneous (s.c.) and intravenous (i.v.) administration of this compound for behavioral studies in rats are limited. General protocols are provided below and should be optimized for specific experimental needs.
Experimental Protocols
The following are detailed protocols for the administration of this compound in rats. Adherence to aseptic techniques and institutional animal care and use guidelines is mandatory.
Intraperitoneal (i.p.) Injection Protocol
Intraperitoneal injection is a common route for systemic drug administration in rodents, offering rapid absorption.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline (vehicle)
-
Sterile syringes (1 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration. Ensure complete dissolution. For example, to achieve a 1 mg/mL concentration, dissolve 1 mg of this compound in 1 mL of saline.
-
Animal Handling and Dosing Calculation: Weigh the rat to determine the precise injection volume. The injection volume is typically 1 mL/kg body weight.[1]
-
Injection Site Preparation: Restrain the rat firmly but gently. The lower right quadrant of the abdomen is the preferred injection site to avoid the cecum. Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 30-40° angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ. Inject the calculated volume of the this compound solution.
-
Post-injection Monitoring: Return the rat to its home cage and monitor for any adverse reactions. Behavioral testing can commence after the appropriate pre-treatment time (e.g., 30 minutes).[2]
Caption: Workflow for Intraperitoneal Administration.
Oral Gavage (p.o.) Protocol
Oral gavage ensures the precise delivery of a specific dose directly into the stomach.
Materials:
-
This compound solution
-
Appropriately sized gavage needle (stainless steel or flexible plastic)
-
Syringe
-
Animal scale
Procedure:
-
Drug Preparation: Prepare the this compound solution at the desired concentration.
-
Gavage Needle Selection: Choose a gavage needle of appropriate length and gauge for the size of the rat.
-
Animal Handling: Restrain the rat securely to prevent movement of the head.
-
Gavage Administration: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth until it passes the pharynx and enters the esophagus. The needle should advance smoothly without force. Administer the this compound solution slowly.[3]
-
Post-administration Monitoring: Observe the animal for any signs of distress or regurgitation.
Caption: Workflow for Oral Gavage Administration.
Subcutaneous (s.c.) Injection Protocol (General)
Subcutaneous injections provide a slower absorption rate compared to i.p. or i.v. routes.
Materials:
-
This compound solution
-
Sterile syringes
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Drug Preparation: Prepare the this compound solution. The vehicle should be sterile and isotonic.
-
Animal Handling: Restrain the rat.
-
Injection Site: The loose skin over the back, between the shoulder blades, is a common site for s.c. injections.
-
Injection: Tent the skin and insert the needle into the base of the tent. Aspirate to check for blood before injecting the solution.
-
Post-injection Monitoring: Monitor the animal for any local reactions at the injection site.
Intravenous (i.v.) Injection Protocol (General)
Intravenous injection offers the most rapid onset of action and 100% bioavailability. This procedure requires a high level of technical skill.
Materials:
-
This compound solution (sterile, particle-free)
-
Sterile syringes
-
Sterile needles (26-30 gauge) or catheter
-
Restrainer
-
Heat lamp (optional, for vasodilation)
-
70% ethanol
Procedure:
-
Drug Preparation: The this compound solution must be sterile, and ideally isotonic and at a physiological pH.
-
Animal Preparation: Place the rat in a restrainer. The lateral tail vein is the most common site for i.v. injections. Warming the tail with a heat lamp can aid in vasodilation.
-
Injection: Swab the tail with 70% ethanol. Insert the needle into the vein and inject the solution slowly.
-
Post-injection Care: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding. Monitor the animal closely.
Conclusion
The choice of administration route for this compound in behavioral studies with rats is a critical determinant of the experimental outcome. Intraperitoneal injection is the most widely documented and characterized route for producing robust behavioral effects. While oral administration has been used, its application in behavioral paradigms is less explored. Subcutaneous and intravenous routes, though standard in pharmacology, lack specific published protocols for this compound in rat behavioral studies and would require careful validation. Researchers should select the route that best aligns with their scientific questions and consider the pharmacokinetic and pharmacodynamic implications of their choice.
References
- 1. This compound: Synthesis and Effect on the Motor Activity of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of GBR 12909, WIN 35,428 and this compound on cocaine self-administration and cocaine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and Metabolism of Drug Products Containing the Cocaine-Like New Psychoactive Substances this compound and Troparil [mdpi.com]
Application Notes and Protocols: In Vivo Microdialysis with Indatraline Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vivo microdialysis experiments to assess the effects of Indatraline, a non-selective monoamine reuptake inhibitor, on extracellular neurotransmitter levels in the rodent brain.
Introduction
This compound is a potent inhibitor of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Its non-selective action makes it a valuable tool for investigating the roles of these monoamine systems in various physiological and pathological processes. In vivo microdialysis is a widely used technique to measure the concentrations of endogenous substances in the extracellular fluid of living animals, providing crucial insights into neurochemical dynamics. This protocol outlines the procedures for implanting a microdialysis probe, administering this compound, and analyzing the resulting changes in extracellular dopamine, serotonin, and norepinephrine.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from an in vivo microdialysis experiment with this compound. The data should be presented as the mean ± SEM (Standard Error of the Mean) percentage change from the baseline neurotransmitter concentration.
Table 1: Effect of Systemic this compound Administration on Extracellular Monoamine Levels in the Rat Striatum
| Treatment Group | Dose (mg/kg, i.p.) | Peak % Change in Dopamine | Peak % Change in Serotonin | Peak % Change in Norepinephrine | Time to Peak Effect (min) |
| Vehicle Control | 0 | ||||
| This compound | 1.0 | ||||
| This compound | 3.0 | ||||
| This compound | 10.0 |
Table 2: Effect of Intra-striatal this compound Administration (via Reverse Dialysis) on Extracellular Monoamine Levels
| Treatment Group | Concentration (µM) | Peak % Change in Dopamine | Peak % Change in Serotonin | Peak % Change in Norepinephrine | Time to Peak Effect (min) |
| aCSF Control | 0 | ||||
| This compound | 10 | ||||
| This compound | 50 | ||||
| This compound | 100 |
Experimental Protocols
This section details the key methodologies for performing in vivo microdialysis with this compound administration in rats.
Animal Model and Housing
-
Species: Male Sprague-Dawley or Wistar rats (250-300 g) are commonly used.
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Stereotaxic Surgery and Microdialysis Probe Implantation
-
Anesthesia: Anesthetize the rat with a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Placement: Secure the anesthetized rat in a stereotaxic frame. Shave and clean the scalp with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target brain region (e.g., the striatum, coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -5.0 mm from the skull surface).
-
Guide Cannula Implantation: Slowly lower a guide cannula (e.g., 26-gauge) to just above the target region and secure it to the skull with dental cement and jeweler's screws. A dummy cannula is inserted into the guide cannula to prevent blockage.
-
Recovery: Allow the animal to recover for at least 48-72 hours post-surgery.
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., 2 mm membrane length, 20 kDa molecular weight cutoff).
-
Perfusion: Connect the probe inlet to a microsyringe pump and the outlet to a fraction collector. Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂, buffered to pH 7.4) at a constant flow rate (e.g., 1-2 µL/min).
-
Stabilization: Allow the system to stabilize for at least 1-2 hours to establish a baseline neurotransmitter level.
-
Baseline Sample Collection: Collect at least three to four baseline dialysate samples (e.g., 20-minute fractions) before drug administration.
This compound Administration
-
Systemic Administration: Dissolve this compound hydrochloride in sterile saline or vehicle. Administer the desired dose via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Reverse Dialysis: For local administration, dissolve this compound in the aCSF perfusion solution at the desired concentration and switch the perfusion from regular aCSF to the this compound-containing aCSF.
Sample Collection and Analysis
-
Collection: Continue to collect dialysate samples at regular intervals (e.g., 20 minutes) for a predetermined period after this compound administration (e.g., 3-4 hours).
-
Analysis: Analyze the dialysate samples for dopamine, serotonin, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED). The concentrations are calculated by comparing the peak heights or areas to those of standard solutions.
-
Data Expression: Express the results as a percentage of the average baseline concentration for each neurotransmitter.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits DAT, SERT, and NET, increasing synaptic monoamines.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis with this compound administration.
Application Notes and Protocols: Cell-Based Assays for Measuring Indatraline's Effect on Neurotransmitter Reuptake
Introduction
Indatraline is a non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine, serotonin, and norepinephrine.[1][2][3] This mechanism of action, similar in targets to cocaine but with a slower onset and longer duration, has led to its investigation as a potential treatment for cocaine addiction and as an antidepressant agent.[1][3][4][5][6] Understanding the potency and selectivity of this compound at each of the monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—is crucial for its pharmacological characterization. Cell-based assays provide a robust in vitro system to quantify the inhibitory effects of compounds like this compound on these transporters.
These application notes provide an overview and detailed protocols for conducting cell-based assays to measure the effect of this compound on neurotransmitter reuptake.
Mechanism of Action: this compound at the Synapse
This compound exerts its effect by binding to and inhibiting the function of monoamine transporters located on the presynaptic neuron. These transporters are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating the signal. By blocking these transporters, this compound increases the concentration and prolongs the presence of dopamine, serotonin, and norepinephrine in the synapse, enhancing neurotransmission.
Data Presentation: Inhibitory Potency of this compound
The potency of this compound is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes reported values for this compound at each of the human monoamine transporters.
| Transporter | Target | Ligand Parameter | Value (nM) | Reference |
| Serotonin Transporter | hSERT | Ki | 0.42 | |
| Dopamine Transporter | hDAT | Ki | 1.7 | |
| Norepinephrine Transporter | hNET | Ki | 5.8 | [7] |
Ki (Inhibition Constant): A measure of the binding affinity of an inhibitor. Lower values indicate higher affinity.
Application Notes
Principle of Neurotransmitter Reuptake Assays
Cell-based neurotransmitter reuptake assays are designed to measure the activity of specific transporter proteins. The general principle involves:
-
Cell System : Utilizing a cell line that expresses the transporter of interest (e.g., DAT, SERT, or NET). This can be through endogenous expression or, more commonly, through stable transfection of the human transporter gene into a host cell line like HEK293.[8][9]
-
Substrate : Introducing a labeled substrate that is recognized and transported into the cell by the specific transporter. The label can be a radioisotope ([3H]) or a fluorescent molecule.[10][11]
-
Inhibition : Pre-incubating the cells with a test compound (e.g., this compound) to assess its ability to block the uptake of the labeled substrate.
-
Detection : Quantifying the amount of labeled substrate that has been transported into the cells. A reduction in substrate accumulation in the presence of the test compound indicates inhibition of the transporter.
-
Quantification : Generating a dose-response curve by testing a range of inhibitor concentrations to determine the IC50 value, which represents the concentration of the inhibitor required to block 50% of the transporter activity.
Cell Line Selection
The choice of cell line is critical for obtaining reliable and reproducible data.
-
Transfected Cell Lines : Human Embryonic Kidney 293 (HEK293) cells are widely used because they do not endogenously express monoamine transporters and can be stably transfected to express high levels of a single human transporter (hDAT, hSERT, or hNET).[8][9][12] This provides a clean system to study the effects on each transporter individually.
-
Endogenously Expressing Cell Lines : Some cell lines naturally express specific transporters. For example, human neuroblastoma SK-N-BE(2)C cells can be used for NET assays, and human choriocarcinoma JAR cells have been used for SERT assays.[8][9][13] These can offer a more physiologically relevant background but may have lower expression levels or express multiple transporter types.
Assay Formats
a) Radioligand-Based Uptake Assays This is the traditional "gold standard" method.[12] It involves using radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine) as substrates.[8][14][15]
-
Advantages : High sensitivity and specificity. Direct measurement of the natural neurotransmitter uptake.
-
Disadvantages : Requires handling of radioactive materials, specialized equipment (scintillation counter), and waste disposal protocols.[10]
b) Fluorescence-Based Uptake Assays These assays utilize fluorescent substrates that are transported by the monoamine transporters.[10] Several commercial kits are available, such as the Neurotransmitter Transporter Uptake Assay Kit, which provide a proprietary fluorescent substrate that acts as a substrate for DAT, SERT, and NET.[11][16]
-
Advantages : Eliminates the need for radioactivity, reducing safety risks and disposal costs.[11] The format is homogeneous (no-wash steps) and amenable to high-throughput screening (HTS) using a fluorescence plate reader.[11] It allows for real-time kinetic measurements in addition to endpoint analysis.[11]
-
Disadvantages : The fluorescent substrates are not the natural neurotransmitters, which could potentially introduce artifacts. There may be off-target effects or background fluorescence.
Experimental Protocols
The following are generalized protocols. Specific parameters such as cell seeding density, incubation times, and substrate concentrations should be optimized for the specific cell line and laboratory conditions.
Protocol 1: Radioligand-Based Neurotransmitter Uptake Inhibition Assay
This protocol describes a method to determine the IC50 of this compound at DAT, SERT, or NET using stably transfected HEK293 cells.
Materials and Reagents:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics, and a selection agent like G418)
-
Poly-D-lysine coated 96-well plates
-
Krebs-HEPES buffer (KHB) or similar assay buffer[12]
-
This compound hydrochloride (stock solution in DMSO or water)
-
Radiolabeled substrate: [3H]Dopamine, [3H]Serotonin (5-HT), or [3H]Norepinephrine[12]
-
Unlabeled ("cold") substrate for determining non-specific uptake (e.g., nomifensine for DAT, imipramine for SERT, desipramine for NET)
-
Cell lysis buffer (e.g., 1% SDS)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Plating : Seed the transporter-expressing cells onto a 96-well poly-D-lysine coated plate at a density of 4-5 x 104 cells per well. Culture for 18-24 hours to allow for adherence.[16]
-
Preparation : On the day of the assay, prepare serial dilutions of this compound in assay buffer. Also prepare solutions for total uptake (buffer with vehicle), and non-specific uptake (buffer with a high concentration of a known selective inhibitor, e.g., 10 µM nomifensine for DAT).
-
Assay Initiation : Aspirate the culture medium from the wells and wash the cells gently with pre-warmed assay buffer.
-
Inhibitor Pre-incubation : Add 50 µL of the this compound dilutions, vehicle control, or non-specific uptake control to the appropriate wells. Incubate for 15-30 minutes at 37°C.[16]
-
Substrate Addition : Add 50 µL of assay buffer containing the radiolabeled substrate (at a final concentration near its KM value) to all wells to initiate the uptake reaction.
-
Uptake Incubation : Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line.
-
Termination : Rapidly terminate the uptake by aspirating the solution and washing the wells 3-5 times with ice-cold assay buffer.
-
Cell Lysis : Add 100 µL of lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete cell lysis.
-
Quantification : Transfer the lysate from each well to a scintillation vial containing scintillation cocktail. Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis :
-
Calculate Specific Uptake = (Total Uptake CPM) - (Non-specific Uptake CPM).
-
Calculate % Inhibition for each this compound concentration: 100 * [1 - (Sample CPM - Non-specific CPM) / (Specific Uptake)].
-
Plot % Inhibition versus the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Fluorescence-Based Neurotransmitter Uptake Inhibition Assay
This protocol uses a commercially available kit to measure the inhibition of neurotransmitter uptake by this compound in a high-throughput format.
Materials and Reagents:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET
-
Cell culture medium
-
96-well black, clear-bottom plates[16]
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices), which includes a fluorescent substrate and assay buffer[16]
-
This compound hydrochloride
-
Fluorescence microplate reader with bottom-read capability and appropriate filters
Procedure:
-
Cell Plating : Seed the transporter-expressing cells onto a 96-well black, clear-bottom plate at a density of 4-5 x 104 cells per well and culture for 18-24 hours.[16]
-
Preparation : Prepare serial dilutions of this compound in the assay buffer provided with the kit.
-
Assay Initiation : On the day of the assay, remove the culture medium and wash cells with assay buffer.
-
Inhibitor Pre-incubation : Add the this compound dilutions to the appropriate wells. Incubate for 15-30 minutes at 37°C.[16]
-
Substrate Addition : Add the fluorescent substrate (prepared according to the kit manufacturer's instructions) to all wells.
-
Fluorescence Measurement : Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Kinetic Mode : Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes. This allows for the calculation of the uptake rate.
-
Endpoint Mode : Incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final fluorescence intensity in each well.
-
-
Data Analysis :
-
For kinetic data, calculate the initial rate of uptake (e.g., the slope of the fluorescence vs. time curve).
-
For endpoint data, use the final fluorescence values.
-
Calculate % Inhibition relative to the vehicle control (100% activity) and a known inhibitor control (0% activity).
-
Plot % Inhibition versus the log of this compound concentration and fit the data to determine the IC50 value.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Effects of the long-acting monoamine reuptake inhibitor this compound on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. mdpi.com [mdpi.com]
Indatraline: A Versatile Chemical Probe for Elucidating Monoamine Transporter Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Indatraline, also known as Lu 19-005, is a potent and non-selective inhibitor of the monoamine transporters responsible for the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET). Its ability to interact with all three transporters with high affinity makes it an invaluable tool in neuropharmacology and drug discovery for studying the roles of these transporters in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe in monoamine transporter research.
Mechanism of Action
This compound exerts its effects by binding to the substrate recognition sites on DAT, SERT, and NET, thereby blocking the reuptake of their respective neurotransmitters from the synaptic cleft. This inhibition leads to an accumulation of dopamine, serotonin, and norepinephrine in the extracellular space, potentiating their signaling. The prolonged action of this compound compared to other reuptake inhibitors like cocaine has made it a subject of interest in addiction research.
Data Presentation: Quantitative Analysis of this compound's Potency
The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound for the three major monoamine transporters. This data highlights its non-selective profile.
Table 1: this compound Binding Affinities (Ki) for Monoamine Transporters
| Transporter | Ki (nM) | Radioligand Used | Source |
| Dopamine Transporter (DAT) | 1.7 | [125I]RTI-55 | Gu et al., 2000 |
| Serotonin Transporter (SERT) | 0.42 | [125I]RTI-55 | Gu et al., 2000 |
| Norepinephrine Transporter (NET) | 5.8 | [3H]Nisoxetine | Gu et al., 2000 |
Table 2: this compound Functional Inhibition (IC50) of Monoamine Uptake
| Transporter | IC50 (nM) | Substrate Used | Source |
| Dopamine Transporter (DAT) | 10 | [3H]Dopamine | Hyttel and Larsen, 1985 |
| Serotonin Transporter (SERT) | 3.8 | [3H]Serotonin | Hyttel and Larsen, 1985 |
| Norepinephrine Transporter (NET) | 4.0 | [3H]Norepinephrine | Hyttel and Larsen, 1985 |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are based on established methods and can be adapted for specific research needs.
Radioligand Binding Assay: Determining Binding Affinity
This protocol is for a competitive binding assay to determine the Ki of this compound for DAT, SERT, and NET using specific radioligands.
Objective: To measure the affinity of this compound for monoamine transporters.
Materials:
-
HEK293 cells or brain tissue homogenates expressing the transporter of interest (DAT, SERT, or NET)
-
This compound hydrochloride
-
Radioligands:
-
For DAT and SERT: [125I]RTI-55
-
For NET: [3H]Nisoxetine
-
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold Assay Buffer)
-
Non-specific binding control (e.g., 10 µM cocaine for DAT/SERT, 10 µM desipramine for NET)
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell or tissue membranes expressing the target transporter according to standard protocols. Determine protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay Buffer
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
A range of concentrations of this compound (e.g., 0.01 nM to 10 µM).
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation fluid to each filter, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log of this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Uptake Assay: Assessing Functional Inhibition
This protocol measures the ability of this compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.
Objective: To determine the functional potency (IC50) of this compound in inhibiting monoamine uptake.
Materials:
-
Fresh or frozen brain tissue (e.g., striatum for DAT, cortex/hippocampus for SERT and NET)
-
Sucrose solution (0.32 M)
-
Krebs-Ringer buffer (pH 7.4)
-
This compound hydrochloride
-
Radiolabeled neurotransmitters: [3H]Dopamine, [3H]Serotonin, or [3H]Norepinephrine
-
Uptake inhibitors for defining non-specific uptake (e.g., 10 µM nomifensine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET)
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold 0.32 M sucrose. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal fraction (P2). Resuspend the P2 pellet in Krebs-Ringer buffer.
-
Pre-incubation: Aliquot the synaptosomal suspension into tubes. Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (for total uptake) or a specific uptake inhibitor (for non-specific uptake) and pre-incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to each tube to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove extracellular radiolabel.
-
Counting and Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Calculate specific uptake by subtracting non-specific uptake from total uptake. Determine the IC50 value by plotting the percentage inhibition of specific uptake against the log concentration of this compound.
In Vivo Microdialysis: Measuring Extracellular Neurotransmitter Levels
This protocol describes the use of in vivo microdialysis to measure the effect of this compound on extracellular levels of monoamines in the brain of a freely moving animal.
Objective: To assess the in vivo efficacy of this compound in elevating synaptic concentrations of monoamines.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrochloride
-
Anesthetic and surgical tools
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for all three monoamines). Allow the animal to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution. Analyze the monoamine content in these samples using HPLC-ED to establish a stable baseline.
-
This compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Post-treatment Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the concentration of dopamine, serotonin, and norepinephrine and their metabolites in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-treatment monoamine levels as a percentage of the baseline levels. Plot the time course of the effect of this compound on extracellular monoamine concentrations.
Signaling Pathways and Logical Relationships
This compound's primary action is at the level of the presynaptic terminal, where it directly inhibits the reuptake of monoamines. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their interaction with postsynaptic receptors and modulating downstream signaling cascades.
Conclusion
This compound's well-characterized, non-selective inhibition of monoamine transporters makes it a powerful chemical probe for a wide range of research applications. The protocols and data presented here provide a comprehensive resource for scientists and researchers seeking to utilize this compound to investigate the intricate roles of dopamine, serotonin, and norepinephrine in the central nervous system. Careful experimental design and data interpretation are crucial for leveraging the full potential of this versatile pharmacological tool.
Application Notes and Protocols for Stereotaxic Microinjection of Indatraline
These application notes provide a comprehensive protocol for the stereotaxic microinjection of Indatraline into the rodent brain, targeting key regions of the mesolimbic dopamine system. This document is intended for researchers, scientists, and drug development professionals investigating the neurobiological effects of this compound, a non-selective monoamine transporter inhibitor.[1][2]
Introduction
This compound hydrochloride is a potent inhibitor of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[3] By blocking the reuptake of these neurotransmitters, this compound effectively increases their extracellular concentrations, leading to a variety of behavioral and cellular effects. Its slower onset and longer duration of action compared to cocaine have made it a compound of interest in addiction research.[1][2] Stereotaxic microinjection allows for the targeted delivery of this compound to specific brain nuclei, enabling the precise investigation of its effects on neural circuits and behavior.
Materials and Equipment
Animals
-
Adult male Sprague-Dawley rats (250-350g) or C57BL/6 mice (25-30g) are commonly used.
-
Animals should be housed individually and allowed to acclimate to the facility for at least one week prior to surgery.
Surgical Equipment
-
Stereotaxic apparatus (Kopf Instruments or equivalent)
-
Anesthesia system (isoflurane vaporizer and induction chamber)
-
Heating pad to maintain body temperature
-
Surgical drill
-
Cannula system (guide cannula and dummy cannula)
-
Microinjection pump and syringes (e.g., Hamilton syringes)
-
Surgical instruments (scalpel, forceps, hemostats, etc.)
-
Suturing material
Reagents
-
This compound hydrochloride (dissolved in sterile 0.9% saline)
-
Anesthetic (e.g., isoflurane)
-
Analgesic (e.g., carprofen or buprenorphine)
-
Antiseptic solution (e.g., Betadine and 70% ethanol)
-
Dental cement
Experimental Protocols
Preparation of this compound Solution
| Parameter | Value | Reference |
| Solvent | Sterile 0.9% Saline or aCSF | General Practice |
| Typical Infusion Volume | 0.2 - 0.5 µL / hemisphere | [5] |
| Suggested Starting Concentration | 1-10 µM (to be optimized) | Inferred from systemic doses |
Stereotaxic Surgery and Cannula Implantation
The following protocol outlines the procedure for implanting guide cannulas for subsequent microinjection of this compound.
-
Anesthesia: Anesthetize the animal using isoflurane (5% for induction, 1-2% for maintenance).[6] Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Animal Preparation: Shave the scalp and secure the animal in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying. Clean the surgical area with antiseptic solution.[6]
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Use cotton swabs to clean the skull surface and identify bregma and lambda.
-
Coordinate Targeting: Based on a rodent brain atlas, determine the stereotaxic coordinates for the target brain region. The tables below provide coordinates for common targets in the mesolimbic pathway for rats.
| Target Region | Antero-Posterior (AP) from Bregma | Medio-Lateral (ML) from Midline | Dorso-Ventral (DV) from Skull | Reference |
| Nucleus Accumbens Core (NAc Core) | +1.7 mm | ±1.8 mm | -7.1 mm | [7] |
| Nucleus Accumbens Shell (NAc Shell) | +1.7 mm | ±0.8 mm | -7.4 mm | [7] |
| Ventral Tegmental Area (VTA) | -5.3 mm | ±2.1 mm (with a 10° angle) | -7.0 mm (to guide cannula tip) | [8] |
-
Drilling and Implantation: Drill a small hole in the skull at the determined coordinates. Slowly lower the guide cannula to the desired depth.
-
Securing the Cannula: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Post-Operative Care: Suture the scalp incision. Administer analgesics as prescribed. Place the animal in a clean cage on a heating pad until it recovers from anesthesia. Monitor the animal's health for several days post-surgery. Insert a dummy cannula into the guide cannula to maintain patency.
Microinjection Procedure
-
Habituation: Gently handle the animal for several days leading up to the microinjection to minimize stress.
-
Removal of Dummy Cannula: Carefully remove the dummy cannula from the guide cannula.
-
Microinjector Preparation: Load the microinjection syringe with the this compound solution, ensuring there are no air bubbles.
-
Injection: Insert the microinjector into the guide cannula, extending to the target brain region. Infuse the this compound solution at a slow rate (e.g., 0.1-0.2 µL/min) to allow for diffusion and minimize tissue damage.
-
Post-Infusion: Leave the injector in place for an additional 1-2 minutes to prevent backflow of the solution up the cannula track.
-
Replacement of Dummy Cannula: Gently withdraw the microinjector and replace the dummy cannula.
-
Behavioral Testing: Proceed with the planned behavioral paradigms to assess the effects of the this compound microinjection.
Data Presentation
Behavioral Effects of Systemic this compound Administration in Rats
The following table summarizes the effects of systemically administered this compound on motor activity in Wistar rats. This data can provide a reference for expected behavioral outcomes following targeted microinjections.
| Dose (mg/kg, i.p.) | Effect on Ambulation | Effect on Stereotypy | Effect on Rearing | Reference |
| 0.5 | No significant effect | No significant effect | No significant effect | [9] |
| 1.0 | No significant effect | Enhanced | No significant effect | [9] |
| 2.0 | No significant effect | Enhanced | No significant effect | [9] |
| 3.0 | Enhanced | Enhanced | No significant effect | [9] |
In Vitro Binding Affinities of this compound
This table presents the binding affinities (Ki) of this compound for the monoamine transporters.
| Transporter | Ki (nM) | Reference |
| SERT (5-HT Transporter) | 0.42 | [3] |
| DAT (Dopamine Transporter) | 1.7 | [3] |
| NET (Norepinephrine Transporter) | 5.8 | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for stereotaxic microinjection of this compound.
Hypothesized Signaling Pathway of this compound in a Dopaminergic Neuron
Caption: Hypothesized mechanism of this compound at a dopaminergic synapse.
This compound's Effect on mTOR Signaling
Caption: this compound's modulation of the mTOR signaling pathway to induce autophagy.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Antidepressant this compound induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | 5-HT Transporter Inhibitors: R&D Systems [rndsystems.com]
- 4. Effects of GBR 12909, WIN 35,428 and this compound on cocaine self-administration and cocaine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microinjection of Ghrelin into the Ventral Tegmental Area Potentiates Cocaine-Induced Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of the Nucleus Accumbens in Learned Approach Behavior Diminishes with Training - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral and neurotransmitter specific roles for the ventral tegmental area in reinforcer-seeking and intake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: Synthesis and Effect on the Motor Activity of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Indatraline in Cocaine Dependence Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indatraline is a non-selective monoamine reuptake inhibitor that blocks the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1][2]. Its pharmacological profile, characterized by a slower onset and longer duration of action compared to cocaine, has made it a subject of preclinical investigation as a potential substitution therapy for cocaine dependence[3][4]. These application notes provide a summary of key data and detailed protocols for preclinical studies investigating this compound's efficacy.
Data Presentation
Binding Affinities and Preclinical Efficacy
The following tables summarize the in vitro binding affinities of this compound for monoamine transporters and its observed effects in preclinical models of cocaine self-administration and discrimination.
Table 1: this compound Binding Affinities for Monoamine Transporters
| Transporter | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | 0.42 | [1][5] |
| Dopamine Transporter (DAT) | 1.7 | [1][5] |
| Norepinephrine Transporter (NET) | 5.8 | [1][5] |
Table 2: Effects of this compound in Preclinical Models of Cocaine Dependence
| Model | Species | This compound Dosing | Key Findings | Undesirable Side Effects | Reference |
| Cocaine Self-Administration | Rhesus Monkeys | 0.1-0.56 mg/kg/day (7 days) | Dose-dependent and sustained decreases in cocaine self-administration. The highest dose nearly eliminated cocaine-maintained responding. | Decreased food-maintained responding, behavioral stereotypies, weight loss, mild anemia. | [3] |
| Cocaine Discrimination | Rhesus Monkeys | 0.1-1.0 mg/kg | Dose- and time-dependent substitution for cocaine. Effects of 1.0 mg/kg peaked at 30 minutes and lasted up to 24 hours. | Not specified in this context. | [3] |
| Cocaine Self-Administration | Rats | 0.03-1.00 mg/kg (pretreatment) | Failed to alter the cocaine dose-effect curve. | Not specified in this context. | [6] |
| Cocaine Seeking (Reinstatement) | Rats | Pretreatment | Reinstated extinguished cocaine-taking behavior, but was less efficacious than GBR 12909 or WIN 35,428. | Not specified in this context. | [6] |
Experimental Protocols
Protocol 1: Cocaine Self-Administration in Rhesus Monkeys (Fixed-Ratio Schedule)
This protocol is designed to assess the effect of this compound on the reinforcing properties of cocaine.
1. Subjects:
-
Adult rhesus monkeys (Macaca mulatta) with surgically implanted intravenous catheters.
-
Monkeys should be individually housed with controlled lighting (e.g., 12-hour light/dark cycle) and have access to water. Food is typically provided daily.
2. Apparatus:
-
Operant conditioning chambers equipped with two response levers, stimulus lights, and a drug infusion pump connected to the intravenous catheter.
3. Procedure:
-
Training:
-
Monkeys are first trained to press a lever for food reinforcement (e.g., banana-flavored pellets) on a fixed-ratio (FR) schedule (e.g., FR 30, where 30 lever presses result in one food pellet)[7].
-
Once responding for food is stable, monkeys are trained to self-administer cocaine. Each completion of the FR schedule on the designated "drug" lever results in an intravenous infusion of cocaine (e.g., 0.032 mg/kg/injection)[3]. A stimulus light is often paired with the infusion.
-
A timeout period (e.g., 60 seconds) follows each infusion, during which lever presses are recorded but have no scheduled consequences[8].
-
-
This compound Treatment:
-
Once a stable baseline of cocaine self-administration is established, pretreatment with this compound (or vehicle) can be initiated.
-
This compound can be administered via various routes (e.g., intramuscularly) at different time points before the self-administration session to assess its acute and long-lasting effects[3].
-
For chronic studies, this compound can be administered daily for a set period (e.g., 7 days)[3].
-
-
Data Analysis:
-
The primary dependent variable is the number of cocaine infusions per session.
-
Response rates on the active and inactive levers are also recorded.
-
Data are typically analyzed using analysis of variance (ANOVA) to compare the effects of different doses of this compound to baseline and vehicle controls.
-
Protocol 2: Drug Discrimination in Rats (Two-Lever Task)
This protocol assesses whether the subjective effects of this compound are similar to those of cocaine.
1. Subjects:
-
Adult male rats (e.g., Sprague-Dawley) are commonly used[9].
-
Rats are typically food-restricted to maintain 85-90% of their free-feeding body weight to ensure motivation for the food reward.
2. Apparatus:
-
Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
3. Procedure:
-
Training:
-
Rats are trained to press one of two levers for a food reward (e.g., sucrose pellets)[10].
-
Discrimination training begins with the administration of either cocaine (e.g., 10 mg/kg, intraperitoneally) or saline before each session[9][11].
-
Following cocaine administration, responses on one lever (the "drug lever") are reinforced, while responses on the other lever are not. Following saline administration, responses on the other lever (the "saline lever") are reinforced[12][13].
-
Training continues until rats reliably press the correct lever based on the injection they received (e.g., >80% accuracy for several consecutive days).
-
-
Substitution Testing:
-
Once the discrimination is established, test sessions are conducted where various doses of this compound are administered instead of cocaine or saline.
-
During test sessions, responses on either lever can be recorded, but reinforcement is typically withheld to avoid influencing the choice.
-
-
Data Analysis:
-
The percentage of responses on the cocaine-appropriate lever is the primary measure.
-
Full substitution is generally considered to be >80% of responses on the drug-associated lever[10].
-
Response rates are also analyzed to assess for any motor-impairing effects of the test drug.
-
Mandatory Visualizations
Caption: this compound's mechanism of action as a monoamine reuptake inhibitor.
References
- 1. This compound hydrochloride | 5-HT Transporter Inhibitors: R&D Systems [rndsystems.com]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Effects of the long-acting monoamine reuptake inhibitor this compound on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acquisition of cocaine reinforcement using fixed-ratio and concurrent choice schedules in socially housed female and male monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | 5-HT Transporters | Tocris Bioscience [tocris.com]
- 6. Effects of GBR 12909, WIN 35,428 and this compound on cocaine self-administration and cocaine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term cocaine self-administration under fixed-ratio and second-order schedules in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of long-term cocaine self-administration on brain resting-state functional connectivity in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactions of cocaine with dopamine uptake inhibitors or dopamine releasers in rats discriminating cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Monoamine reuptake inhibitors enhance the discriminative state induced by cocaine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for Quantification of Indatraline in Brain Tissue by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indatraline is a potent non-selective monoamine transporter inhibitor, making it a significant compound of interest in neuropharmacological research. Accurate quantification of this compound concentrations in brain tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed high-performance liquid chromatography (HPLC) method for the determination of this compound in brain tissue samples. The described protocol is a proposed method and requires validation in the end-user's laboratory to ensure it meets the specific requirements of their research.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅Cl₂N | PubChem |
| Molecular Weight | 292.2 g/mol | [1] |
| XLogP3 | 4.4 | [1] |
| Solubility (as Hydrochloride) | Water: 3.29 mg/mL (10 mM) with gentle warming, DMSO: 32.87 mg/mL (100 mM) |
The high lipophilicity (XLogP3 of 4.4) of this compound indicates a high affinity for the lipid-rich environment of brain tissue, necessitating a robust extraction method.[1]
Experimental Protocols
Sample Preparation: Brain Tissue Homogenization and Extraction
This protocol is designed to efficiently extract the lipophilic this compound from the complex brain matrix while minimizing interferences.
Materials:
-
Brain tissue samples (stored at -80°C)
-
Internal Standard (IS): Sertraline (or other suitable analogue)
-
Homogenization Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Extraction Solvent: Acetonitrile
-
Centrifuge capable of 15,000 x g and 4°C
-
Homogenizer (e.g., bead beater or ultrasonic probe)
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Thaw frozen brain tissue samples on ice.
-
Accurately weigh approximately 100 mg of brain tissue.
-
Add 500 µL of ice-cold PBS to the tissue.
-
Spike the sample with the internal standard (e.g., 10 µL of 1 µg/mL sertraline in methanol).
-
Homogenize the tissue sample until a uniform consistency is achieved.
-
Add 1 mL of acetonitrile to the homogenate to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC Method for this compound Quantification
This proposed reversed-phase HPLC (RP-HPLC) method is suitable for the separation and quantification of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.5 with phosphoric acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 220 nm |
| Internal Standard | Sertraline |
Method Validation
The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][3][4][5]
Validation Parameters and Acceptance Criteria:
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention times of this compound and the internal standard in blank brain homogenate. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 for a calibration curve with at least 5 concentration levels. |
| Accuracy | The closeness of test results to the true value. | Recovery of 85-115% at three different concentration levels (low, medium, and high). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% for intra-day and inter-day precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in results with small variations in mobile phase composition, pH, and flow rate. |
Data Presentation
Quantitative Data Summary (Hypothetical Validated Data)
The following table presents hypothetical data that would be generated during method validation.
| Parameter | This compound | Sertraline (IS) |
| Retention Time (min) | 4.5 | 6.2 |
| Linearity Range (ng/mL) | 10 - 1000 | - |
| Correlation Coefficient (r²) | 0.998 | - |
| LOD (ng/mL) | 2 | - |
| LOQ (ng/mL) | 10 | - |
| Accuracy (Recovery %) | 92.5 - 108.3 | - |
| Precision (RSD %) | Intra-day: < 5%, Inter-day: < 8% | - |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the quantification of this compound from brain tissue.
Caption: Workflow for this compound Quantification in Brain Tissue.
Logical Relationship of Method Validation Parameters
This diagram outlines the hierarchical relationship of key validation parameters as per ICH guidelines.
Caption: ICH Method Validation Parameters.
References
- 1. This compound | C16H15Cl2N | CID 126280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. actascientific.com [actascientific.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Indatraline Solubility for In Vivo Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indatraline. The focus is on improving its solubility in aqueous solutions for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound hydrochloride?
A1: The reported aqueous solubility of this compound hydrochloride varies in the literature. It is generally considered to have limited water solubility. Some sources indicate it is soluble up to 10 mM in water with gentle warming. Other reports provide specific values such as 2 mg/mL, 10 mg/mL, and up to 22 mg/mL[1]. There are also conflicting reports stating that it is insoluble in water[2]. This variability may be due to differences in the salt form, purity, and experimental conditions such as temperature and pH. For consistent results, it is crucial to experimentally determine the solubility of the specific batch of this compound hydrochloride you are using.
Q2: My this compound hydrochloride is not dissolving in water. What should I do?
A2: If you are experiencing difficulty dissolving this compound hydrochloride in water, consider the following troubleshooting steps:
-
Gentle Warming: As suggested by some suppliers, gentle warming of the solution may aid dissolution.
-
Sonication: Using an ultrasonic bath can help to break down particles and facilitate dissolution[3].
-
pH Adjustment: The solubility of amine salts like this compound hydrochloride can be pH-dependent. Adjusting the pH of the aqueous solution may improve solubility.
-
Use of Co-solvents: For in vivo studies, using a co-solvent system is a common and effective approach. A typical formulation involves first dissolving the compound in an organic solvent like DMSO, and then diluting it with other vehicles such as PEG300, Tween-80, and saline[4].
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing concentrated stock solutions of this compound hydrochloride. It is reported to be soluble in DMSO up to 100 mM. These stock solutions can then be diluted with aqueous buffers or other vehicle components for final in vivo formulations.
Q4: Are there methods to increase the aqueous solubility of this compound for in vivo administration without using organic solvents?
A4: Yes, complexation with cyclodextrins is a widely used technique to enhance the aqueous solubility of poorly soluble drugs for in vivo studies[5][6][7][8]. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice. A formulation using 20% SBE-β-CD in saline has been described for in vivo use of similar compounds[4]. This method can avoid the potential toxicity associated with organic co-solvents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous vehicle. | - Increase the proportion of co-solvents (e.g., PEG300, Tween-80) in the final formulation.- Lower the final concentration of this compound.- Use a cyclodextrin-based formulation to enhance aqueous solubility. |
| Inconsistent results in animal studies. | Poor bioavailability due to inconsistent drug dissolution in the vehicle. | - Ensure the final formulation is a clear, homogenous solution before administration.- Prepare fresh formulations for each experiment to avoid precipitation over time.- Validate the dosing solution to confirm the concentration and stability of this compound. |
| Observed toxicity or adverse effects in animals. | The vehicle, particularly high concentrations of DMSO or other organic solvents, may be causing toxicity. | - Minimize the percentage of organic solvents in the final dosing solution. A common practice is to keep the final DMSO concentration below 10%.- Consider alternative formulations, such as those using cyclodextrins, which are generally well-tolerated. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound hydrochloride in various solvents.
| Solvent | Reported Solubility | Source |
| Water | Soluble to 10 mM with gentle warming | |
| Water | 2 mg/mL | [1] |
| Water | 10 mg/mL, clear | [1] |
| Water | ~20 mg/mL | [1] |
| Water | Freely soluble 22 mg/mL | [1] |
| Water | Insoluble | [2] |
| DMSO | Soluble to 100 mM | |
| DMSO | <32.87 mg/mL | [2][9] |
Note: Solubility can vary between different batches and suppliers. It is recommended to perform in-house solubility tests.
Experimental Protocols
Protocol 1: Co-Solvent Formulation for In Vivo Use
This protocol describes the preparation of an this compound hydrochloride solution using a co-solvent system.
-
Prepare a stock solution: Dissolve this compound hydrochloride in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Prepare the vehicle: In a separate tube, mix the vehicle components. A common formulation consists of:
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween-80
-
45% Saline (0.9% NaCl)
-
-
Prepare the final dosing solution: Add the this compound hydrochloride stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 1 mL working solution with a final this compound concentration of 5 mg/mL, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of the vehicle (consisting of 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline).
-
Ensure complete dissolution: Vortex the final solution thoroughly to ensure it is clear and homogenous. If precipitation occurs, gentle warming or sonication may be used.
Protocol 2: Cyclodextrin-Based Formulation for In Vivo Use
This protocol outlines the preparation of an this compound hydrochloride solution using SBE-β-CD to enhance aqueous solubility.
-
Prepare a 20% SBE-β-CD solution: Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution: Dissolve this compound hydrochloride in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Prepare the final dosing solution: Add the this compound hydrochloride stock solution to the 20% SBE-β-CD solution to reach the desired final concentration. For instance, to prepare a 1 mL working solution with a final this compound concentration of 5 mg/mL, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Ensure complete dissolution: Mix the solution thoroughly until it is clear.
Visualizations
Caption: Co-solvent formulation workflow for this compound.
Caption: Cyclodextrin-based formulation workflow.
Caption: Troubleshooting logic for this compound dissolution.
References
- 1. This compound solid 96850-13-4 [sigmaaldrich.com]
- 2. 2xtaqpc.com [2xtaqpc.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. touroscholar.touro.edu [touroscholar.touro.edu]
- 7. humapub.com [humapub.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
How to minimize Indatraline side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Indatraline in animal studies. The information is designed to help minimize common side effects and ensure the collection of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-selective monoamine reuptake inhibitor.[1] Its primary mechanism of action is to block the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT), which increases the extracellular concentrations of these neurotransmitters in the synaptic cleft.[2] This leads to enhanced serotonergic, adrenergic, and dopaminergic neurotransmission.[2]
Q2: What are the most common side effects of this compound observed in animal studies?
A2: Common side effects reported in animal studies, particularly in rodents and non-human primates, include decreased food-maintained responding, behavioral stereotypies, weight loss, and mild anemia.[3][4]
Q3: How can I minimize behavioral stereotypies in my animal models?
A3: Environmental enrichment has been shown to delay the development of stereotypic behaviors in laboratory animals. This can include increasing cage size and providing objects for manipulation and exploration.
Q4: What are the signs of serotonin syndrome, and how can it be managed?
A4: Serotonin syndrome is a potential risk with non-selective monoamine reuptake inhibitors. Clinical signs in animals can include agitation, tremors, elevated heart rate and temperature, diarrhea, and in severe cases, seizures.[5] If serotonin syndrome is suspected, immediate discontinuation of the serotonergic agent is crucial. Management is primarily supportive and may include the administration of serotonin antagonists like cyproheptadine, intravenous fluids, and temperature control.[5]
Q5: Are there strategies to counteract the weight loss and anemia associated with this compound administration?
A5: Yes. To counteract weight loss, providing a high-fat or high-calorie diet can be effective.[6] For mild anemia, dietary iron supplementation can help restore normal hemoglobin levels.[7] In more severe cases of anemia due to drug-induced effects on erythropoiesis, consultation with a veterinarian for potential use of erythropoiesis-stimulating agents may be necessary.[8]
Troubleshooting Guides
Issue 1: Significant Weight Loss in Animals
Symptoms:
-
Consistent decrease in body weight over the course of the study.
-
Reduced food intake.
Possible Causes:
-
Appetite suppression is a known side effect of monoamine reuptake inhibitors.
-
Increased metabolic rate.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Monitor Food and Water Intake Daily: | Establish a baseline of food and water consumption before drug administration to accurately quantify any changes. |
| 2 | Provide a High-Fat/High-Calorie Diet: | Supplementing the standard diet with a palatable, high-energy food source can help compensate for reduced appetite and maintain body weight.[6] |
| 3 | Adjust this compound Dosage: | If weight loss is severe, consider a dose-response study to find the minimum effective dose with the least impact on appetite. |
| 4 | Consult a Veterinarian: | For persistent and severe weight loss, a veterinary consultation is recommended to rule out other underlying health issues. |
Issue 2: Observation of Stereotypic Behaviors
Symptoms:
-
Repetitive, unvarying, and seemingly functionless behaviors such as excessive gnawing, circling, or backflipping.
Possible Causes:
-
Overstimulation of the dopaminergic system is a primary contributor to stereotypic behaviors.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Implement Environmental Enrichment: | Introduce novel objects, nesting materials, and opportunities for exploration to reduce the expression of stereotypies. |
| 2 | Increase Social Housing Complexity (if applicable): | For social species, appropriate social housing can sometimes mitigate stress-related behaviors. |
| 3 | Optimize Dosing Regimen: | Evaluate if the timing and frequency of this compound administration can be adjusted to minimize peak-dose effects that may trigger stereotypy. |
| 4 | Behavioral Scoring: | Systematically score the frequency and duration of stereotypic behaviors to quantitatively assess the effectiveness of interventions. |
Issue 3: Onset of Mild Anemia
Symptoms:
-
Pale mucous membranes.
-
Lethargy or reduced activity.
-
Confirmed by hematological analysis (lowered hematocrit, hemoglobin, and red blood cell count).
Possible Causes:
-
Drug-induced effects on red blood cell production or survival.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Regular Hematological Monitoring: | Conduct complete blood counts (CBCs) at baseline and regular intervals throughout the study to detect early signs of anemia. |
| 2 | Dietary Iron Supplementation: | Provide an iron-fortified diet or oral iron supplements to support red blood cell production. Ferrous sulfate is a commonly used supplement.[7] |
| 3 | Consult with Veterinary Staff: | For persistent or worsening anemia, consult with a veterinarian to discuss potential therapeutic interventions, such as erythropoiesis-stimulating agents.[8] |
Quantitative Data Summary
Table 1: Effect of this compound on Motor Activity in Wistar Rats
| Dose (mg/kg, i.p.) | Ambulation (Photobeam Interruptions) | Stereotypy (Photobeam Interruptions) | Raising (Photobeam Interruptions) |
| 0.0 (Vehicle) | ~1000 | ~500 | ~200 |
| 0.5 | No significant effect | No significant effect | No significant effect |
| 1.0 | No significant effect | Increased | No significant effect |
| 2.0 | No significant effect | Significantly Increased | No significant effect |
| 3.0 | Significantly Increased | Significantly Increased | No significant effect |
Data adapted from a study on the effect of this compound on motor activity in Wistar rats.[9]
Experimental Protocols
Protocol 1: Administration of this compound in Wistar Rats
Objective: To administer this compound intraperitoneally (i.p.) to Wistar rats for behavioral and physiological assessment.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Syringes and needles (appropriate gauge for i.p. injection in rats)
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation of Dosing Solutions:
-
Dissolve this compound hydrochloride in the chosen vehicle to the desired concentrations (e.g., 0.5, 1.0, 2.0, and 3.0 mg/mL for a 1 mL/kg injection volume).
-
Ensure the solution is fully dissolved and at room temperature before administration.
-
-
Animal Handling and Dosing:
-
Acclimatize rats to the experimental room for at least 10 minutes before handling.[10]
-
Weigh each rat to determine the precise injection volume.
-
Gently restrain the rat and administer the this compound solution or vehicle via intraperitoneal injection.
-
-
Post-Administration Monitoring:
-
Observe the animals for any immediate adverse reactions.
-
Proceed with behavioral or physiological assessments at predetermined time points post-injection.
-
Protocol 2: Assessment of Behavioral and Physiological Side Effects
Objective: To monitor for and quantify common side effects of chronic this compound administration.
Materials:
-
Metabolic cages for food and water intake monitoring.
-
Open field arena or activity monitoring system.
-
Equipment for blood collection (e.g., tail vein or saphenous vein).
-
Hematology analyzer.
Procedure:
-
Baseline Measurements:
-
Prior to the start of the study, record baseline body weight, daily food and water intake, and conduct a baseline CBC for each animal.
-
Habituate animals to any behavioral testing apparatus.
-
-
Daily Monitoring:
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Record body weight and food and water intake daily.
-
Observe animals for the presence and severity of stereotypic behaviors, using a standardized scoring system.
-
-
Weekly Assessments:
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Perform behavioral testing (e.g., open field test) to assess locomotor activity and stereotypy at consistent times relative to drug administration.
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Collect blood samples for CBC analysis to monitor for anemia.
-
-
Data Analysis:
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Compare data from this compound-treated groups to the vehicle-treated control group using appropriate statistical methods.
-
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action.
Caption: General troubleshooting workflow for side effects.
Caption: Potential signaling pathways leading to side effects.
References
- 1. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four-week repeated dose oral toxicity study of KDS2010, a novel selective monoamine oxidase B inhibitor, in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant this compound induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-Fat Diet Prevents and Reverses the Development of Activity-Based Anorexia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recovery from dietary iron deficiency anaemia in rats by the intake of microencapsulated ferric saccharate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of iron-fortified jamun leather on the Asunra-induced anemia in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Indatraline dosage to avoid behavioral stereotypies
Technical Support Center: Optimizing Indatraline Dosage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on optimizing dosage to achieve desired experimental outcomes while avoiding the confounding side effect of behavioral stereotypies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-selective monoamine transporter inhibitor. It blocks the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. Due to its action on these key neurotransmitters, it has been investigated for its potential as an antidepressant and as a treatment for cocaine addiction.[1][2]
Q2: What are behavioral stereotypies and why are they a concern in my experiments with this compound?
A2: Behavioral stereotypies are repetitive, invariant, and seemingly purposeless behaviors that can be induced by high doses of psychostimulant drugs, including this compound.[3] These behaviors can include gnawing, sniffing, head weaving, and repetitive locomotion. The emergence of stereotypies can interfere with the interpretation of data from other behavioral assays (e.g., cognitive tasks, social interaction) and may indicate a dose that is too high, potentially causing non-specific effects and distress to the animal.
Q3: At what doses of this compound are behavioral stereotypies typically observed?
A3: The dose of this compound that induces stereotypies is dependent on the animal model and the route of administration.
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In Wistar rats , intraperitoneal (i.p.) administration of this compound has been shown to enhance stereotypy at doses of 1.0 mg/kg, with more pronounced effects at 2.0 mg/kg and 3.0 mg/kg.[1]
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In rhesus monkeys , daily subcutaneous administration of this compound at doses between 0.1 mg/kg and 0.56 mg/kg, while effective in reducing cocaine self-administration, has also been associated with the presentation of behavioral stereotypies.
Q4: Which neuronal pathways are involved in this compound-induced stereotypies?
A4: this compound-induced stereotypies are primarily mediated by the increased dopaminergic neurotransmission in the basal ganglia, particularly within the nigrostriatal and mesolimbic pathways. The current understanding is that the concurrent stimulation of both dopamine D1 and D2 receptors in the striatum is necessary for the expression of intense oral stereotypies.[4]
Troubleshooting Guide: Avoiding Behavioral Stereotypies
This guide provides a step-by-step approach to troubleshoot and mitigate the occurrence of behavioral stereotypies in your experiments involving this compound.
Problem: Animals are exhibiting stereotyped behaviors after this compound administration, interfering with the primary experimental measures.
Solution Workflow:
Caption: Troubleshooting workflow for mitigating this compound-induced stereotypy.
Step 1: Confirm and Quantify the Stereotypy
-
Action: Before adjusting your protocol, systematically confirm and quantify the observed behaviors to ensure they are indeed stereotypies and not, for example, high levels of locomotor activity.
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Protocol: Use a standardized stereotypy rating scale. A common method involves observing the animal at set intervals (e.g., every 5-10 minutes) and scoring the presence and intensity of specific behaviors such as sniffing, head weaving, gnawing, and circling.
Step 2: Implement a Dose Reduction Strategy
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Action: The most direct way to reduce stereotypies is to lower the dose of this compound.
-
Guidance:
-
If you are observing intense stereotypies, consider a significant dose reduction (e.g., 50%).
-
If the stereotypies are mild, a smaller reduction (e.g., 20-30%) may be sufficient.
-
It is crucial to determine if the reduced dose is still effective for your primary experimental outcome. This may require a new dose-response study for your primary endpoint.
-
Step 3: Conduct a Dose Titration Study
-
Action: To find the optimal therapeutic window (effective dose without stereotypies), perform a dose titration study.
-
Protocol:
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Start with a low dose of this compound that is not expected to produce stereotypies (e.g., 0.5 mg/kg i.p. in rats).
-
Gradually increase the dose in subsequent cohorts of animals.
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At each dose level, carefully measure both your primary outcome of interest and the incidence and severity of stereotyped behaviors.
-
This will allow you to identify the dose that provides the desired effect with minimal or no stereotypies.
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Step 4: Consider an Alternative Route of Administration
-
Action: The route of administration can influence the pharmacokinetics of this compound, affecting its peak concentration and duration of action.
-
Guidance: If you are using a route that leads to rapid peak concentrations (e.g., intraperitoneal or intravenous injection), consider a route that results in slower absorption and a more sustained release, such as oral gavage or subcutaneous administration. This may help to avoid the high peak concentrations that are more likely to induce stereotypies.
Step 5: Optimize Habituation and Acclimatization Protocols
-
Action: Stress can exacerbate stereotyped behaviors. Ensure your animals are adequately habituated to the testing environment and procedures.
-
Protocol:
-
Acclimatization: Allow animals sufficient time to acclimate to the housing facility upon arrival.
-
Habituation: Before the start of the experiment, handle the animals daily and habituate them to the injection procedure (e.g., with saline injections) and the testing apparatus. This can help to reduce the novelty and stress of the experimental day.
-
Step 6: Adjust the Behavioral Paradigm
-
Action: The design of your behavioral test can sometimes contribute to stress and stereotypy.
-
Guidance:
-
Ensure the testing environment is free from excessive noise, bright lights, and other stressors.
-
For tasks requiring a long duration, consider breaking them into shorter sessions.
-
Provide adequate rest periods for the animals between tests.
-
Quantitative Data Summary
Table 1: this compound Dose and Observation of Behavioral Stereotypies in Rats (Intraperitoneal Administration)
| Dose (mg/kg) | Vehicle | Stereotypy Observed | Notes |
| 0.5 | 0.9% NaCl | No significant increase | |
| 1.0 | 0.9% NaCl | Yes (significant increase) | Onset of stereotyped behavior.[1] |
| 2.0 | 0.9% NaCl | Yes (pronounced) | Clear and significant stereotypy.[1] |
| 3.0 | 0.9% NaCl | Yes (pronounced) | Strong and significant stereotypy.[1] |
Table 2: this compound Dose and Observation of Behavioral Stereotypies in Rhesus Monkeys (Subcutaneous Administration)
| Dose (mg/kg/day) | Stereotypy Observed | Notes |
| 0.1 - 0.56 | Yes | Observed in studies where these doses were effective in reducing cocaine self-administration. |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Rats
-
Preparation of this compound Solution:
-
Dissolve this compound hydrochloride in sterile 0.9% sodium chloride (NaCl) solution to the desired concentration.
-
Ensure the solution is fully dissolved and at room temperature before administration.
-
-
Animal Restraint:
-
Gently restrain the rat, ensuring a firm but not restrictive grip. The animal should be positioned on its back with its head slightly tilted down.
-
-
Injection Procedure:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert a 23-25 gauge needle at a 30-45 degree angle.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution slowly and smoothly.
-
The injection volume should not exceed 10 ml/kg.
-
Protocol 2: Quantification of Stereotyped Behavior in Rodents (Observational Scoring)
-
Apparatus: A clear observation chamber that allows for an unobstructed view of the animal.
-
Habituation: Place the animal in the observation chamber for at least 30 minutes before drug administration to allow for habituation to the new environment.
-
Drug Administration: Administer this compound or vehicle according to your experimental protocol.
-
Observation Period: Begin observation immediately after injection and continue for a predetermined period (e.g., 60-120 minutes).
-
Scoring:
-
Use a time-sampling method. At regular intervals (e.g., every 5 minutes), observe the animal for a short period (e.g., 1 minute).
-
Score the presence and intensity of specific stereotyped behaviors using a rating scale. An example scale is provided below:
-
| Score | Behavior |
| 0 | Inactive, sleeping |
| 1 | Active, moving around the cage |
| 2 | Repetitive locomotion (e.g., circling) |
| 3 | Repetitive head movements (e.g., head weaving, sniffing up and down) |
| 4 | Continuous sniffing of a localized area, licking or gnawing of the cage |
| 5 | Intense, focused stereotypy (e.g., continuous gnawing or self-biting) |
Signaling Pathways
Dopaminergic Pathways in this compound-Induced Stereotypy
This compound's primary mechanism for inducing stereotypies is its inhibition of the dopamine transporter (DAT), which leads to increased dopamine levels in the synapse. This excess dopamine acts on postsynaptic D1 and D2 receptors, particularly in the striatum. The concurrent activation of both D1 and D2 receptors is believed to be crucial for the full expression of stereotyped behaviors.
Caption: Signaling pathway of this compound-induced stereotypy.
References
- 1. This compound: Synthesis and Effect on the Motor Activity of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the long-acting monoamine reuptake inhibitor this compound on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of D1 and D2 dopamine receptors in oral stereotypy induced by dopaminergic stimulation of the ventrolateral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Indatraline stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of indatraline stock solutions to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound hydrochloride?
A1: Solid this compound hydrochloride should be stored desiccated at room temperature.[1] Some suppliers recommend storage at 2-8°C.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent, with solubility up to 100 mM.[1] Water is also a viable solvent, with solubility up to 10 mM, which may require gentle warming to fully dissolve the compound.[1]
Q3: How should I store my this compound stock solution?
A3: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C, which can be stable for up to 6 months.[3][4][5][6] For shorter-term storage, -20°C is acceptable for up to 1 month.[3][4][5][6] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4][5][6]
Q4: Can I store my this compound stock solution at 4°C?
A4: While solid this compound can be stored at 4°C (sealed, away from moisture), it is not recommended for long-term storage of stock solutions.[3] For optimal stability, stock solutions should be stored at -20°C or -80°C.[3][4][5][6]
Q5: My this compound solution appears to have precipitated after thawing. What should I do?
A5: If precipitation is observed, you can try to redissolve the compound by gently warming the solution to 37°C and sonicating it in an ultrasonic bath for a short period.[4][5] To prevent this, ensure the initial dissolution is complete and consider preparing smaller aliquots to minimize temperature fluctuations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Improper initial dissolution- Exceeding solubility limit- Fluctuation in storage temperature | - Ensure complete dissolution by gentle warming and sonication.- Prepare solutions at a concentration well within the solubility limit.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Loss of compound activity in experiments | - Degradation of this compound due to improper storage- Repeated freeze-thaw cycles- Contamination of the stock solution | - Adhere strictly to recommended storage temperatures (-20°C or -80°C).- Use fresh aliquots for each experiment.- Use sterile techniques when preparing and handling solutions. |
| Color change in stock solution | - Oxidation or other chemical degradation | - Discard the solution and prepare a fresh stock.- Protect the solution from light by using amber vials or wrapping vials in foil.- Consider purging the vial headspace with an inert gas like argon or nitrogen before sealing. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound hydrochloride (328.67 g/mol ), calculate the mass needed for your desired volume of 10 mM solution. For 1 mL, you would need 3.287 mg.
-
Weigh the compound: Carefully weigh the calculated amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Add solvent: Add the desired volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously. If the compound does not fully dissolve, gently warm the solution to 37°C and sonicate for 5-10 minutes until the solution is clear.
-
Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials.
-
Store appropriately: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4][5][6]
Data Summary
This compound Hydrochloride Solubility
| Solvent | Maximum Concentration | Notes |
| Water | 10 mM | Gentle warming may be required.[1] |
| DMSO | 100 mM | [1] |
Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Duration |
| DMSO | -20°C | Up to 1 month[3][4][5][6] |
| DMSO | -80°C | Up to 6 months[3][4][5][6] |
Visualizations
This compound's Mechanism of Action: Monoamine Transporter Inhibition
This compound is a non-selective monoamine transporter inhibitor, blocking the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[1][3]
Caption: this compound blocks dopamine, serotonin, and norepinephrine transporters.
This compound-Induced Autophagy Signaling Pathway
This compound has been shown to induce autophagy by affecting the AMPK/mTOR/S6K signaling axis.[3][7]
Caption: this compound induces autophagy via the AMPK/mTOR/S6K pathway.
Experimental Workflow for Preparing and Storing this compound Stock Solutions
Caption: Workflow for preparing stable this compound stock solutions.
References
- 1. This compound hydrochloride | 5-HT Transporter Inhibitors: R&D Systems [rndsystems.com]
- 2. monoamine transport inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antidepressant this compound induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Indatraline behavioral assays
Welcome to the technical support center for Indatraline behavioral assays. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Lu 19-005) is a non-selective monoamine transporter inhibitor.[1][2] It works by blocking the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) in the brain, thus increasing the extracellular levels of these neurotransmitters.[1][2] It is described as having cocaine-like effects but with a slower onset and a longer duration of action.[1][3][4][5]
Q2: What are the expected behavioral effects of this compound in rodents?
A2: As a psychostimulant, this compound is expected to increase locomotor activity in a dose-dependent manner. Due to its action on multiple neurotransmitter systems, it can also modulate anxiety-like behaviors and cognitive functions. However, the specific effects can vary depending on the dose, the specific behavioral assay, and the rodent species/strain.
Q3: Why am I seeing a decrease in locomotor activity at higher doses?
A3: High doses of psychostimulants like this compound can lead to stereotyped behaviors (e.g., repetitive, focused movements like sniffing or gnawing). These stereotypies can compete with and reduce ambulatory locomotor activity, resulting in a biphasic or inverted "U-shaped" dose-response curve.[3] At very high doses, undesirable side effects may also limit movement.[3]
Q4: Can this compound produce anxiogenic or anxiolytic effects?
A4: The effect of this compound on anxiety is complex. Depending on the dose and context, psychostimulants can produce either anxiogenic (anxiety-increasing) or anxiolytic (anxiety-reducing) effects.[6][7] For example, in the elevated plus-maze, some psychostimulants increase time spent in the protected closed arms, indicating an anxiogenic effect.[6][7] It is crucial to have a clear hypothesis and appropriate controls to interpret these results.
Q5: How long before testing should I administer this compound?
A5: this compound has a slower onset but a longer duration of action compared to cocaine, with effects peaking around 30 minutes after administration and potentially lasting up to 24 hours in some species.[1][3] A pretreatment time of 15-30 minutes is a common starting point, but the optimal timing should be determined empirically for your specific experimental conditions and animal model.
This compound Signaling Pathway
This compound acts as a triple reuptake inhibitor at the presynaptic terminal. By blocking the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET), it prevents the reabsorption of these neurotransmitters from the synaptic cleft, thereby enhancing and prolonging their signaling to the postsynaptic neuron.
Caption: Mechanism of this compound as a triple reuptake inhibitor.
Troubleshooting Guides
Issue 1: Locomotor Activity - No Effect or High Variability
Problem: You administer this compound but observe no significant change in locomotor activity, or the data is highly variable between subjects.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Dose | Perform a full dose-response study (e.g., 0.1, 1, 5, 10 mg/kg). | The effective dose range can be narrow. A single dose might be too low to elicit a response or already on the descending limb of an inverted-U curve.[8][9] |
| Suboptimal Pretreatment Time | Test different pretreatment intervals (e.g., 15, 30, 60 minutes) before placing the animal in the arena. | This compound has a slower onset; the peak effect may not align with your testing window.[1][3] |
| Habituation to Arena | Ensure the testing environment is novel. Do not pre-expose animals to the test arena. | The locomotor-stimulating effects of psychostimulants are most robust in a novel environment. |
| Environmental Factors | Standardize lighting, noise levels, and handling procedures. Test at the same time of day.[10][11] | Rodent behavior is highly sensitive to environmental variables. Inconsistent conditions can introduce significant variability.[10] |
| Animal Strain/Sex | Review literature for your specific rodent strain and sex. Baseline activity and drug sensitivity can differ.[12] | Different strains (e.g., C57BL/6 vs. BALB/c mice) have different baseline activity levels and drug responses. |
Example Data: Expected vs. Unexpected Open Field Results (5-min test)
| Treatment | Parameter | Expected Result | Unexpected Result (Example) |
| Vehicle | Distance Traveled (m) | 20 - 25 m | 22 m |
| This compound (1 mg/kg) | Distance Traveled (m) | 30 - 40 m | 23 m |
| This compound (5 mg/kg) | Distance Traveled (m) | 45 - 60 m | 21 m (potential stereotypy) |
Issue 2: Elevated Plus Maze (EPM) - Contradictory Anxiety Results
Problem: this compound-treated animals show behavior that is difficult to interpret, such as increased overall activity but no change in the percentage of time spent in the open arms.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Confounding Locomotor Activity | Analyze total arm entries as a measure of general activity.[13] An anxiolytic effect should specifically increase the proportion of time/entries in open arms, not just overall movement. | A true change in anxiety-like behavior should be independent of changes in general locomotion. Psychostimulants can increase all activity, masking specific anxiety-related choices.[12] |
| Dose-Dependent Effects | Test a range of doses. Low doses may be anxiolytic, while high doses can become anxiogenic.[7] | The neurochemical balance shifted by the drug can have opposing effects on anxiety at different concentrations. |
| Testing Environment | Ensure appropriate lighting (dim light is standard) and that the maze is elevated sufficiently (e.g., 50 cm).[14][15] | Bright lighting can be anxiogenic on its own and may create a ceiling effect, making it difficult to detect drug-induced changes. |
| Handling Stress | Handle animals for several days prior to testing to reduce baseline stress levels.[16] | High baseline anxiety due to handling stress can obscure the effects of the pharmacological manipulation. |
Experimental Workflow & Troubleshooting Logic
This diagram outlines a general workflow for conducting a behavioral assay and a logical process for troubleshooting unexpected results.
Caption: Logical workflow for behavioral experiments and troubleshooting.
Key Experimental Protocols
Open Field Test (OFT)
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Objective: To assess locomotor activity and anxiety-like behavior in a novel environment.[17][18]
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Apparatus: A square arena (e.g., 40x40x40 cm for mice) with walls high enough to prevent escape.[18] The floor is often divided into a central and a peripheral zone by software.[19]
-
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[20]
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Preparation: Clean the arena thoroughly with 70% ethanol or another suitable cleaning agent between trials to remove olfactory cues.[14]
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Testing: Gently place the animal in the center of the arena.[17][21]
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Recording: Record the session using an overhead video camera for a set duration (typically 5-20 minutes).[17][19][22]
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Analysis: Use tracking software to automatically score parameters such as total distance traveled, time spent in the center vs. periphery, and rearing frequency.[17] A lower percentage of time in the center is interpreted as anxiety-like behavior.[17]
-
Elevated Plus Maze (EPM)
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Objective: To assess anxiety-like behavior based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[12][15]
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Apparatus: A plus-shaped maze elevated from the floor (e.g., 50-80 cm), with two open arms and two enclosed arms of equal size.[14][15][20]
-
Procedure:
-
Acclimation: Acclimate animals to the testing room (under dim light) for at least 30 minutes.[20]
-
Preparation: Clean the maze thoroughly between animals.[14][23]
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Testing: Place the mouse at the junction of the four arms, typically facing an open arm.[14][23]
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Recording: Allow the animal to explore the maze freely for 5 minutes, recording with a video camera.[14][16][23]
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Analysis: Score the number of entries and the time spent in the open and closed arms. An increase in the percentage of time spent in the open arms (% Open Arm Time) or entries into the open arms is interpreted as an anxiolytic effect.[12][16]
-
Novel Object Recognition (NOR)
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Objective: To assess certain forms of learning and memory.[24][25][26]
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Apparatus: An open field arena and a set of objects that are distinct in shape and texture but similar in size and lack of innate motivational properties.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena for 5-10 minutes for 1-3 days prior to testing to reduce novelty-induced stress.[24][25]
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Familiarization/Training Trial (T1): Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes or until a total exploration time is reached).[24][27] Record the time spent exploring each object.
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).[25][27]
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Test/Choice Trial (T2): Place the animal back in the arena, where one of the original objects has been replaced with a novel object.[25][28]
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Analysis: Record the time spent exploring the familiar vs. the novel object. A healthy animal will spend significantly more time exploring the novel object. A "discrimination index" (e.g., (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar)) is calculated to quantify memory.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of the long-acting monoamine reuptake inhibitor this compound on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and Metabolism of Drug Products Containing the Cocaine-Like New Psychoactive Substances this compound and Troparil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novelty-induced conditioned place preference, sucrose preference, and elevated plus maze behavior in adult rats after repeated exposure to methylphenidate during the preweanling period - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cumulative dose-response curves in behavioral pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Introduction to the dose-response relationship | Pharmacology Education Project [pharmacologyeducation.org]
- 10. youtube.com [youtube.com]
- 11. Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 18. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MPD: JaxCC1: project protocol [phenome.jax.org]
- 20. mmpc.org [mmpc.org]
- 21. app.jove.com [app.jove.com]
- 22. Open field test for mice [protocols.io]
- 23. albany.edu [albany.edu]
- 24. maze.conductscience.com [maze.conductscience.com]
- 25. behaviorcloud.com [behaviorcloud.com]
- 26. 2.3. Novel object recognition test [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Indatraline Dosage and Experimental Design in Rodent Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Indatraline in various rodent strains. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to facilitate the design and execution of preclinical studies.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and challenges encountered when working with this compound in rodent models.
Q1: What is the recommended starting dose of this compound for a new rodent strain?
Q2: I am observing significant hyperactivity and stereotypy at my current dose. What should I do?
A2: this compound is a potent non-selective monoamine reuptake inhibitor, and high doses can lead to excessive psychomotor stimulation, including hyperactivity and stereotyped behaviors (e.g., repetitive gnawing, head weaving).[1][2] If you observe these effects and they are confounding your experimental endpoints, you should lower the dose. Consider performing a dose-response curve to identify a dose that produces the desired effect without inducing excessive, non-specific behavioral changes.
Q3: My results are highly variable between animals of the same strain. What could be the cause?
A3: High variability can stem from several factors:
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Animal Handling: Ensure all animals are handled consistently and habituated to the experimental procedures and environment to minimize stress-induced variability.
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Injection Technique: Inconsistent administration (e.g., subcutaneous instead of intraperitoneal) can lead to variable drug absorption and effects. Ensure all personnel are proficient in the chosen administration route.
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Circadian Rhythms: The time of day can influence the behavioral and physiological responses to psychoactive compounds. Conduct experiments at the same time each day to minimize this variability.
-
Environmental Factors: Noise, lighting, and other environmental stressors can impact rodent behavior. Maintain a consistent and controlled laboratory environment.
Q4: How long after administration should I expect to see the peak effects of this compound?
A4: The onset and duration of this compound's effects can vary depending on the dose, route of administration, and rodent strain. In Wistar rats, the effects on motor activity were observed to last for at least three hours after i.p. administration.[1] For drug discrimination studies in rhesus monkeys, the peak effects of a 1.0 mg/kg dose were observed after 30 minutes and lasted up to 24 hours.[3] It is recommended to conduct a time-course study to determine the peak effect window for your specific experimental paradigm and rodent strain.
Q5: Are there known differences in the metabolism of this compound between rodent strains?
A5: While direct comparative metabolism studies across a wide range of rodent strains are not detailed in the provided search results, it is well-established that metabolic rates and pathways can differ significantly between strains.[4] For example, one study noted that in rats, the parent this compound compound was not detectable in urine, only its metabolites. This indicates significant first-pass metabolism. Such metabolic differences can impact the bioavailability and duration of action of the drug, necessitating dosage adjustments between strains.
Data Summary: this compound Dosage and Effects in Rats
The following table summarizes key quantitative data from studies using this compound in different rat strains.
| Rodent Strain | Dosage Range (i.p.) | Behavioral Paradigm | Key Findings |
| Wistar Rat | 0.5 - 3.0 mg/kg | Locomotor Activity | Dose-dependent increase in stereotypy at ≥ 1.0 mg/kg. Increased ambulation only at 3.0 mg/kg. Effects lasted at least 3 hours.[1] |
| Sprague-Dawley Rat | 0.03 - 1.00 mg/kg | Cocaine Self-Administration | Failed to alter the cocaine dose-effect curve but did reinstate extinguished cocaine-taking behavior. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound administration in rodents.
Protocol 1: Assessment of Locomotor Activity
This protocol is adapted from a study on the effects of this compound on motor activity in Wistar rats.[1]
1. Animals:
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Male Wistar rats (or other strain of interest), housed individually.
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Maintain a 12-hour light/dark cycle with food and water available ad libitum.
-
Allow at least one week of acclimatization to the housing facility before testing.
2. Apparatus:
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Open-field activity chambers equipped with infrared photobeam detectors to automatically record horizontal (ambulation) and vertical (rearing) movements, as well as stereotyped behaviors.
3. Drug Preparation:
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Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentrations.
-
Prepare fresh solutions on the day of the experiment.
4. Experimental Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
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Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Immediately place the animal in the center of the open-field chamber.
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Record locomotor activity for a predefined period (e.g., 60-180 minutes).
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Analyze the data for parameters such as total distance traveled (ambulation), number of rearings, and time spent in stereotyped behaviors.
Protocol 2: Drug Discrimination Paradigm
This protocol provides a general framework for a drug discrimination study, a common method to assess the subjective effects of a drug.
1. Animals:
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Rats or mice are commonly used. Food restriction is often necessary to motivate lever pressing for food rewards.
2. Apparatus:
-
Standard operant conditioning chambers equipped with two response levers, a food pellet dispenser, and stimulus lights.
3. Training Phase:
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Lever Press Training: Train the animals to press a lever to receive a food reward (e.g., sucrose pellets) on a fixed-ratio schedule.
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Discrimination Training:
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On "drug" training days, administer a specific training dose of this compound and reinforce presses on one designated lever (the "drug" lever).
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On "vehicle" training days, administer the vehicle (e.g., saline) and reinforce presses on the other lever (the "vehicle" lever).
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Alternate between drug and vehicle training days until the animals reliably press the correct lever based on the injection they received (typically >80% accuracy).[5][6]
-
4. Testing Phase:
-
Once discrimination is established, test sessions are conducted.
-
Administer a novel drug or a different dose of this compound.
-
Allow the animal to respond on either lever, but no reinforcement is delivered during the initial response period to assess their choice.
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The percentage of responses on the "drug" lever is measured to determine if the test compound generalizes to the training drug's subjective effects.
Visualizations
This compound's Mechanism of Action: Signaling Pathway
Caption: this compound blocks dopamine, serotonin, and norepinephrine transporters.
Experimental Workflow: Locomotor Activity Study
Caption: A typical workflow for an this compound locomotor activity study.
References
- 1. This compound: Synthesis and Effect on the Motor Activity of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the long-acting monoamine reuptake inhibitor this compound on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. labcorp.com [labcorp.com]
How to account for Indatraline's slow onset in experimental timing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indatraline. The information is designed to address specific issues that may arise during experiments, with a focus on accounting for its slow onset of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-selective monoamine transporter inhibitor. It blocks the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) by binding to their respective transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, dopaminergic, and noradrenergic neurotransmission.
Q2: Why is this compound considered to have a slow onset of action?
A2: this compound's slow onset of action is attributed to its pharmacokinetic and pharmacodynamic properties. N-alkylation of the this compound molecule can slow its entry into the central nervous system and may require metabolic activation. For instance, the effects of N-dimethylthis compound are observed to begin approximately 20-30 minutes after administration. Compared to a rapid-acting psychostimulant like cocaine, this compound takes a longer time to be absorbed and reach its target sites in the brain.
Q3: How does the slow onset of this compound affect experimental timing?
A3: The slow onset necessitates a longer pre-treatment time before behavioral or physiological measurements are taken. Administering behavioral tests too soon after this compound administration may lead to an underestimation of its effects. It is crucial to establish a time-course for the specific dose and animal model being used to determine the optimal window for observation.
Q4: What is the duration of action of this compound?
A4: this compound has a long duration of action. In rhesus monkeys, the effects of a 1.0 mg/kg dose have been observed to last for up to 24 hours.[1] In Wistar rats, its effects on motor activity are persistent and show only a slight decrease three hours after administration.[2][3][4] This long duration should be considered when planning repeated dosing schedules to avoid cumulative effects.
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Behavioral Effects
Possible Cause: The timing of the behavioral observation is not aligned with the peak effect of this compound.
Troubleshooting Steps:
-
Conduct a Pilot Time-Course Study: Before initiating a large-scale experiment, perform a pilot study to determine the onset and peak of this compound's effects in your specific animal model and for the chosen dose. Administer a single dose of this compound and measure the behavioral outcome at multiple time points (e.g., 30, 60, 90, 120, 180 minutes) post-administration.
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Review Existing Literature: Consult published studies that have used this compound in similar models to inform your time points for observation. For example, in rhesus monkeys, effects of a 1.0 mg/kg dose peaked at 30 minutes.[1]
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Consider the Route of Administration: The route of administration (e.g., intraperitoneal, oral) will significantly influence the absorption rate and time to peak plasma concentration (Tmax). Ensure your experimental timing is appropriate for the chosen route.
Issue 2: High Variability in Behavioral Responses Between Subjects
Possible Cause: Individual differences in drug metabolism and absorption.
Troubleshooting Steps:
-
Acclimatize Animals: Ensure all animals are properly acclimatized to the experimental environment and procedures to minimize stress-induced variability.
-
Control for Food and Water Intake: Food in the gastrointestinal tract can affect drug absorption. Standardize the fasting period before drug administration.
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Increase Sample Size: A larger sample size can help to mitigate the impact of individual variability on the statistical power of the study. Utilize power analysis to determine the appropriate number of animals per group.
Issue 3: Difficulty in Establishing a Dose-Response Relationship
Possible Cause: The selected dose range is not appropriate to capture the dynamic range of this compound's effects, or the observation time is not optimal for all doses.
Troubleshooting Steps:
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Broaden the Dose Range: Test a wider range of doses, including lower and higher concentrations, to identify the threshold, peak, and ceiling effects.
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Optimize Observation Time for Each Dose: The time to peak effect may vary with the dose. Consider conducting a time-course study for each dose if a clear dose-response is not observed at a single time point.
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Verify Drug Potency: Ensure the purity and concentration of your this compound stock solution are accurate.
Data Presentation
Table 1: Preclinical Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Species | Value | Route of Administration | Source |
| Time to Peak Effect | Rhesus Monkey | 30 minutes (for 1.0 mg/kg) | - | [1] |
| Duration of Action | Rhesus Monkey | Up to 24 hours (for 1.0 mg/kg) | - | [1] |
| Duration of Action | Wistar Rat | > 3 hours | i.p. | [2][3][4] |
| ED50 (SERT Occupancy) | Rat (Brain) | 0.9 mg/kg | s.c. | |
| ED50 (NET Occupancy) | Rat (Brain) | 2.1 mg/kg | s.c. | |
| ED50 (DAT Occupancy) | Rat (Brain) | 1.0 mg/kg | s.c. |
Experimental Protocols
Protocol 1: Assessing the Time-Course of this compound-Induced Locomotor Activity in Rats
Objective: To determine the onset, peak, and duration of the effect of this compound on locomotor activity in rats.
Materials:
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This compound hydrochloride
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Vehicle (e.g., 0.9% saline)
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Male Wistar rats (250-300g)
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Open field activity chambers equipped with infrared beams
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Syringes and needles for intraperitoneal (i.p.) injection
Methodology:
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Animal Habituation: Habituate the rats to the testing room for at least 1 hour before the experiment. Handle the rats and habituate them to i.p. injections with saline for 2-3 days prior to the experiment. On the test day, allow the rats to explore the activity chambers for 30 minutes to establish a baseline activity level.
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Drug Preparation: Dissolve this compound hydrochloride in the vehicle to the desired concentrations (e.g., 0.5, 1.0, 2.0, and 3.0 mg/kg).
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Drug Administration: Administer the prepared this compound solution or vehicle via i.p. injection.
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Locomotor Activity Recording: Immediately after injection, place the rats back into the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) in 5-minute bins for a total of 180 minutes.
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Data Analysis: Analyze the data by comparing the activity levels at each time point for the different dose groups to the vehicle control group using appropriate statistical methods (e.g., two-way ANOVA with time and dose as factors).
Mandatory Visualization
Caption: this compound's mechanism of action and downstream signaling pathways.
Caption: Experimental workflow for behavioral studies with this compound.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase-dependent Regulation of Monoamine Neurotransmitter Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Synthesis and Effect on the Motor Activity of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Managing weight loss and anemia side effects of Indatraline in monkeys
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the side effects of weight loss and anemia observed during in vivo studies with Indatraline in monkeys.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in non-human primate studies?
This compound (Lu 19-005) is a non-selective monoamine transporter inhibitor.[1] It blocks the reuptake of dopamine, norepinephrine, and serotonin, thereby increasing the levels of these neurotransmitters in the brain.[2] In non-human primate models, it is often used to study the effects of monoamine reuptake inhibition, particularly in the context of substance abuse research, as its pharmacological profile has similarities to cocaine, but with a slower onset and longer duration of action.[3][4]
Q2: What are the known side effects of this compound in monkeys?
Studies involving rhesus monkeys have reported that this compound administration can lead to dose-dependent weight loss and mild anemia.[3][4][5] Behavioral changes, such as stereotypies, have also been observed at higher doses.[4]
Q3: What is the likely mechanism behind this compound-induced weight loss?
The weight loss is likely a consequence of this compound's primary mechanism of action. By increasing synaptic concentrations of dopamine, norepinephrine, and serotonin, it can significantly impact the brain's appetite and metabolism regulation centers. This can lead to decreased food intake (anorexia) and potentially increased energy expenditure.
Q4: What could be the cause of anemia associated with this compound administration?
The exact mechanism for mild anemia is not fully elucidated but could be multifactorial:
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Nutritional Deficiency: Reduced food intake can lead to deficiencies in essential nutrients required for red blood cell production, such as iron, vitamin B12, and folate.
-
Off-Target Effects: While not documented, the possibility of direct or indirect effects on hematopoiesis cannot be entirely ruled out.
-
Chronic Inflammation: Drug-induced physiological stress could potentially lead to a state of chronic inflammation, which can interfere with iron metabolism and red blood cell production.
Troubleshooting Guides
Issue 1: Progressive or Significant Weight Loss
Symptoms:
-
Consistent decrease in daily body weight readings.
-
Reduced consumption of standard chow.
-
Palpable loss of subcutaneous fat or muscle mass.
Troubleshooting Steps:
-
Confirm and Quantify:
-
Increase the frequency of body weight monitoring to daily.
-
Precisely measure daily food and fluid intake.
-
Compare the rate of weight loss to baseline data and control animals.
-
-
Dose-Response Assessment:
-
Review the current dosage of this compound. Weight loss is often dose-dependent.[4]
-
If scientifically permissible, consider a dose reduction to determine if the weight loss stabilizes or reverses.
-
-
Dietary Supplementation:
-
Introduce highly palatable, high-calorie dietary supplements (e.g., fruit, nuts, seeds, commercially available primate dietary supplements).
-
Ensure fresh, clean water is always available, as dehydration can exacerbate weight loss.
-
Consult with a veterinarian or animal nutritionist to formulate a supportive dietary plan.
-
-
Environmental Enrichment:
-
Ensure the animal's environment is not contributing to stress, which can impact appetite.
-
Provide appropriate environmental enrichment to encourage natural foraging and feeding behaviors.
-
-
Veterinary Consultation:
-
If weight loss exceeds 10% of baseline body weight or is accompanied by other clinical signs (e.g., lethargy, dehydration), a full veterinary assessment is crucial.
-
Issue 2: Onset of Anemia
Symptoms:
-
Pale mucous membranes (gums, conjunctiva).
-
Lethargy or decreased activity levels.
-
Abnormalities in a complete blood count (CBC), such as low hematocrit, hemoglobin, or red blood cell count.
Troubleshooting Steps:
-
Confirm with Hematology:
-
Perform a baseline CBC before the start of the study and monitor at regular intervals (e.g., weekly or bi-weekly).
-
If anemia is suspected, a full CBC with a blood smear evaluation is necessary to characterize the anemia (e.g., microcytic, normocytic).
-
-
Rule out Other Causes:
-
In consultation with veterinary staff, investigate other potential causes of anemia, such as blood loss, hemolysis, or other underlying health issues.[6]
-
-
Nutritional Support:
-
If the anemia is suspected to be nutritional, supplement the diet with iron-rich foods or veterinary-prescribed iron supplements.
-
Ensure adequate intake of other essential nutrients like B vitamins.
-
-
Review Study Protocol:
-
Assess if the blood sampling schedule itself could be contributing to iatrogenic anemia, especially in smaller animals.
-
-
Consider Study Endpoint:
-
If the anemia becomes severe or is non-responsive to supportive care, humane endpoints must be considered in consultation with the Institutional Animal Care and Use Committee (IACUC) and veterinary staff.
-
Data Presentation
Table 1: Potential Dose-Dependent Side Effects of this compound in Rhesus Monkeys
| This compound Dose (mg/kg/day) | Expected Impact on Cocaine Self-Administration | Potential Side Effects | Reference |
| 0.1 - 0.56 | Dose-dependent and sustained decreases | Trends toward weight loss and mild anemia; behavioral stereotypies at higher doses. | [4] |
Table 2: Key Hematological and Biochemical Parameters for Monitoring
| Parameter | Normal Range (Example for Rhesus Macaques) | Significance in Monitoring this compound Side Effects |
| Body Weight | Species and individual-dependent | Key indicator of overall health and direct side effect of this compound. |
| Hematocrit (HCT) | 35-50% | Indicates the percentage of red blood cells; a key marker for anemia. |
| Hemoglobin (Hgb) | 10-14 g/dL | The protein in red blood cells that carries oxygen; low levels indicate anemia. |
| Red Blood Cell (RBC) Count | 4.0-6.5 x 10^6/µL | A direct measure of the number of red blood cells. |
| Serum Iron | 50-150 µg/dL | Helps to determine if anemia is iron-deficiency related. |
| Total Protein | 6.0-8.5 g/dL | Can indicate nutritional status and hydration. |
| Note: Normal ranges can vary based on the specific institution, sex, and age of the animals. Always refer to your facility's established reference ranges. |
Experimental Protocols
Protocol 1: Monitoring and Management of Body Weight
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Baseline Measurement: Record the body weight of each animal daily for at least one week before the first dose of this compound to establish a stable baseline.
-
Daily Monitoring: Throughout the study, weigh each animal at the same time each day, preferably before the first feeding.
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Food and Fluid Intake: Measure the amount of chow provided and the amount remaining after 24 hours to calculate daily consumption. Similarly, measure water intake.
-
Action Thresholds:
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Alert: If an animal loses >5% of its baseline body weight, initiate daily monitoring of food and water intake and begin dietary supplementation with preferred food items.
-
Action: If an animal loses >10% of its baseline body weight, a veterinary consultation is mandatory. A temporary dose reduction or cessation of this compound may be required.
-
-
Dietary Supplementation: Provide a supplemental meal of highly palatable, nutrient-dense foods. This can include a mix of fruits, vegetables, and a high-calorie primate diet biscuit. Record the consumption of these supplements.
Protocol 2: Hematological Assessment for Anemia
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Baseline Blood Sample: Collect a blood sample (e.g., 1-2 mL from a peripheral vein) for a complete blood count (CBC) prior to the initiation of dosing.
-
Routine Monitoring: Collect blood samples for CBC analysis at regular intervals during the study (e.g., every 2 weeks). Increase the frequency if clinical signs of anemia are observed.
-
Sample Analysis: Submit samples to a veterinary diagnostic laboratory for a full CBC, including HCT, Hgb, RBC count, and red blood cell indices (MCV, MCH, MCHC).
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Veterinary Pathologist Review: If anemia is detected, a veterinary pathologist should review a blood smear to assess red blood cell morphology.
-
Intervention:
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Mild Anemia: If a mild, non-progressive anemia is noted, and the animal is otherwise clinically normal, continue monitoring and consider dietary supplementation with iron-rich foods.
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Moderate to Severe Anemia: If anemia is moderate to severe, or if there is a rapid drop in hematocrit, a full veterinary workup is required. This may include a reticulocyte count, serum iron panel, and Coombs' test. Discontinuation of the drug may be necessary.
-
Visualizations
Caption: Mechanism of this compound-induced weight loss.
Caption: Experimental workflow for monitoring weight loss.
Caption: Decision logic for managing anemia.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the long-acting monoamine reuptake inhibitor this compound on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of the mechanism of drug-induced autoimmune hemolytic anemia in cynomolgus monkeys elicited by a repeated-dose of a humanized monoclonal antibody drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor purity in commercial Indatraline drug products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to the purity of commercial Indatraline drug products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important? A1: this compound is a non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine, norepinephrine, and serotonin.[1][2] As a potent psychoactive compound, high purity is critical for ensuring experimental reproducibility, accurate pharmacological assessment, and safety. Impurities can alter the compound's activity, introduce toxicity, or lead to erroneous experimental conclusions.[3]
Q2: What are the common types of impurities found in commercial this compound? A2: Impurities in pharmaceutical products can be broadly categorized as organic, inorganic, and residual solvents.[4] For this compound, these may include:
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Process-Related Impurities: Starting materials, by-products, and intermediates from the synthesis process.[3][5]
-
Degradation Products: Formed by hydrolysis, oxidation, or photolysis during manufacturing or storage.[5][6] Studies have shown that this compound can undergo metabolic hydroxylation, suggesting potential oxidative degradation pathways.[7]
-
Enantiomeric Impurities: The presence of the undesired stereoisomer. This compound's activity is stereospecific, making enantiomeric purity crucial.[8]
-
Adulterants: In some cases, commercial products have been found to have unexpectedly low purity, containing significant amounts of adulterants like ammonium acetate.[7]
Q3: Which analytical techniques are recommended for assessing this compound purity? A3: High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying this compound and its organic impurities.[9][10] Specifically:
-
Reversed-Phase HPLC (RP-HPLC) with a UV detector is suitable for general purity assessment.
-
Chiral HPLC , often using a modified β-cyclodextrin phase, is necessary to determine the enantiomeric excess (ee%).[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown impurities by providing molecular weight information.[9]
-
Nuclear Magnetic Resonance (NMR) spectroscopy can help identify both organic impurities and non-UV active adulterants, such as salts.[7]
Troubleshooting Guide
This guide addresses specific issues encountered during the analysis and purification of commercial this compound.
Issue 1: Initial analysis shows significantly lower purity than specified by the vendor.
Scenario: You receive a new batch of this compound hydrochloride. The vendor specification sheet claims >98% purity, but your initial RP-HPLC analysis indicates a purity of only 40-50%.
Possible Causes & Solutions:
-
Presence of Non-UV Active Impurities: The major impurity may not be chromophoric and thus not detected by the UV detector in your HPLC system. One report identified ammonium acetate as a major adulterant in a low-purity this compound product.[7]
-
Troubleshooting Step: Analyze the sample using ¹H NMR and/or an Evaporative Light Scattering Detector (ELSD) with your HPLC. This can help identify and quantify non-UV active species.
-
-
Incorrect HPLC Method: Your analytical method may not be suitable for resolving all impurities.
-
Troubleshooting Step: Develop and validate your HPLC method according to ICH guidelines.[8] Refer to the "Protocol 1: HPLC Purity Analysis" section below for a validated method.
-
-
Degradation During Sample Preparation: this compound may degrade if dissolved in an inappropriate solvent or exposed to adverse pH conditions.[11][12]
-
Troubleshooting Step: Always dissolve the sample in the mobile phase just before injection. Ensure the pH of your mobile phase is controlled, as stability can be pH-dependent.[13]
-
Workflow for Handling Low-Purity Batches
Issue 2: Poor peak shape or inconsistent retention times in HPLC analysis.
Scenario: During HPLC analysis, you observe peak tailing, peak fronting, or retention times that drift between injections.
Possible Causes & Solutions:
This table summarizes common HPLC problems and their solutions, which can be applied to this compound analysis.[14][15][16]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Column overload. 2. Secondary interactions (e.g., silanol interactions with the basic amine of this compound). 3. Column degradation. | 1. Reduce sample concentration or injection volume. 2. Add a competing base (e.g., triethylamine) to the mobile phase or use a lower pH to protonate the amine. 3. Replace the column. |
| Peak Fronting | 1. Sample solvent stronger than the mobile phase. 2. High sample concentration. | 1. Dissolve the sample in the initial mobile phase. 2. Dilute the sample. |
| Retention Time Drift | 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Mobile phase composition changing (e.g., evaporation of organic solvent). | 1. Increase equilibration time between gradient runs. 2. Use a column oven for temperature control.[16] 3. Prepare fresh mobile phase daily and keep reservoirs covered. |
| Ghost Peaks | 1. Impurities in the mobile phase or system contamination. 2. Carryover from a previous injection. | 1. Use high-purity HPLC-grade solvents. 2. Implement a needle wash step and flush the column with a strong solvent.[17] |
Issue 3: Recrystallization fails to significantly improve purity or results in oiling out.
Scenario: You attempt to purify a batch of this compound hydrochloride (a solid) with 85% purity via recrystallization, but the final purity only increases to 88%, or the compound separates as an oil instead of forming crystals.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The chosen solvent may dissolve the impurity as well as the product, or the product's solubility curve may not be steep enough.[18]
-
Troubleshooting Step: Perform a systematic solvent screen. An ideal solvent should dissolve this compound poorly at low temperatures but completely at high temperatures.[19] For this compound HCl, polar protic solvents like isopropanol, ethanol, or solvent/anti-solvent systems (e.g., ethanol/ethyl acetate) are good starting points.
-
-
Cooling Rate is Too Fast: Rapid cooling can cause impurities to be trapped within the crystal lattice or lead to the formation of an amorphous oil (oiling out).[18][20]
-
Troubleshooting Step: Allow the hot, saturated solution to cool slowly to room temperature, then transfer it to an ice bath. If oiling occurs, reheat the solution to redissolve the oil, add a small amount of additional solvent, and cool even more slowly.
-
-
Supersaturation: The solution may be supersaturated and resistant to crystallization.
-
Troubleshooting Step: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.[18]
-
Data on Purification Efficacy
The following table presents hypothetical data illustrating the potential improvement in purity using different techniques.
| Sample Lot | Initial Purity (HPLC Area %) | Major Impurity Identified | Purification Method | Final Purity (HPLC Area %) |
| IND-A01 | 85.2% | Synthetic by-product | Recrystallization (Isopropanol) | 99.1% |
| IND-B02 | 45.5% | Ammonium Acetate | L/L Extraction -> Recrystallization | 98.8% |
| IND-C03 | 97.0% (94% ee) | Undesired Enantiomer | Preparative Chiral SFC | 99.8% (>99.5% ee) |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Enantiopurity Determination
This method is adapted from validated procedures for this compound analysis.[8]
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Purity Analysis (Reversed-Phase):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample (approx. 1 mg/mL) in 50:50 Water:Acetonitrile.
-
-
Enantiopurity Analysis (Chiral):
-
Column: Modified β-cyclodextrin chiral stationary phase.
-
Mobile Phase: Isocratic mixture of a buffered aqueous phase and an organic modifier (e.g., methanol or acetonitrile). Buffer type, pH, and organic modifier percentage must be optimized for the specific column.[8]
-
Flow Rate: 0.8 mL/min.
-
Detection: 220 nm.
-
Protocol 2: General Recrystallization Procedure for this compound HCl
This is a general procedure and should be optimized for each batch.[19][21]
-
Solvent Selection: Choose an appropriate solvent (e.g., isopropanol).
-
Dissolution: Place the impure this compound HCl in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Stir and heat gently.
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[21]
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[20]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Purification Strategy Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound hydrochloride | 5-HT Transporters | Tocris Bioscience [tocris.com]
- 3. uspnf.com [uspnf.com]
- 4. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irjet.net [irjet.net]
- 7. mdpi.com [mdpi.com]
- 8. Enantiopurity determination of the enantiomers of the triple reuptake inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmatutor.org [pharmatutor.org]
- 15. ijsdr.org [ijsdr.org]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. researchgate.net [researchgate.net]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. mt.com [mt.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. praxilabs.com [praxilabs.com]
Addressing variability in motor activity response to Indatraline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Indatraline in motor activity experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound, focusing on variability in motor activity responses.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| IND-MA-01 | High variability in locomotor activity between subjects in the same dose group. | Genetic Differences: Individual variations in genes encoding for dopamine, serotonin, and norepinephrine transporters (DAT, SERT, NET), as well as metabolizing enzymes (e.g., cytochrome P450s), can alter drug response.[1][2][3] Sex Differences: Female rodents often exhibit higher baseline locomotor activity and may respond differently to psychostimulants compared to males.[4][5] Environmental Factors: Differences in housing conditions (e.g., enriched vs. impoverished environments), handling stress, and ambient temperature can significantly impact motor responses to psychostimulants.[6][7][8][9] | Genetic Controls: Use well-characterized, inbred strains of animals to minimize genetic variability. If using outbred stocks, ensure a sufficiently large sample size to account for genetic diversity. Sex-Specific Analysis: House males and females separately and analyze data for each sex independently. Standardize Environment: Maintain consistent housing, handling, and experimental conditions for all subjects. Ensure the testing environment has controlled temperature and lighting. |
| IND-MA-02 | No significant increase in motor activity at expected effective doses. | Incorrect Dosing: Errors in dose calculation, preparation, or administration route. Metabolism: Rapid metabolism of this compound into inactive metabolites can reduce its efficacy.[10][11] Habituation: Animals may become habituated to the testing environment, leading to lower baseline activity and masking the drug's effects. | Dose Verification: Double-check all dose calculations and ensure proper drug solubilization and administration techniques. Consider a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.[12][13] Metabolic Considerations: Be aware of potential metabolic differences between species and strains. Habituation Protocol: Standardize the habituation period for all animals to the testing chambers. A moderate habituation period is recommended to reduce novelty-induced hyperactivity without causing excessive lethargy. |
| IND-MA-03 | Inconsistent results across different experimental days. | Circadian Rhythm: The time of day when experiments are conducted can influence motor activity levels. Experimenter Variability: Differences in handling and injection techniques between experimenters can introduce variability. Equipment Malfunction: Issues with automated activity monitoring systems. | Consistent Timing: Conduct all behavioral testing at the same time of day to minimize the influence of circadian rhythms. Standardized Procedures: Ensure all experimenters are trained on and adhere to the same handling and administration protocols. Equipment Calibration: Regularly calibrate and test activity monitoring equipment to ensure accurate data collection. |
| IND-MA-04 | Observation of unexpected behaviors (e.g., excessive stereotypy at low doses). | Dose Sensitivity: The specific animal strain or substrain may be particularly sensitive to the stereotypy-inducing effects of this compound. Drug Purity: Impurities in the this compound compound could lead to off-target effects. | Behavioral Scoring: In addition to automated activity recording, manually score specific behaviors like stereotypy to get a more complete picture of the drug's effects. Compound Verification: Ensure the purity and identity of the this compound being used through appropriate analytical methods. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-selective monoamine transporter inhibitor.[14] It blocks the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by binding to their respective transporters (DAT, NET, and SERT). This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, enhancing monoaminergic signaling.
Q2: How does this compound affect motor activity?
A2: By increasing dopamine and norepinephrine levels in brain regions that control movement, such as the striatum and prefrontal cortex, this compound typically leads to a dose-dependent increase in locomotor activity, including ambulation and stereotyped behaviors.[12][13][15]
Q3: What are the key experimental parameters to consider when designing a motor activity study with this compound?
A3: Key parameters include:
-
Dose-response relationship: It is crucial to establish a full dose-response curve to identify the optimal doses for producing the desired effects without inducing excessive side effects like stereotypy.[12][13][15]
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Time course of action: this compound has a slower onset and longer duration of action compared to cocaine.[14] Your experimental timeline should be designed to capture the peak effects and the duration of action. Studies in Wistar rats have shown that the effects on motor activity can last for at least three hours.[12][13][15]
-
Control groups: Always include a vehicle control group to account for the effects of the injection procedure and the experimental environment.
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Behavioral measures: Utilize automated activity monitors to quantify locomotor activity (e.g., distance traveled, rearing frequency). Supplement this with manual scoring of specific behaviors like stereotypy for a more comprehensive analysis.
Q4: Are there known metabolites of this compound that might be active?
A4: Recent studies have identified that this compound is metabolized into phase I and phase II metabolites, primarily through aromatic hydroxylation and glucuronidation.[10][11] In rat urine, the parent compound was not detectable, while its metabolites were.[10][11] The biological activity of these specific metabolites on motor activity has not been extensively characterized.
Data Presentation
Table 1: Dose-Response of this compound on Motor Activity in Wistar Rats
| Dose (mg/kg, i.p.) | Total Motor Activity (Photobeam Interruptions) | Ambulation | Stereotypy | Raising |
| 0.0 (Vehicle) | Baseline | Baseline | Baseline | Baseline |
| 0.5 | No significant change | No significant change | No significant change | No significant change |
| 1.0 | No significant change | No significant change | Enhanced | No significant change |
| 2.0 | Enhanced | No significant change | Enhanced | No significant change |
| 3.0 | Enhanced | Enhanced | Enhanced | No significant change |
Data summarized from Kameyama et al., 2011.[12][13][15]
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in an Open Field Arena
-
Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system to automatically record motor activity.
-
Animals: Male or female rodents (e.g., Wistar rats, C57BL/6 mice), housed under a 12-hour light/dark cycle with ad libitum access to food and water.
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Habituation: Prior to drug administration, allow each animal to habituate to the testing room for at least 60 minutes. Then, place each animal in the open field arena for a 30-60 minute habituation period.
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Drug Administration: Prepare this compound hydrochloride in a suitable vehicle (e.g., sterile saline). Administer the assigned dose (e.g., 0.5, 1.0, 2.0, 3.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately after injection, place the animal back into the open field arena and record motor activity for a predetermined duration (e.g., 180 minutes).
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Data Analysis: Analyze the collected data for various parameters, including total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena. Manually score for stereotyped behaviors if necessary.
Mandatory Visualizations
References
- 1. Pharmacogenetics of antidepressant response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of genetic polymorphisms related to neurotransmitters and cytochrome P-450 enzymes in response to antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Sex-related differences in motor learning and performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Ambient Temperature on Locomotor Activity and Place Conditioning Elicited by Abused Psychostimulants in Mice: Role of 3,4-methylenedioxy moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of environmental enrichment on methylphenidate-induced locomotion and dopamine transporter dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurobehavioral Effects of Environmental Enrichment and Drug Abuse Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Environmental conditions modulate neurotoxic effects of psychomotor stimulant drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization and Metabolism of Drug Products Containing the Cocaine-Like New Psychoactive Substances this compound and Troparil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound: Synthesis and Effect on the Motor Activity of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: synthesis and effect on the motor activity of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
How to control for Indatraline's effects on food-maintained responding
Welcome to the technical support center for researchers utilizing Indatraline in studies involving food-maintained responding. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret your experiments accurately. Given that this compound can suppress food-maintained responding, it is crucial to distinguish between its potential anorectic effects and non-specific behavioral changes such as motor impairment or stereotypy.
Frequently Asked Questions (FAQs)
Q1: My this compound-treated animals are showing reduced lever pressing for food rewards. How can I determine if this is due to reduced motivation for food (anorexia) or a general disruption of their ability to perform the task?
A1: This is a critical experimental question. A reduction in responding could stem from several factors. To dissect the underlying cause, we recommend a multi-pronged approach:
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Free-Feeding Paradigm: In a separate session, provide your animals with free access to the same food reinforcer used in the operant task for a limited time. If this compound-treated animals consume less food than control animals in this paradigm, it suggests a genuine anorectic effect. If consumption is similar, the reduced operant responding is more likely due to motor or other non-specific behavioral effects.
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Locomotor Activity Assessment: Measure general locomotor activity in an open field test. If this compound significantly reduces movement, this could explain decreased lever pressing. Conversely, if it induces stereotypy (repetitive, invariant behaviors), this could interfere with the animal's ability to engage in the operant task.
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Progressive Ratio (PR) Schedule of Reinforcement: A PR schedule can provide a more nuanced measure of motivation. In this schedule, the number of responses required for each subsequent reinforcer increases. A lower "breakpoint" (the point at which the animal ceases to respond) in this compound-treated animals would strongly indicate reduced motivation for the food reward.[1][2][3][4][5]
Q2: What is the "behavioral satiety sequence" and how can it help in my this compound experiments?
A2: The behavioral satiety sequence (BSS) is the natural progression of behaviors an animal exhibits as it becomes full. Typically, this sequence is: feeding -> activity (e.g., grooming, exploring) -> rest.[6] By observing your animals after a feeding session, you can determine if this compound is inducing a normal satiety pattern or causing behavioral disruption. If the drug accelerates the transition through a normal BSS, it is likely enhancing satiety. However, if it disrupts the sequence with abnormal behaviors or premature, prolonged resting without preceding activity, the effect on feeding may be secondary to other central nervous system effects.
Q3: Are there specific control compounds I can use to compare with this compound's effects?
A3: Yes, using appropriate control compounds can provide valuable context for your results. Consider including:
-
A known anorectic agent: A compound like fenfluramine, which primarily acts on the serotonin system to reduce food intake, can help you benchmark the anorectic potential of this compound.[7]
-
A dopamine agonist: A compound like amphetamine can be used to compare the locomotor and stereotypic effects of this compound, as both have dopaminergic actions.[7]
By comparing the behavioral profiles of these compounds, you can better characterize the specific effects of this compound on food-maintained responding.
Troubleshooting Guides
Issue: Inconsistent or highly variable responding in this compound-treated animals.
Possible Cause 1: Stress or anxiety-related effects of the drug.
-
Troubleshooting Step: Habituate the animals thoroughly to the testing environment and injection procedures. Consider using a vehicle injection control group to account for any stress related to the injection itself.
Possible Cause 2: Dose-dependent effects leading to a narrow therapeutic window.
-
Troubleshooting Step: Conduct a thorough dose-response study. It's possible that lower doses of this compound may reduce responding for a cocaine reinforcer (if that is your primary interest) without significantly impacting food-maintained responding. A wider range of doses will help identify a concentration that provides the desired effect with minimal confounds.
Issue: Animals show a complete cessation of responding at higher doses of this compound.
Possible Cause: Severe motor impairment or the induction of strong, competing behaviors (stereotypy).
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Troubleshooting Step: Systematically observe the animals' behavior in the operant chamber. Record the incidence and duration of any stereotypic behaviors. If stereotypy is present, it is likely interfering with the operant task. In your analysis, you may need to exclude data from animals exhibiting high levels of stereotypy or consider a different behavioral assay that is less susceptible to this interference.
Data Presentation
To effectively present your control data, we recommend structuring it in clear, comparative tables.
Table 1: Effect of this compound on Food Consumption and Locomotor Activity
| Treatment Group | Dose (mg/kg) | Food Intake (g) in Free-Feeding Paradigm | Locomotor Activity (beam breaks/30 min) |
| Vehicle Control | 0 | 5.2 ± 0.4 | 1500 ± 120 |
| This compound | 0.1 | 4.8 ± 0.5 | 1450 ± 130 |
| This compound | 0.3 | 3.1 ± 0.3* | 1300 ± 110 |
| This compound | 1.0 | 1.5 ± 0.2 | 900 ± 90 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative examples.
Table 2: Progressive Ratio Breakpoint Analysis
| Treatment Group | Dose (mg/kg) | Breakpoint (Number of Responses) |
| Vehicle Control | 0 | 120 ± 15 |
| This compound | 0.1 | 110 ± 12 |
| This compound | 0.3 | 75 ± 10* |
| This compound | 1.0 | 30 ± 5** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative examples.
Experimental Protocols
Protocol 1: Free-Feeding Paradigm
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Habituation: For 3 days prior to testing, place animals in the testing chambers for 30 minutes with a pre-weighed amount of the food reinforcer.
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Drug Administration: On the test day, administer this compound or vehicle at the appropriate dose and route of administration.
-
Testing: 30 minutes post-injection, place the animal in the testing chamber with a pre-weighed amount of the food reinforcer.
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Measurement: After 30 minutes, remove the animal and weigh the remaining food. The difference represents the amount consumed.
Protocol 2: Progressive Ratio Schedule
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Training: Train animals on a fixed-ratio (FR) schedule (e.g., FR1, then FR5) until responding is stable.[2]
-
Baseline: Establish a stable baseline of responding on the progressive ratio schedule for at least 3 consecutive days. The response requirement should increase with each successive reinforcer delivery (e.g., 1, 2, 4, 6, 9, 12, etc.).[2]
-
Drug Administration: Administer this compound or vehicle.
-
Testing: Place the animal in the operant chamber and allow it to respond on the PR schedule for a set duration (e.g., 60 minutes).
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Data Analysis: The primary dependent measure is the "breakpoint," defined as the number of responses made for the last successfully obtained reinforcer.
Visualizations
Caption: Workflow for dissecting the effects of this compound.
References
- 1. Video: Progressive-ratio Responding for Palatable High-fat and High-sugar Food in Mice [jove.com]
- 2. Progressive-ratio Responding for Palatable High-fat and High-sugar Food in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progressive ratio (PR) schedules and the sipometer: Do they measure wanting, liking, and/or reward? A tribute to Anthony Sclafani and Karen Ackroff - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Night and day: diurnal differences in the behavioural satiety sequence in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the anorectic and motor activity effects of some aminoindanes, 2-aminotetralin and amphetamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Indatraline and Cocaine: Duration of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the duration of action of indatraline and cocaine, two non-selective monoamine reuptake inhibitors. The information presented is supported by experimental data from preclinical studies to assist researchers in understanding the pharmacological profiles of these compounds.
Executive Summary
This compound, a non-selective monoamine reuptake inhibitor, exhibits a significantly longer duration of action compared to cocaine. Preclinical studies demonstrate that the behavioral and neurochemical effects of this compound can persist for up to 24 hours after a single administration, whereas the effects of cocaine are comparatively short-lived, typically lasting from minutes to a few hours depending on the route of administration. This prolonged action of this compound is a key differentiator with potential implications for its consideration as a therapeutic agent.
Pharmacokinetic Profile
The duration of a drug's action is largely dictated by its pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion. While comprehensive pharmacokinetic data for this compound in common preclinical models is not as extensively published as for cocaine, available information points to a slower onset and a more sustained presence in the body.
Table 1: Comparative Pharmacokinetic Parameters of this compound and Cocaine in Preclinical Models
| Parameter | This compound (Rat) | Cocaine (Rat) |
| Route of Administration | Intraperitoneal (i.p.) | Intravenous (i.v.), Intraperitoneal (i.p.) |
| Time to Peak Concentration (Tmax) | Slower onset suggested by behavioral studies | ~10 minutes (i.v.)[1][2] |
| Peak Concentration (Cmax) | Data not readily available | Dose-dependent |
| Elimination Half-life (t½) | Long-lasting effects suggest a longer half-life | ~21.4 - 31.5 minutes (brain and blood)[2] |
| Duration of Behavioral Effects | At least 3 hours (motor activity)[3] | Minutes to hours, depending on the effect measured and route of administration.[1][4] |
Note: Direct comparative pharmacokinetic studies for this compound and cocaine under identical conditions are limited. The data for this compound is inferred from behavioral studies due to a lack of publicly available, specific pharmacokinetic parameters in rats.
Duration of Behavioral Effects
Locomotor activity is a commonly used behavioral measure to assess the stimulant effects of monoamine reuptake inhibitors. Studies directly comparing this compound and cocaine demonstrate a stark contrast in the duration of their effects on this behavior.
Experimental Data:
A study in rats showed that this compound's effects on motor activity, specifically stereotypy, were evident for at least three hours post-administration[3]. In contrast, the locomotor-activating effects of intravenously administered cocaine in rats are rapid in onset but also transient, with a return to baseline levels within approximately 30 minutes[1]. Similarly, studies in rhesus monkeys have shown that the behavioral effects of a single dose of this compound can last for up to 24 hours, highlighting its long-acting nature[5].
Duration of Neurochemical Effects
The primary mechanism of action for both this compound and cocaine is the blockade of monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine. In vivo microdialysis studies allow for the direct measurement of these neurotransmitter levels in specific brain regions, providing insight into the duration of the drugs' neurochemical effects.
Experimental Data:
In vivo microdialysis studies in rats have shown that intravenous cocaine produces a rapid and transient increase in extracellular dopamine in the striatum and nucleus accumbens, with levels peaking within 10 minutes and returning to baseline by 30 minutes[1][6]. While specific in vivo microdialysis data detailing the full time course of this compound's effects on dopamine levels is not as readily available, its sustained behavioral effects strongly suggest a prolonged elevation of extracellular dopamine compared to cocaine.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are crucial. Below are representative methodologies for key experiments used to determine the duration of action of these compounds.
Locomotor Activity Assessment in Rodents
Objective: To measure the time course of drug-induced changes in spontaneous motor activity.
Protocol:
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Animal Acclimation: Male Wistar rats are individually housed and acclimated to the testing room for at least 60 minutes before the experiment. The testing room is maintained under controlled temperature, humidity, and lighting conditions.
-
Apparatus: Locomotor activity is monitored in transparent acrylic cages equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.
-
Procedure:
-
Animals are placed in the activity chambers for a 30-60 minute habituation period to establish a baseline activity level.
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Following habituation, rats are administered either this compound, cocaine, or a vehicle control (e.g., saline) via intraperitoneal (i.p.) or intravenous (i.v.) injection.
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Locomotor activity is then recorded continuously for a predefined period (e.g., 3 to 24 hours) in discrete time bins (e.g., 5 or 10 minutes).
-
-
Data Analysis: The total number of beam breaks (ambulatory counts) and the time spent in specific zones of the chamber are quantified and analyzed over time to determine the onset, peak, and duration of the drug's effect.
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure the extracellular concentrations of dopamine in a specific brain region over time following drug administration.
Protocol:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens or striatum). Animals are allowed to recover for a minimum of 24-48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
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Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish baseline dopamine levels.
-
Drug Administration: this compound, cocaine, or vehicle is administered systemically (i.p. or i.v.).
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Sample Collection and Analysis: Dialysate collection continues for several hours post-injection. The concentration of dopamine in each sample is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine levels are typically expressed as a percentage of the baseline concentration and plotted over time to visualize the magnitude and duration of the drug-induced increase in extracellular dopamine.
Mechanism of Action and Signaling Pathways
Both this compound and cocaine are non-selective inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Their binding to these transporters blocks the reuptake of the respective neurotransmitters from the synaptic cleft, leading to an accumulation of these signaling molecules and enhanced postsynaptic receptor activation.
Table 2: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | DAT | SERT | NET |
| This compound | 1.7[7] | 0.42[7] | 5.8[7] |
| Cocaine | ~300-500 | ~300-500 | ~3600 |
Data represents approximate values from ligand-binding studies and can vary depending on the specific assay conditions.
The prolonged duration of action of this compound compared to cocaine, despite both acting on the same primary targets, is likely attributable to differences in their binding kinetics (association and dissociation rates) at the transporters and their pharmacokinetic properties.
Signaling Pathway Diagrams
The following diagrams illustrate the general mechanism of action and a simplified experimental workflow.
Caption: Mechanism of action for this compound and Cocaine.
Caption: Experimental workflow for locomotor activity assessment.
Conclusion
The available preclinical evidence consistently demonstrates that this compound has a markedly longer duration of action than cocaine. This is evident in both its behavioral and presumed neurochemical effects. This prolonged activity, coupled with a slower onset, distinguishes this compound from cocaine and warrants further investigation into its therapeutic potential, particularly in contexts where sustained monoamine transporter inhibition is desired. Future research should focus on obtaining detailed, head-to-head pharmacokinetic data for this compound and cocaine in relevant preclinical models to provide a more complete quantitative comparison.
References
- 1. Cocaine: an in vivo microdialysis evaluation of its acute action on dopamine transmission in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo microdialysis as a technique to monitor drug transport: correlation of extracellular cocaine levels and dopamine overflow in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Synthesis and Effect on the Motor Activity of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heightened cocaine-induced locomotor activity in adolescent compared to adult female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the long-acting monoamine reuptake inhibitor this compound on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cocaine increases extracellular dopamine in rat nucleus accumbens and ventral tegmental area as shown by in vivo microdialysis [pubmed.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride | 5-HT Transporters | Tocris Bioscience [tocris.com]
Comparative analysis of Indatraline and other monoamine uptake inhibitors
A Comparative Analysis of Indatraline and Other Monoamine Uptake Inhibitors
This compound is a non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT)[1][2][3][4]. Its pharmacological profile, characterized by a slow onset and long duration of action compared to cocaine, has prompted investigations into its potential as a treatment for psychostimulant addiction[1][3][4]. This guide provides a comparative analysis of this compound with other notable monoamine uptake inhibitors, including the non-selective inhibitor cocaine, the selective serotonin reuptake inhibitor (SSRI) sertraline, and the norepinephrine-dopamine reuptake inhibitor (NDRI) bupropion. The comparison is based on their binding affinities for the monoamine transporters, their mechanisms of action, and supporting experimental data.
Mechanism of Action: Monoamine Reuptake Inhibition
Monoamine uptake inhibitors exert their effects by binding to the presynaptic transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). This binding action blocks the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. The resulting increase in the extracellular concentration of monoamines leads to enhanced neurotransmission. The selectivity and potency of a drug for each of these transporters determine its specific pharmacological and clinical effects.
Caption: General mechanism of monoamine reuptake inhibition at the synapse.
Comparative Binding Affinities
The primary determinant of a monoamine uptake inhibitor's effect is its binding affinity for the dopamine, norepinephrine, and serotonin transporters. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the transporters. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound and other selected inhibitors.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Transporter Selectivity |
| This compound | 1.7 | 5.8 | 0.42 | Non-selective (SERT > DAT > NET) |
| Cocaine | 230[5] | 480[5] | 740[5] | Non-selective (DAT > NET > SERT) |
| Sertraline | 25[6] | - | - | SSRI |
| Bupropion | ~500[5] | ~100[5] | >10,000[5] | NDRI (NET > DAT) |
Note: Ki values can vary between studies depending on the experimental conditions, such as the tissue preparation (e.g., human vs. rodent) and the specific radioligand used.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays and synaptosomal uptake inhibition studies. In vivo microdialysis is another key technique used to confirm the effects of these inhibitors on extracellular monoamine concentrations in the brain.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a drug for a specific transporter. It involves competing the unlabeled drug of interest against a radiolabeled ligand that is known to bind to the transporter.
Methodology:
-
Tissue Preparation: Crude synaptosomal membranes are prepared from specific brain regions rich in the transporter of interest (e.g., striatum for DAT, hippocampus for SERT, cerebral cortex for NET) or from cells recombinantly expressing the human transporters.
-
Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, or [125I]RTI-55 for DAT and SERT) and varying concentrations of the unlabeled competitor drug (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Microdialysis
This technique allows for the measurement of extracellular concentrations of neurotransmitters in the brains of freely moving animals, providing a more direct assessment of a drug's in vivo effects.
Methodology:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sampling: Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane into the aCSF. The resulting fluid, called the dialysate, is collected at regular intervals.
-
Drug Administration: After a stable baseline of neurotransmitter levels is established, the drug of interest is administered systemically (e.g., via intraperitoneal injection).
-
Analysis: The concentration of monoamines in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Interpretation: The changes in neurotransmitter levels following drug administration are compared to the baseline levels to determine the drug's effect on monoamine reuptake in vivo.
Comparative Profiles
This compound: As a non-selective monoamine reuptake inhibitor, this compound elevates the extracellular levels of all three major monoamines. Its high affinity for SERT, followed by DAT and NET, suggests a potent and broad-spectrum activity. The slower onset and longer duration of action compared to cocaine may be attributed to its pharmacokinetic properties, such as its rate of crossing the blood-brain barrier and its dissociation rate from the transporters[1][3]. These characteristics are considered desirable for a potential medication for cocaine addiction, as they may reduce the abuse liability while still alleviating withdrawal symptoms.
Cocaine: Cocaine is also a non-selective inhibitor but with a different selectivity profile, generally showing higher affinity for DAT, followed by NET and SERT[5][7]. Its rapid entry into the brain and fast action at the transporters contribute to its high abuse potential and strong reinforcing effects, which are primarily mediated by its potent inhibition of dopamine reuptake in the brain's reward pathways[8].
Sertraline: In stark contrast to this compound and cocaine, sertraline is highly selective for the serotonin transporter[9][10]. This selectivity makes it an effective antidepressant and anxiolytic with a different side-effect profile compared to non-selective inhibitors. Its primary metabolite, desmethylsertraline, is also a serotonin uptake inhibitor, although less potent than the parent compound, which may contribute to its prolonged therapeutic effect[11].
Bupropion: Bupropion is an atypical antidepressant that primarily inhibits the reuptake of norepinephrine and dopamine, with virtually no effect on the serotonin transporter[12][13][14][15]. Its clinical profile is distinct from that of SSRIs, and it is often associated with a lower incidence of side effects like sexual dysfunction and weight gain[12][13]. The noradrenergic and dopaminergic actions of bupropion are thought to underlie its efficacy in treating depression and in aiding smoking cessation.
Conclusion
This compound represents a class of non-selective monoamine uptake inhibitors with a unique pharmacokinetic and pharmacodynamic profile. Its comparison with other inhibitors like cocaine, sertraline, and bupropion highlights the critical role that transporter selectivity and affinity play in determining the therapeutic applications and abuse potential of these compounds. The data gathered from experimental techniques such as radioligand binding assays and in vivo microdialysis are essential for characterizing these properties and guiding the development of novel pharmacotherapies for a range of neuropsychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. researchgate.net [researchgate.net]
- 4. Antidepressant this compound induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. Monoamine reuptake inhibitors enhance the discriminative state induced by cocaine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sertraline - Wikipedia [en.wikipedia.org]
- 11. Comparison of desmethylsertraline with sertraline as a monoamine uptake inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 15 Years of Clinical Experience With Bupropion HCl: From Bupropion to Bupropion SR to Bupropion XL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Bupropion - Wikipedia [en.wikipedia.org]
Indatraline Versus Sertraline: A Comparative Pharmacological Study
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological profiles of indatraline and sertraline, supported by experimental data and detailed methodologies.
This compound and sertraline are both potent inhibitors of monoamine transporters, crucial targets in the pharmacological management of various neuropsychiatric disorders. While sertraline is a widely prescribed selective serotonin reuptake inhibitor (SSRI), this compound is a non-selective monoamine reuptake inhibitor. This guide provides a detailed comparative analysis of their pharmacological properties, offering insights into their distinct mechanisms of action and potential therapeutic applications.
Data Presentation: Quantitative Comparison of Transporter Affinities
The primary pharmacological distinction between this compound and sertraline lies in their affinity and selectivity for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. The following tables summarize their binding affinities, presented as inhibition constants (Ki), derived from radioligand binding assays. Lower Ki values indicate higher binding affinity.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | SERT | DAT | NET |
| This compound | 0.42 | 1.7 | 5.8 |
| Sertraline | 0.29 | 25 | 420 |
Note: Data compiled from multiple sources.[1][2][3][4]
Table 2: Transporter Selectivity Ratios
| Compound | SERT/DAT Selectivity (Ki DAT / Ki SERT) | SERT/NET Selectivity (Ki NET / Ki SERT) |
| This compound | 4.05 | 13.81 |
| Sertraline | 86.21 | 1448.28 |
Selectivity ratios are calculated from the Ki values in Table 1.
These data clearly illustrate that while both compounds are potent inhibitors of SERT, this compound exhibits high affinity for all three monoamine transporters, making it a non-selective inhibitor. In contrast, sertraline is highly selective for SERT, with significantly lower affinity for DAT and negligible affinity for NET at clinically relevant doses.[1][5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the pharmacological profiles of this compound and sertraline.
Radioligand Binding Assays for Monoamine Transporters
This in vitro assay is used to determine the binding affinity of a compound for a specific receptor or transporter.
a. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human SERT, DAT, or NET are cultured and harvested.
-
Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
b. Binding Assay:
-
In a 96-well plate, membrane preparations are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) at a concentration near its Kd value.
-
A range of concentrations of the unlabeled test compound (this compound or sertraline) is added to compete with the radioligand for binding to the transporter.
-
Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
c. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, separating the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
d. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Monoamine Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of neurotransmitters into nerve terminals.
a. Synaptosome Preparation:
-
Brain tissue from rodents (e.g., striatum for DAT, hippocampus or cortex for SERT and NET) is dissected and homogenized in ice-cold sucrose buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes (resealed nerve terminals).
-
The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).[6][7]
b. Uptake Assay:
-
Synaptosomes are pre-incubated with a range of concentrations of the test compound (this compound or sertraline) or vehicle.
-
The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) at a concentration near its Km for the respective transporter.
-
The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.[6]
c. Termination and Measurement:
-
Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.
-
The radioactivity retained within the synaptosomes on the filters is quantified by scintillation counting.
d. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined. This value represents the functional potency of the inhibitor.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.
a. Surgical Procedure:
-
Rodents (rats or mice) are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted into a specific brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for serotonin).[8]
b. Microdialysis:
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).[9]
-
Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF.
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).[8]
c. Sample Analysis:
-
The concentration of neurotransmitters in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
d. Experimental Design:
-
After establishing a stable baseline of neurotransmitter levels, the animal is administered the test compound (this compound or sertraline) via a systemic route (e.g., intraperitoneal injection).
-
Dialysate samples continue to be collected to measure the drug-induced changes in extracellular neurotransmitter concentrations over time.
Mandatory Visualizations
References
- 1. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. This compound hydrochloride | 5-HT Transporters | Tocris Bioscience [tocris.com]
- 3. This compound hydrochloride | 5-HT Transporter Inhibitors: R&D Systems [rndsystems.com]
- 4. sertraline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Sertraline - Wikipedia [en.wikipedia.org]
- 6. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [jove.com]
- 7. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines | Journal of Neuroscience [jneurosci.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Indatraline for Cocaine Use Disorder: A Comparative Analysis of Preclinical Efficacy
Indatraline, a non-selective monoamine reuptake inhibitor, has been investigated as a potential pharmacotherapy for cocaine use disorder. Its mechanism of action, characterized by a slower onset and longer duration compared to cocaine, positions it as a candidate for substitution therapy.[1][2] This guide provides a comparative overview of the preclinical efficacy of this compound against other compounds, supported by experimental data from animal models. It is important to note that while preclinical results are promising, human clinical trials on the efficacy of this compound for cocaine dependence are currently lacking.[2][3]
Mechanism of Action: Monoamine Reuptake Inhibition
Cocaine's reinforcing effects are primarily mediated by its blockade of the dopamine transporter (DAT), leading to increased dopamine levels in the brain's reward pathways.[4][5] this compound, like cocaine, inhibits the reuptake of dopamine, as well as norepinephrine and serotonin.[1][6] This triple reuptake inhibition suggests a broader mechanism that could potentially address the complex neurobiology of cocaine addiction.[6]
Comparative Efficacy in Preclinical Models
Preclinical studies, primarily in non-human primates and rodents, have been instrumental in evaluating the potential of this compound. These studies typically assess the drug's ability to reduce cocaine self-administration and cocaine-seeking behaviors.
Quantitative Data Summary
| Compound | Animal Model | Key Efficacy Findings | Undesirable Effects |
| This compound | Rhesus Monkeys | Dose-dependent decrease in cocaine self-administration. A dose of 0.56 mg/kg/day nearly eliminated cocaine-maintained responding.[7] Effects lasted up to 24 hours.[7] | Decreased food-maintained responding, behavioral stereotypies, weight loss, and mild anemia at doses effective against cocaine self-administration.[7] |
| Rats | Failed to alter the cocaine dose-effect curve for self-administration.[8] Less efficacious than GBR 12909 and WIN 35,428 in reinstating extinguished cocaine-taking behavior.[8] Did not enhance cocaine-produced drug seeking.[8] | Not specified in the comparative study. | |
| GBR 12909 | Rats | Decreased responding for intermediate and high doses of cocaine.[8] Reinstated extinguished cocaine-taking behavior.[8] Enhanced cocaine-produced drug seeking at high doses.[8] | Potentiated cocaine-seeking behavior.[8] |
| WIN 35,428 | Rats | Decreased responding for intermediate and high doses of cocaine.[8] Reinstated extinguished cocaine-taking behavior.[8] Enhanced cocaine-produced drug seeking at high doses.[8] | Similar doses required to decrease cocaine self-administration and elicit drug seeking.[8] |
Experimental Protocols
The methodologies employed in these preclinical studies are crucial for interpreting the findings. Below are summaries of the key experimental protocols.
Protocol 1: Cocaine Self-Administration in Rhesus Monkeys [7]
-
Subjects: Adult male rhesus monkeys with a history of intravenous cocaine self-administration.
-
Apparatus: Experimental chambers equipped with two levers. Pushing one lever delivered an intravenous infusion of cocaine, while the other had no programmed consequence. A separate stimulus indicated food availability, and responding on the same lever delivered food pellets.
-
Procedure: Monkeys were trained to self-administer cocaine (0.032 mg/kg/injection) and food pellets in alternating daily sessions. The effects of acute and repeated this compound administration on cocaine and food-maintained responding were evaluated. For repeated administration, this compound (0.1-0.56 mg/kg/day) was given for 7 days.
-
Outcome Measures: The primary outcome was the rate of responding for cocaine and food. Behavioral and physiological side effects were also monitored.
Protocol 2: Cocaine Self-Administration and Seeking in Rats [8]
-
Subjects: Male Wistar rats with indwelling intravenous catheters.
-
Apparatus: Standard operant conditioning chambers with two levers.
-
Procedure:
-
Self-Administration: A within-session protocol was used to determine the dose-effect relationship for cocaine self-administration in a single daily session. Rats were pretreated with this compound (0.03-1.00 mg/kg), GBR 12909 (3.0-30.0 mg/kg), or WIN 35,428 (0.1-1.0 mg/kg) 30 minutes before the session.
-
Cocaine Seeking (Reinstatement): After establishing stable cocaine self-administration, responding was extinguished by replacing cocaine with saline. The ability of the test compounds to reinstate lever-pressing was then assessed.
-
-
Outcome Measures: The number of cocaine infusions and active lever presses were the primary measures for self-administration and seeking, respectively.
Other Therapeutic Approaches for Cocaine Use Disorder
While this compound remains an investigational compound, several other medications have been evaluated for cocaine dependence, though none are currently FDA-approved for this indication.[5][9] These include:
-
GABAergic medications: Baclofen, tiagabine, and topiramate have shown some promise in reducing cocaine use.[9]
-
Glutamatergic medications: Modafinil has demonstrated potential in promoting abstinence.[9]
-
Dopamine agonists: While a logical approach, their efficacy has been limited in clinical trials.
-
Disulfiram: An older medication for alcohol dependence, it has also shown some efficacy for cocaine relapse prevention.[9]
-
Cocaine Vaccine (TA-CD): This immunotherapeutic approach aims to prevent cocaine from crossing the blood-brain barrier.[4]
Conclusion
Preclinical evidence suggests that this compound can effectively reduce cocaine self-administration in non-human primates, supporting its potential as a substitution therapy.[7] However, its therapeutic window appears narrow, with undesirable side effects emerging at doses required for efficacy.[7] Studies in rats have yielded mixed results, with this compound failing to alter the cocaine self-administration dose-effect curve.[8]
In comparison to other dopamine uptake inhibitors like GBR 12909 and WIN 35,428, this compound appears to have a lower propensity to induce cocaine-seeking behavior, which could be a favorable characteristic.[8] However, the lack of human clinical trial data is a significant limitation in assessing its true therapeutic potential. Further research is needed to determine if the promising preclinical findings in primates can be translated to a safe and effective treatment for cocaine use disorder in humans. The development of novel pharmacotherapies remains a critical area of research, with a focus on medications that can reduce cocaine use without significant adverse effects.[5][9]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Agents in development for the management of cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacotherapeutic strategies for treating cocaine use disorder—what do we have to offer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Effects of the long-acting monoamine reuptake inhibitor this compound on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of GBR 12909, WIN 35,428 and this compound on cocaine self-administration and cocaine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Medications for the Treatment of Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of Indatraline and its Methoxy Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of indatraline and its various methoxy derivatives for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The information is based on published experimental data to facilitate informed decisions in drug discovery and neuroscience research.
This compound is a well-characterized monoamine transporter inhibitor, exhibiting potent affinity for DAT, SERT, and NET.[1] The introduction of methoxy groups to the this compound scaffold has been shown to significantly alter its binding affinity and selectivity, offering a range of pharmacological profiles for investigation.[2][3][4] This guide summarizes the key findings from a pivotal study by Gu et al. (2000) to highlight these structure-activity relationships.
Comparative Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and its methoxy derivatives at the dopamine, serotonin, and norepinephrine transporters. Lower Ki values indicate higher binding affinity.
| Compound | Methoxy Position | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| This compound | - | 1.7 | 0.42 | 5.8 |
| 13a | 4-Methoxy | 1.7 | 63 | 27 |
| 13b | 5-Methoxy | 10.2 | 6.7 | 110 |
| 13c | 6-Methoxy | 23 | 0.28 | 3.5 |
| 13d | 7-Methoxy | 30.6 | 108 | 130 |
| 13e | 5,7-Dimethoxy | 140 | 180 | 380 |
| 13f | 5,6-Dimethoxy | 15 | 11 | 98 |
| 17 | 2-Oxo-6-methoxy | 230 | 340 | 630 |
Data sourced from Gu et al. (2000), J. Med. Chem. 43(25), 4868-4876.[2][3][4]
From the data, it is evident that the position of the methoxy group profoundly influences the binding profile. For instance, the 4-methoxy derivative (13a ) retains the high DAT affinity of this compound while significantly reducing affinity for SERT and NET, thereby increasing its selectivity for the dopamine transporter.[2][4] Conversely, the 6-methoxy derivative (13c ) displays the highest affinity for both SERT and NET among the tested analogues, while maintaining reasonable affinity for DAT.[2][3]
Experimental Protocols
The binding affinities presented were determined using a competitive radioligand binding assay with membranes prepared from rat brain tissue.
Monoamine Transporter Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds (this compound and its methoxy derivatives) for the dopamine, serotonin, and norepinephrine transporters by measuring their ability to displace a specific radioligand.
Materials:
-
Rat brain tissue (e.g., striatum for DAT, cerebral cortex for SERT and NET)
-
Radioligands: [¹²⁵I]RTI-55 for DAT and SERT, [³H]nisoxetine for NET
-
Test compounds: this compound and its methoxy derivatives at various concentrations
-
Non-specific binding inhibitors: GBR 12909 (for DAT), citalopram (for SERT), and desipramine (for NET)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize dissected rat brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the transporters.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of a specific inhibitor (e.g., GBR 12909 for DAT).
-
Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental and Logical Relationships
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for determining binding affinity via competitive radioligand assay.
Signaling Pathway: Mechanism of Action
Caption: Inhibition of monoamine reuptake at the synapse by this compound derivatives.
References
- 1. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. The monoaminergic pathways and inhibition of monoamine transporters interfere with the antidepressive-like behavior of ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Link Between Indatraline-Induced Autophagy and Restenosis Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of indatraline and other therapeutic alternatives in the context of inhibiting restenosis through the induction of autophagy. Detailed experimental data, methodologies, and signaling pathways are presented to offer an objective evaluation for research and drug development professionals.
Comparative Efficacy of Autophagy Inducers in Restenosis Inhibition
The following tables summarize the quantitative data from key studies on this compound and its alternatives, caffeine and everolimus, demonstrating their effects on vascular smooth muscle cell (VSMC) proliferation and autophagy induction.
Disclaimer: The data presented below is compiled from different studies. Direct comparison should be made with caution due to variations in experimental conditions, including cell lines, drug concentrations, and treatment durations.
Table 1: In Vitro Efficacy of this compound on Vascular Smooth Muscle Cells (VSMCs)
| Parameter | This compound Concentration | Result | Citation |
| VSMC Proliferation (IC50) | 15 µM | 50% inhibition of cell proliferation | |
| Autophagy Induction (LC3 Conversion) | 1 µM | Increased LC3-II levels observed | |
| Autophagy Induction (MDC Staining) | 5 µM | Significant increase in monodansylcadaverine staining | |
| Autophagic Vacuoles per Cell (24h) | 5 µM | ~12 vacuoles/cell |
Table 2: In Vitro Efficacy of Caffeine on Vascular Smooth Muscle Cells (VSMCs)
| Parameter | Caffeine Concentration | Result | Citation |
| VSMC Proliferation Inhibition | 2 mM (48h) | Significant decrease in cell number | [1][2] |
| Autophagy Induction (LC3-II Levels) | 2 mM (48h) | Increased MAP1LC3B-II levels | [1][2] |
| Autophagy Induction (SQSTM1/p62 Levels) | 2 mM (48h) | Decreased SQSTM1/p62 levels | [1][2] |
| WNT Signaling (DVL2 Protein Levels) | 2 mM (48h) | Decreased DVL2 protein levels | [1][2][3] |
Table 3: In Vitro Efficacy of Everolimus on Vascular Smooth Muscle Cells (VSMCs)
| Parameter | Everolimus Concentration | Result | Citation |
| VSMC Proliferation Inhibition | 0.01 - 1000 nM | Dose-dependent inhibition | [4][5] |
| Autophagy Induction (LC3 Conversion) | 0.01 nM | Increased conversion of LC3-I to LC3-II | [4][5] |
| Autophagy Induction (Beclin 1 Expression) | 0.01 nM | Upregulated Beclin 1 expression | [4][5] |
| Cell Cycle Arrest | 10 and 1000 nM | Arrested cell cycle at G1 phase | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and comparison.
In Vitro Assessment of Autophagy and Cell Proliferation in VSMCs
Cell Culture:
-
This compound Studies: Human aortic smooth muscle cells (HASMCs) are cultured in SmGM-2 Smooth Muscle Growth Medium-2.
-
Caffeine Studies: Primary human and mouse aortic VSMCs and immortalized mouse aortic VSMCs are used.[1][2] Cells are cultured in DMEM supplemented with 10% FBS and penicillin/streptomycin.[1][2]
-
Everolimus Studies: Primary VSMCs are isolated from the thoracic aorta of Wistar rats and cultured in media with smooth muscle growth supplements.[4][5]
Drug Treatment:
-
Cells are treated with varying concentrations of this compound, caffeine, or everolimus for specified time periods (e.g., 24, 48, or 72 hours). Control cells are treated with the vehicle (e.g., DMSO).
Autophagy Assessment:
-
Western Blotting for LC3 and p62: Cell lysates are subjected to SDS-PAGE and immunoblotted with antibodies against LC3 and SQSTM1/p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate autophagy induction.
-
Fluorescence Microscopy for LC3 Puncta: Cells are transfected with a GFP-LC3 plasmid. After drug treatment, the formation of GFP-LC3 puncta (autophagosomes) is visualized and quantified using a fluorescence microscope.
-
Monodansylcadaverine (MDC) Staining: Cells are stained with MDC, a fluorescent dye that accumulates in autophagic vacuoles, and analyzed by fluorescence microscopy or a high-content screening system.
Cell Proliferation Assay (MTT Assay):
-
VSMCs are seeded in 96-well plates.
-
After drug treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) is added to each well and incubated.
-
The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability and proliferation.
In Vivo Rat Carotid Artery Balloon Injury Model for Restenosis
This model is a widely used preclinical model to evaluate the efficacy of therapeutic agents against restenosis.
Animal Model:
-
Male Sprague-Dawley rats are typically used.
Surgical Procedure:
-
Rats are anesthetized, and the left common carotid artery is exposed.
-
A balloon catheter (e.g., 2F Fogarty) is inserted into the external carotid artery and advanced to the common carotid artery.
-
The balloon is inflated to induce endothelial denudation and vessel wall injury.
-
The catheter is removed, and blood flow is restored.
Drug Administration:
-
The therapeutic agent (e.g., this compound, rapamycin) or vehicle is administered locally to the injured artery.
Histological Analysis:
-
After a specified period (e.g., 14 days), the carotid arteries are harvested, fixed, and embedded in paraffin.
-
Cross-sections are stained with hematoxylin and eosin (H&E) or other specific stains.
-
The neointimal and medial areas are measured to calculate the intima-to-media ratio, a key indicator of restenosis.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: this compound-induced autophagy signaling pathway.
Caption: Caffeine's dual mechanism on autophagy and WNT signaling.
References
- 1. Caffeine prevents restenosis and inhibits vascular smooth muscle cell proliferation through the induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeine prevents restenosis and inhibits vascular smooth muscle cell proliferation through the induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. Enhanced autophagy by everolimus contributes to the antirestenotic mechanisms in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Indatraline vs. GBR 12909: A Comparative Guide on Selectivity for the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Indatraline and GBR 12909, focusing on their selectivity for the dopamine transporter (DAT). The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
This compound and GBR 12909 are both potent inhibitors of the dopamine transporter, a key protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft. By blocking DAT, these compounds increase the extracellular concentration of dopamine, thereby modulating dopaminergic neurotransmission. While both are used in neuroscience research to probe the function of the dopaminergic system, they exhibit distinct selectivity profiles across the monoamine transporters, which include the serotonin transporter (SERT) and the norepinephrine transporter (NET), in addition to DAT. Understanding these differences is crucial for the accurate interpretation of experimental results. This compound is a non-selective monoamine transporter inhibitor, blocking the reuptake of dopamine, norepinephrine, and serotonin.[1] In contrast, GBR 12909 is a potent and selective dopamine uptake inhibitor.[2]
Quantitative Comparison of Binding Affinities
The selectivity of this compound and GBR 12909 for the dopamine transporter is quantitatively assessed by their binding affinities (Ki values) for DAT, SERT, and NET. The Ki value represents the concentration of the compound required to occupy 50% of the transporters in a radioligand binding assay, with lower values indicating higher affinity.
| Compound | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| This compound | 1.7[3][4] | 0.42[3][4] | 5.8[3][4] | 0.25 | 3.41 |
| GBR 12909 | ~1-1.2 | ~1259 | ~95.5 | ~1049 | ~79.6 |
Note: Ki values for GBR 12909 were calculated from pKi values of 7.92 (DAT), 5.9 (SERT), and 7.02 (NET)[5]. A Ki of ~1 nM for DAT with >100-fold lower affinity for SERT and NET is also reported[2]. The selectivity ratio is calculated as Ki(SERT or NET) / Ki(DAT).
As the data indicates, GBR 12909 is highly selective for the dopamine transporter, with over a 1000-fold greater affinity for DAT compared to SERT and approximately 80-fold greater affinity compared to NET. In contrast, this compound is a potent inhibitor of all three monoamine transporters. Notably, it displays the highest affinity for the serotonin transporter, followed by the dopamine and norepinephrine transporters.
Mechanism of Action
Both this compound and GBR 12909 act as competitive inhibitors at the substrate-binding site of monoamine transporters. By occupying this site, they prevent the reuptake of their respective neurotransmitters from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of the neurotransmitter in the synapse, prolonging its action on postsynaptic receptors.
Caption: Inhibition of monoamine transporters by this compound or GBR 12909.
Experimental Protocols
The binding affinities of this compound and GBR 12909 for monoamine transporters are typically determined using competitive radioligand binding assays.
Objective: To determine the binding affinity (Ki) of a test compound (this compound or GBR 12909) for a specific monoamine transporter (DAT, SERT, or NET) by measuring its ability to displace a known radioligand.
Materials:
-
Membrane Preparations: Cell membranes expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Radioligand: A radioactive ligand that binds with high affinity and specificity to the target transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Test Compound: this compound or GBR 12909 at various concentrations.
-
Non-specific Binding Control: A high concentration of a known non-radioactive ligand to determine non-specific binding (e.g., 10 µM GBR 12909 for DAT).
-
Assay Buffer: Appropriate buffer for the binding reaction (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radioactive ligand).
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
The choice between this compound and GBR 12909 should be dictated by the specific research question.
-
GBR 12909 is the compound of choice for studies specifically investigating the role of the dopamine transporter, due to its high selectivity. Its minimal interaction with SERT and NET reduces the likelihood of confounding effects from the serotonergic and noradrenergic systems.
-
This compound is a valuable tool for studies where the simultaneous inhibition of all three monoamine transporters is desired. Its high potency at DAT, SERT, and NET makes it suitable for investigating the combined effects of elevated synaptic levels of dopamine, serotonin, and norepinephrine. However, its lack of selectivity means that any observed effects cannot be solely attributed to the inhibition of the dopamine transporter.
Researchers should carefully consider these distinct pharmacological profiles when designing experiments and interpreting data to ensure the validity and specificity of their findings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 3. This compound hydrochloride | 5-HT Transporter Inhibitors: R&D Systems [rndsystems.com]
- 4. This compound hydrochloride | 5-HT Transporters | Tocris Bioscience [tocris.com]
- 5. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Indatraline and Methylphenidate: Behavioral Effects and Pharmacological Profiles
This guide provides a detailed comparison of the behavioral and pharmacological effects of indatraline and methylphenidate, two centrally active monoamine reuptake inhibitors. While both compounds impact dopaminergic and noradrenergic systems, their distinct affinities for serotonin transporters result in differing behavioral profiles. This analysis synthesizes preclinical data to inform researchers and drug development professionals on their comparative mechanisms, reinforcing effects, and abuse liability.
Mechanism of Action: A Tale of Two Inhibitors
Both methylphenidate and this compound exert their effects by blocking the reuptake of monoamine neurotransmitters, thereby increasing their synaptic concentrations.[1][2] However, their selectivity and potency at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) differ significantly.
Methylphenidate is primarily classified as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3][4] It demonstrates a high affinity for both DAT and NET, leading to increased activity in these systems, which is believed to underpin its therapeutic effects in Attention-Deficit/Hyperactivity Disorder (ADHD).[3][4][5] Its affinity for the serotonin transporter (SERT) is considered clinically insignificant.[1][6]
In contrast, this compound is a non-selective monoamine transporter inhibitor, potently blocking the reuptake of dopamine, norepinephrine, and serotonin.[2][7][8] This "triple reuptake inhibitor" profile gives it a broader spectrum of neurochemical action compared to methylphenidate.
Pharmacological Profile: Monoamine Transporter Affinities
The binding affinity (Ki) of a compound to its target is a critical measure of its potency. The lower the Ki value, the higher the affinity. A comparison of the Ki values for this compound and methylphenidate clearly illustrates their distinct pharmacological profiles.
| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) |
| This compound | 1.7[7] | 5.8[7] | 0.42[7] |
| Methylphenidate | 33 - 193[6][9] | 38 - 244[6][9] | >10,000 - >50,000[6][10] |
| Note: Ki values can vary based on experimental conditions and tissue preparations (e.g., rat vs. human). The ranges provided reflect data from multiple studies. |
Comparative Behavioral Effects
The differences in neurochemical action translate to distinct behavioral outcomes in preclinical models, particularly in locomotor activity, reinforcing properties, and discriminative stimulus effects.
Locomotor Activity
Psychostimulants typically increase locomotor activity in rodents, an effect largely mediated by dopamine.
-
Methylphenidate: Dose-dependently increases locomotor activity in rats and mice.[11][12][13] Studies show that intraperitoneal (i.p.) administration is more potent in stimulating locomotion than oral administration, which is attributed to higher central drug bioavailability.[11][13] Chronic administration of methylphenidate, however, does not appear to produce the same behavioral sensitization (an increased locomotor response) seen with daily injections of cocaine.[14]
-
This compound: As a potent dopamine reuptake inhibitor, this compound is also expected to increase locomotor activity. However, its slow onset and long duration of action may result in a different activity profile compared to the more acute effects of methylphenidate.[2][8]
| Behavioral Assay | Methylphenidate Effect | This compound Effect (Predicted) |
| Acute Locomotor Activity | Dose-dependent increase[11][12] | Dose-dependent increase |
| Chronic Administration | No significant tolerance or sensitization observed[14] | Slower onset and longer duration may alter sensitization profile |
Reinforcing Properties & Self-Administration
A drug's reinforcing efficacy, often studied via intravenous self-administration in animals, is a key predictor of its abuse potential.
-
Methylphenidate: Is readily self-administered by rats, demonstrating its reinforcing properties.[15][16] Its reinforcing efficacy is comparable to that of cocaine, and it is mediated by its action on D1 and D2 dopamine receptors.[15][16] Early life exposure to methylphenidate has been shown in some studies to enhance the reinforcing effects of cocaine later in life.[17]
-
This compound: Despite its potent dopaminergic activity, this compound's unique pharmacokinetic profile—characterized by a slow onset and long duration of action—has led to its investigation as a potential treatment for psychostimulant abuse.[2][8] This profile is thought to reduce its abuse liability compared to drugs with a rapid onset like cocaine. Pre-treatment with this compound has been shown to block the effects of methamphetamine and MDMA in laboratory settings.[2]
Drug Discrimination
Drug discrimination studies assess the subjective internal state produced by a drug. Animals are trained to recognize a specific drug's effects to receive a reward.
-
Methylphenidate: Produces a clear discriminative stimulus cue in both rodents and humans.[18][19] Studies show that its subjective effects are symmetrical with d-amphetamine, meaning animals trained to recognize one drug will respond similarly to the other.[18][20][21] This indicates a significant overlap in their subjective effects, mediated primarily by their actions as stimulants.
-
This compound: Due to its potent effects on all three monoamine systems, the discriminative stimulus effects of this compound are likely to be more complex than those of methylphenidate. It would be expected to substitute for other stimulants due to its DAT and NET inhibition, but its strong SERT inhibition would likely produce a distinct subjective cue, potentially more similar to that of cocaine, which also has significant SERT activity.
Experimental Protocols
The data presented are derived from established preclinical behavioral paradigms. Below are detailed methodologies for key experiments cited.
Intravenous Self-Administration
This protocol is used to assess the reinforcing properties and abuse potential of a compound.
Objective: To determine if animals will voluntarily work to receive infusions of a drug.
Methodology:
-
Surgical Preparation: Rats are surgically implanted with an indwelling intravenous (e.g., jugular) catheter, which is externalized on their back.
-
Apparatus: Animals are placed in operant conditioning chambers equipped with two levers. The chamber is connected to a syringe pump for drug infusion.
-
Acquisition Training: Pressing the "active" lever results in the delivery of a drug infusion (e.g., methylphenidate at 0.25 mg/kg/infusion), often paired with a light or tone cue.[15] Pressing the "inactive" lever has no consequence.
-
Schedules of Reinforcement:
-
Fixed Ratio (FR): A set number of lever presses is required for each infusion (e.g., FR1 requires one press).[15][17] This schedule is used to establish and maintain self-administration behavior.
-
Progressive Ratio (PR): The number of presses required for each subsequent infusion increases systematically. The "breakpoint" (the last ratio completed) serves as a measure of the drug's motivational strength.[15]
-
-
Extinction and Reinstatement: After self-administration is established, lever pressing can be "extinguished" by replacing the drug with saline. Reinstatement of drug-seeking behavior can then be triggered by a priming dose of the drug, a cue, or a stressor.[15]
Locomotor Activity Measurement
Objective: To quantify the stimulant or sedative effects of a drug on spontaneous movement.
Methodology:
-
Apparatus: Animals are placed in a clear open-field chamber equipped with a grid of infrared photobeams.
-
Habituation: Animals are typically allowed a habituation period (e.g., 30-60 minutes) in the chamber before drug administration to allow baseline activity levels to stabilize.
-
Administration: The test compound (e.g., methylphenidate) or vehicle is administered via the desired route (e.g., i.p. or oral gavage).[11]
-
Data Collection: An automated system records the number of beam breaks over time. This data can be analyzed to determine total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the chamber (e.g., center vs. periphery).
Drug Discrimination
Objective: To assess the interoceptive (subjective) effects of a drug.
Methodology:
-
Apparatus: A two-lever operant conditioning chamber is used.
-
Training: Food-deprived animals are trained to press one lever for a food reward after being administered the training drug (e.g., 30 mg methylphenidate, oral) and the other lever after being administered a vehicle (placebo).[18]
-
Testing: Once the animal reliably presses the correct lever (>80% accuracy), test sessions are conducted.[21] During test sessions, novel drugs or different doses of the training drug are administered, and the percentage of responses on the drug-appropriate lever is measured as an index of how similar the test drug's subjective effect is to the training drug.
Summary and Conclusion
This compound and methylphenidate, while both potent monoamine reuptake inhibitors, present distinct profiles that are critical for researchers in neuroscience and drug development.
-
Methylphenidate acts as a classic NDRI, and its behavioral profile—characterized by locomotor stimulation, robust reinforcement, and subjective effects similar to amphetamine—is consistent with this mechanism. Its rapid onset and reinforcing efficacy are central to both its therapeutic action and its abuse potential.
-
This compound is a non-selective triple reuptake inhibitor with potent activity at DAT, NET, and SERT. Its unique slow-onset, long-duration pharmacokinetic profile suggests a lower abuse liability compared to traditional stimulants.[8] This makes it a compound of interest not as a drug of abuse, but as a potential pharmacotherapy for stimulant addiction.
The comparative data underscores that while DAT and NET inhibition are key drivers of stimulant-like behavioral effects, the addition of potent SERT inhibition and altered pharmacokinetics, as seen with this compound, can fundamentally change a compound's overall behavioral profile and therapeutic potential. Future research should continue to explore how these neurochemical differences translate to more complex behaviors and clinical outcomes.
References
- 1. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Methylphenidate - Wikipedia [en.wikipedia.org]
- 4. Stimulant - Wikipedia [en.wikipedia.org]
- 5. Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. This compound hydrochloride | 5-HT Transporter Inhibitors: R&D Systems [rndsystems.com]
- 8. This compound [medbox.iiab.me]
- 9. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison between intraperitoneal and oral methylphenidate administration: A microdialysis and locomotor activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chronic methylphenidate alters locomotor activity and dopamine transporters differently from cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of methylphenidate self-administration and reinstatement in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methylphenidate and Cocaine Self-Administration Produce Distinct Dopamine Terminal Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Early methylphenidate exposure enhances cocaine self-administration but not cocaine-induced conditioned place preference in young adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discriminative stimulus and self-reported effects of methylphenidate, d-amphetamine, and triazolam in methylphenidate-trained humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Discriminative Stimulus Properties of Methylphenidate in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human Drug Discrimination: Elucidating the Neuropharmacology of Commonly Abused Illicit Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discriminative Stimulus and Subject-Rated Effects of Methamphetamine, d-Amphetamine, Methylphenidate, and Triazolam in Methamphetamine-Trained Humans - PMC [pmc.ncbi.nlm.nih.gov]
Indatraline and Mazindol: A Comparative Analysis of Monoamine Transporter Binding Affinity
In the landscape of neuropharmacology, the study of monoamine transporter ligands is critical for the development of therapeutics for a range of neurological and psychiatric disorders. Among these, indatraline and mazindol are two notable compounds that exert their effects by modulating the activity of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This guide provides a detailed comparison of the binding affinities of this compound and mazindol, supported by experimental data, to assist researchers and drug development professionals in their understanding of these compounds.
Data Presentation: Quantitative Binding Affinity
The binding affinity of a ligand for its target is a crucial determinant of its potency and selectivity. The inhibitory constant (Kᵢ) is a quantitative measure of this affinity, with lower values indicating a higher affinity. The table below summarizes the Kᵢ values for this compound and mazindol at the three major monoamine transporters.
| Compound | Dopamine Transporter (DAT) Kᵢ (nM) | Serotonin Transporter (SERT) Kᵢ (nM) | Norepinephrine Transporter (NET) Kᵢ (nM) |
| This compound | 1.7[1][2] | 0.42[1][2] | 5.8[1][2] |
| Mazindol | 45[3] | 50[3] | 18[3] |
From this data, it is evident that this compound exhibits a significantly higher affinity for all three monoamine transporters compared to mazindol. Notably, this compound displays the highest affinity for the serotonin transporter, followed by the dopamine and norepinephrine transporters. In contrast, mazindol shows a preference for the norepinephrine transporter, followed by the dopamine and serotonin transporters.
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented above are typically determined using in vitro radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor or transporter.
Principle
A radioligand binding assay measures the affinity of a test compound (e.g., this compound or mazindol) by its ability to compete with a radiolabeled ligand for binding to the target transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
General Protocol for Competitive Radioligand Binding Assay
-
Preparation of Transporter Source:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine, serotonin, or norepinephrine transporter are commonly used. The cells are cultured to near confluence.
-
Brain Tissue: Specific brain regions rich in the target transporters (e.g., striatum for DAT, frontal cortex for NET, and various regions for SERT) are dissected from laboratory animals (e.g., rats). The tissue is homogenized in a cold buffer to prepare a membrane fraction containing the transporters.
-
-
Assay Buffer: A typical assay buffer consists of a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl) at a physiological pH (around 7.4).
-
Incubation:
-
The transporter preparation (cell membranes or brain homogenate) is incubated in the assay buffer.
-
A fixed concentration of a specific radioligand is added. Commonly used radioligands include:
-
DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55
-
SERT: [³H]citalopram or [³H]paroxetine
-
NET: [³H]nisoxetine or [³H]tomoxetine
-
-
Varying concentrations of the unlabeled test compound (this compound or mazindol) are added to compete with the radioligand.
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).
-
-
Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor for the respective transporter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC₅₀ value is determined from the resulting sigmoidal curve using non-linear regression analysis.
-
The Kᵢ value is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Mandatory Visualization
References
- 1. Radioligand-Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Replicating Indatraline's Psychomotor Stimulant Effects: A Comparative Guide for Researchers
This guide provides a comparative analysis of studies investigating the effects of indatraline on motor activity, alongside data from similar psychostimulants. It is intended for researchers, scientists, and drug development professionals seeking to replicate and expand upon these findings. The guide summarizes quantitative data, details experimental protocols, and visualizes key experimental and biological pathways.
Comparison of Motor Activity Effects
This compound, a non-selective monoamine reuptake inhibitor, has been shown to produce a dose-dependent and long-lasting increase in motor activity. Its effects are often compared to cocaine due to their similar mechanisms of action, though this compound exhibits a slower onset and longer duration. The following table summarizes the effects of this compound and other psychostimulants on various parameters of motor activity in rodents.
| Compound | Animal Model | Doses (mg/kg, i.p.) | Primary Motor Effects | Duration of Action | Key Findings |
| This compound | Wistar Rats | 1.0, 2.0, 3.0 | Increased ambulation and stereotypy. | At least 3 hours. | Effects were stable over the 3-hour observation period. |
| Cocaine | Sprague-Dawley Rats | 10, 20, 30 | Dose-dependent increase in locomotor activity. | Shorter than this compound. | Female rats may show higher activity levels at baseline and a leftward shift in the dose-response curve. |
| GBR 12909 | Rats | 1, 10, 20 | Dose-dependent increase in locomotion, rearing, sniffing, and stereotypy. | Long-lasting behavioral activation. | A selective dopamine reuptake inhibitor with a behavioral profile similar to other psychostimulants. |
| Methylphenidate | Wistar-Kyoto Rats | 0.6, 2.5, 10.0 | Dose-dependent increase in horizontal and vertical activity. | Not specified | 0.6 mg/kg dose did not produce a significant effect on locomotor activity. |
Experimental Protocols
The following is a detailed methodology for a typical open-field test used to assess the effects of psychomotor stimulants on locomotor activity in rodents. This protocol is a synthesis of standard procedures described in the literature.
Objective: To quantify spontaneous locomotor activity and stereotyped behaviors in rodents following the administration of a test compound.
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 30 cm) made of a non-porous material (e.g., PVC or Plexiglas).
-
The arena is equipped with a grid of infrared beams to automatically track horizontal (ambulation) and vertical (rearing) movements. Alternatively, a video camera mounted above the arena can be used for automated or manual scoring.
-
The testing room should be sound-attenuated and have controlled lighting and temperature.
Procedure:
-
Acclimation: Animals are brought to the testing room at least 30-60 minutes before the start of the experiment to acclimate to the new environment.
-
Habituation: Each animal is placed individually in the center of the open-field arena and allowed to explore freely for a predetermined period (e.g., 30-60 minutes) to establish a baseline level of activity.
-
Drug Administration: Following the habituation period, animals are removed from the arena and administered the test compound (e.g., this compound, cocaine, GBR 12909, or methylphenidate) or vehicle via the desired route (e.g., intraperitoneal injection).
-
Data Collection: Immediately after injection, the animal is returned to the open-field arena, and its motor activity is recorded for a specified duration (e.g., 1-3 hours). Key parameters to measure include:
-
Ambulation: The total distance traveled, or the number of horizontal beam breaks.
-
Stereotypy: Repetitive, invariant behaviors such as sniffing, gnawing, or head weaving. This can be scored manually or using automated systems that detect repetitive beam breaks in a localized area.
-
Rearing: The number of times the animal stands on its hind legs, often indicative of exploratory behavior. This is typically measured by vertical beam breaks.
-
-
Data Analysis: The data is typically analyzed in time bins (e.g., 5-10 minute intervals) to observe the onset, peak, and duration of the drug's effect. Statistical analysis (e.g., ANOVA) is used to compare the effects of different doses of the drug with the vehicle control group.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a study investigating the effects of a psychomotor stimulant on locomotor activity.
A Comparative Analysis of the Metabolic Pathways of Indatraline and Troparil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic pathways of two psychoactive substances, Indatraline and Troparil. The information presented is based on available in vitro and in vivo experimental data, primarily from studies conducted in rats and with pooled human liver S9 fractions. This document summarizes the key metabolic transformations, identifies the resulting metabolites, and outlines the experimental methodologies used for their characterization.
Executive Summary
This compound and Troparil undergo distinct metabolic transformations. The metabolism of this compound is characterized by hydroxylation and subsequent glucuronidation. In contrast, Troparil's metabolism is primarily driven by demethylation and hydroxylation, followed by glucuronidation. In rat studies, the parent this compound compound was not detectable in urine, suggesting extensive metabolism, whereas Troparil's Phase I metabolites were found in both rat urine and human liver S9 incubations. Phase II metabolites for both compounds were only detected in rat urine under the studied conditions. A key distinction is the primary initial metabolic step: aromatic hydroxylation for this compound and demethylation for Troparil[1][2][3].
Metabolic Pathways of this compound
This compound undergoes both Phase I and Phase II metabolism. The primary Phase I reaction is aromatic hydroxylation, leading to the formation of two hydroxylated metabolites. These are then subject to Phase II glucuronidation. Additionally, metabolites formed through a combination of hydroxylation and demethylation also undergo glucuronidation[1][2]. In total, two Phase I and four Phase II metabolites have been identified in rat urine[1][2][3]. The parent compound was not detected in rat urine, indicating significant metabolic clearance[1][2][3].
This compound Metabolites
| Metabolite ID | Phase | Metabolic Reaction | Detection Matrix | Reference |
| M1 | I | Aromatic Hydroxylation | Rat Urine | [1][2] |
| M2 | I | Aromatic Hydroxylation | Rat Urine | [1][2] |
| M3 | II | Hydroxylation + Glucuronidation | Rat Urine | [1][2] |
| M4 | II | Hydroxylation + Glucuronidation | Rat Urine | [1][2] |
| M5 | II | Hydroxylation + Demethylation + Glucuronidation | Rat Urine | [1][2] |
| M6 | II | Hydroxylation + Demethylation + Glucuronidation | Rat Urine | [1][2] |
Note: This table presents qualitative data on the detected metabolites.
This compound Metabolic Pathway Diagram
Metabolic Pathways of Troparil
The metabolism of Troparil involves a series of Phase I and Phase II reactions. The main initial metabolic step is demethylation of the ester group[1][2]. This is followed by hydroxylation at either the tropane or phenyl ring, or a combination of these reactions. These Phase I metabolites can then undergo Phase II glucuronidation[1][2]. Four Phase I and three Phase II metabolites have been identified[1][2][3]. Phase I metabolites were detected in both rat urine and pooled human liver S9 fraction incubations, while Phase II metabolites were only found in rat urine[1][2][3].
Troparil Metabolites
| Metabolite ID | Phase | Metabolic Reaction | Detection Matrix | Reference |
| M1 | I | Demethylation | Rat Urine, pHLS9 | [1][2] |
| M2 | I | Demethylation + Hydroxylation | Rat Urine, pHLS9 | [1][2] |
| M3 | I | Demethylation + Hydroxylation | Rat Urine, pHLS9 | [1][2] |
| M4 | I | Hydroxylation | Rat Urine, pHLS9 | [1][2] |
| M5 | II | Demethylation + Hydroxylation + Glucuronidation | Rat Urine | [1][2] |
| M6 | II | Hydroxylation + Glucuronidation | Rat Urine | [1][2] |
| M7 | II | Hydroxylation + Glucuronidation | Rat Urine | [1][2] |
Note: This table presents qualitative data on the detected metabolites. pHLS9 = pooled human liver S9 fraction.
Troparil Metabolic Pathway Diagram
Comparative Summary
| Feature | This compound | Troparil |
| Primary Phase I Reaction | Aromatic Hydroxylation | Demethylation |
| Other Phase I Reactions | Demethylation | Hydroxylation (Tropane and Phenyl rings) |
| Phase II Reaction | Glucuronidation | Glucuronidation |
| Parent Compound in Rat Urine | Not Detected | Not explicitly stated, but metabolites were present |
| Phase I Metabolites in pHLS9 | Not Detected | Detected |
| Phase II Metabolites in pHLS9 | Not Detected | Not Detected |
Experimental Protocols
The following experimental methodologies are based on the primary research investigating the metabolism of this compound and Troparil[1].
In Vitro Metabolism with Pooled Human Liver S9 Fraction (pHLS9)
-
Incubation Mixture: The incubation mixture contained pooled human liver S9 fraction (1 mg/mL protein), a NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and various cofactors for Phase II reactions (UDPGA, PAPS, SAM, DTT, GSH) in a phosphate buffer.
-
Reaction Initiation: Reactions were initiated by the addition of the substrate (this compound or Troparil) at a concentration of 25 µM.
-
Incubation Conditions: Incubations were carried out at 37°C with shaking at 200 rpm for up to 480 minutes.
-
Sample Collection and Termination: Aliquots were taken at 60 minutes and at the end of the incubation period. The reaction was terminated by the addition of ice-cold acetonitrile.
-
Sample Preparation: Samples were centrifuged to precipitate proteins, and the supernatant was transferred for analysis.
-
Controls: Blank incubations without the substrate and control samples without the pHLS9 fraction were included to identify non-metabolic degradation products and interfering compounds.
In Vivo Metabolism in Rats
-
Animal Model: Male Wistar rats were used for the in vivo studies.
-
Drug Administration: A single oral dose of 2 mg/kg of either this compound or Troparil was administered.
-
Urine Collection: Urine was collected over a 24-hour period using metabolism cages that separated urine and feces.
-
Sample Preparation: Urine samples were prepared for analysis without extensive purification. The specific preparation method was not detailed in the provided information.
Analytical Methodology: HPLC-HRMS/MS
-
Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution tandem mass spectrometer (HPLC-HRMS/MS) was used for the analysis of metabolites.
-
Ionization Mode: Positive ionization mode was used for both this compound and Troparil.
-
Data Acquisition: Data was acquired in full scan mode followed by a data-dependent acquisition mode for fragmentation analysis.
-
Metabolite Identification: Metabolites were tentatively identified by comparing their mass spectra and fragmentation patterns with those of the parent compound.
Experimental Workflow Diagram
Conclusion and Future Directions
The metabolic pathways of this compound and Troparil show clear differences, primarily in their initial Phase I transformations. While this compound is mainly hydroxylated, Troparil undergoes demethylation as its principal initial metabolic step. Both compounds are subsequently conjugated with glucuronic acid.
It is important to note that the data presented here is qualitative and derived from animal and in vitro models. A significant knowledge gap remains concerning the quantitative aspects of metabolite formation and the specific human cytochrome P450 isoenzymes responsible for the Phase I metabolism of these compounds. Future research should focus on:
-
Quantitative analysis of the metabolites in various biological matrices to understand the pharmacokinetic profiles of this compound and Troparil better.
-
Reaction phenotyping studies using a panel of recombinant human CYP450 enzymes to identify the specific enzymes involved in their metabolism. This will be crucial for predicting potential drug-drug interactions.
-
In vivo studies in humans to confirm the metabolic pathways and metabolite profiles observed in preclinical models.
Such studies will provide a more complete understanding of the metabolism and disposition of this compound and Troparil, which is essential for assessing their pharmacological and toxicological profiles in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolomics-guided discovery of cytochrome P450s involved in pseudotropine-dependent biosynthesis of modified tropane alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Trans- and Cis-Indatraline Isomer Activity at Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the trans- and cis-isomers of Indatraline, a potent non-selective monoamine transporter inhibitor. By examining their differential binding affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), this document aims to inform research and development in neuropharmacology and drug design. The information is supported by experimental data from mass spectrometry-based binding assays and traditional radioligand binding studies.
Introduction to this compound and its Stereoisomers
This compound, (1R,3S)-rel-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine, is a well-characterized triple reuptake inhibitor, meaning it blocks the reuptake of dopamine, norepinephrine, and serotonin in the brain.[1] This mechanism of action underlies its potential therapeutic applications in conditions such as depression and substance abuse disorders.[2] The synthesis of this compound can result in the formation of stereoisomers, specifically the trans-isomer ((1R,3S)-Indatraline) and the cis-isomer. The spatial arrangement of the substituents on the indane ring system dictates the isomer's ability to bind to its target transporters, leading to significant differences in pharmacological activity.
Comparative Binding Affinity of Trans- vs. Cis-Indatraline
The primary measure of a compound's activity at a specific transporter is its binding affinity, often expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher binding affinity. The following table summarizes the binding affinities of the trans- and cis-isomers of this compound for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters, as determined by mass spectrometry-based binding assays.
Table 1: Binding Affinities (Kd in nM) of this compound Isomers at Human Monoamine Transporters [3]
| Isomer | hDAT (Kd in nM) | hSERT (Kd in nM) | hNET (Kd in nM) |
| Trans-(1R,3S)-Indatraline | 1.5 | 0.8 | 3.2 |
| Cis-Indatraline | 180 | 25 | 450 |
Data extracted from Grimm et al., 2015.[3]
As the data clearly indicates, the trans-isomer of this compound exhibits significantly higher affinity for all three monoamine transporters compared to the cis-isomer. The difference is most pronounced at the dopamine and norepinephrine transporters, where the affinity of the trans-isomer is over 100-fold greater. This stereoselectivity highlights the critical role of the three-dimensional structure of the molecule in its interaction with the binding sites of the monoamine transporters.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the binding affinities of this compound isomers.
Mass Spectrometry-Based Binding Assay (MS Binding Assay)
This modern technique offers a label-free approach to quantify ligand binding.
1. Preparation of Transporter-Containing Membranes:
-
Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured.
-
Cells are harvested, and the cell membranes are isolated through centrifugation and homogenization in a suitable buffer (e.g., Tris-HCl with MgCl2).
-
The protein concentration of the membrane preparations is determined using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
Membrane preparations (containing a specific amount of transporter protein) are incubated with varying concentrations of the test compound (trans- or cis-Indatraline).
-
The incubation is carried out in a suitable buffer at a controlled temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
For competition assays, a fixed concentration of a known non-labeled marker ligand is included in the incubation mixture along with the test compound.
3. Separation of Bound and Unbound Ligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound ligand from the unbound ligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound ligand.
4. Quantification by LC-MS/MS:
-
The bound ligand is eluted from the filters using an appropriate solvent.
-
The concentration of the eluted ligand is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5]
5. Data Analysis:
-
Saturation binding data is analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Competition binding data is used to calculate the inhibition constant (Ki) of the test compound.
Radioligand Binding Assay
This traditional method utilizes a radioactively labeled ligand to quantify binding.
1. Membrane Preparation:
-
Similar to the MS Binding Assay, membranes are prepared from cells expressing the target transporter or from brain tissue homogenates (e.g., rat striatum for DAT, cortex for SERT and NET).
2. Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) and varying concentrations of the unlabeled competing ligand (trans- or cis-Indatraline).[6][7]
-
Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor for the respective transporter.
-
Incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
3. Filtration and Scintillation Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Monoamine Transporter Signaling Pathway
The following diagram illustrates the general mechanism of monoamine reuptake inhibition by this compound.
Caption: Inhibition of monoamine reuptake by this compound.
Experimental Workflow for Binding Affinity Determination
This diagram outlines the general workflow for both MS Binding and Radioligand Binding Assays.
References
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the long-acting monoamine reuptake inhibitor this compound on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [(3)H] citalopram binding to serotonin transporter sites in minnow brains - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Indatraline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Indatraline, a non-selective monoamine transporter inhibitor used in research.
This compound, while generally not classified as a controlled substance, requires careful handling and disposal due to its psychoactive properties and chemical structure as a halogenated compound[1]. Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. The SDS from Tocris Bioscience specifies holding all material for appropriate disposal as described under section 13 and advises against allowing the product to enter drains[2]. Personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound.
Step-by-Step Disposal Procedures
The recommended disposal route for this compound is through a licensed hazardous waste management company. This ensures compliance with environmental regulations and proper handling of the chemical.
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS office is the primary resource for guidance on chemical waste disposal. They can provide specific procedures, appropriate waste containers, and labeling requirements.
-
Waste Identification and Segregation:
-
This compound waste should be classified as non-controlled chemical waste.
-
Due to its chemical structure containing chlorine atoms, it should be segregated as halogenated waste. Do not mix with non-halogenated waste streams to avoid complicating the disposal process and increasing costs.
-
-
Packaging and Labeling:
-
Use a dedicated, properly labeled waste container provided by your EHS office. The container should be in good condition and compatible with the chemical.
-
The label should clearly identify the contents as "this compound" and include any other required information, such as the concentration and hazard warnings (e.g., "Harmful if swallowed," "Very toxic to aquatic life").
-
-
Storage of Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from incompatible materials and general laboratory traffic.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup of the hazardous waste.
-
They will arrange for a licensed waste management contractor to transport and dispose of the this compound waste, typically through high-temperature incineration.
-
Summary of Disposal Options
| Disposal Option | Description | Recommendations |
| Licensed Waste Contractor | The most recommended method. A specialized company collects, transports, and disposes of the chemical waste in accordance with regulations. | Contact your institution's EHS office to coordinate this service. Ensures proper handling and disposal. |
| High-Temperature Incineration | A common and effective method for destroying halogenated organic compounds. | This is typically the method used by licensed waste contractors for this type of chemical. |
| Landfill | Contaminated packaging may be disposed of in a regulated landfill site for hazardous or toxic wastes. | This should only be considered for trace amounts of contamination on packaging and in accordance with local regulations. Not suitable for bulk quantities of this compound. |
| Sewer Disposal | Not Recommended. The Safety Data Sheet advises against letting the product enter drains. | Avoid this method to prevent environmental contamination. |
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
References
Essential Safety and Logistics for Handling Indatraline
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Indatraline is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical due to its largely uninvestigated toxicological properties.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Procedures |
| Eye Protection | Safety Glasses | Use appropriate safety glasses.[1] In situations with a risk of splashes, goggles and a face shield or a full face-piece respirator should be worn.[2] |
| Hand Protection | Chemical-Resistant Gloves | Use appropriate chemical-resistant gloves (minimum standard BS EN 374:2003).[1] It is recommended to wear two pairs of gloves when compounding, administering, and disposing of hazardous drugs.[3][4] Gloves should be inspected before use and changed regularly or immediately if contaminated, torn, or punctured.[1][3] Always wash and dry hands thoroughly after handling.[1] |
| Body Protection | Protective Clothing | Wear suitable protective clothing to prevent skin contact.[1] A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[3] |
| Respiratory Protection | Respirator | If a risk assessment indicates it is necessary, use a suitable respirator.[1] For situations with a risk of spills or splashes outside of a biosafety cabinet, a full face-piece respirator should be worn.[2] |
Handling and Operational Plan
All handling of this compound should occur in a designated area with controlled access, such as a chemical fume hood, to avoid inhalation and contact.[1]
Engineering Controls:
-
Ventilation: Use in a chemical fume hood with an independent air supply.[1]
-
Safety Equipment: Ensure the laboratory is equipped with a safety shower and an eye wash station.[1]
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent material.
-
Weighing and Aliquoting: Conduct all weighing and preparation of solutions within the fume hood to minimize the risk of aerosol formation.[1]
-
Spill Management: In case of a spill, do not take action without suitable protective clothing.[1] Evacuate personnel to a safe area and ensure adequate ventilation.[1] Cover the spillage with a suitable absorbent material, sweep it up, and place it in an appropriate container for disposal.[1] Do not let the product enter drains.[1]
First Aid Measures
Immediate response is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove to fresh air and monitor breathing. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration. Consult a doctor.[1] |
| Skin Contact | Immediately wash the skin with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1] |
| Eye Contact | Flush with copious amounts of water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Consult a doctor.[1] |
Disposal Plan
The disposal of this compound and any contaminated materials must adhere to all applicable federal, state, and local regulations for hazardous waste.[5]
Waste Categories:
-
Contaminated PPE: All used gloves, gowns, and other disposable protective equipment should be considered contaminated and disposed of as hazardous waste.[5]
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste.
-
Contaminated Labware: Any glassware or other equipment that has come into contact with this compound should be decontaminated or disposed of as hazardous waste.
Disposal Procedure:
-
Segregation: Collect all this compound waste in clearly labeled, sealed containers.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste management company.[6] For small quantities of non-RCRA pharmaceutical waste, and in the absence of specific institutional guidelines, mixing the material with an unappealing substance like cat litter or coffee grounds and placing it in a sealed plastic bag before disposing of it in the trash may be an option, but this should be confirmed with local regulations.[7]
Visual Workflow for Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Logical flow for the safe handling and disposal of this compound.
References
- 1. documents.tocris.com [documents.tocris.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. pogo.ca [pogo.ca]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
